Product packaging for D-Lyxofuranose(Cat. No.:CAS No. 532-20-7)

D-Lyxofuranose

Cat. No.: B1625174
CAS No.: 532-20-7
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-AGQMPKSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-lyxofuranose is the furanose form of D-lyxose.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B1625174 D-Lyxofuranose CAS No. 532-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4+,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFHBZSHGGEWLO-AGQMPKSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465691
Record name D-LYXOFURANOSE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532-20-7
Record name D-LYXOFURANOSE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to D-Lyxofuranose: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lyxofuranose, a five-carbon aldose sugar in its furanose ring form, represents a key chiral building block in the synthesis of a variety of biologically active molecules, including nucleoside analogues with potential antiviral and anticancer properties.[1] As a C-2 epimer of D-ribofuranose and a C-4 epimer of D-xylofuranose, its unique stereochemistry offers distinct opportunities for the design and synthesis of novel therapeutic agents and complex carbohydrates. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, glycobiology, and drug development.

Chemical Structure and Identification

This compound exists as two anomers in solution, α-D-Lyxofuranose and β-D-Lyxofuranose, which differ in the stereochemical orientation of the hydroxyl group at the anomeric carbon (C1).

Structure of Anomers
  • α-D-Lyxofuranose: The anomeric hydroxyl group is on the opposite side of the ring from the C4 substituent (-CH₂OH).

  • β-D-Lyxofuranose: The anomeric hydroxyl group is on the same side of the ring as the C4 substituent (-CH₂OH).[2]

Chemical Identifiers

A summary of the key chemical identifiers for both α and β anomers of this compound is provided in the table below for easy reference and unambiguous identification in chemical databases and literature.

Identifierα-D-Lyxofuranoseβ-D-Lyxofuranose
IUPAC Name (2S,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol[3](2R,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol[2]
CAS Number 25545-04-4[3]7687-39-0[2]
Molecular Formula C₅H₁₀O₅[3]C₅H₁₀O₅[2]
Molecular Weight 150.13 g/mol [3]150.13 g/mol [2]
SMILES String C([C@@H]1--INVALID-LINK--O)O">C@@HO)O[3]C([C@@H]1--INVALID-LINK--O)O">C@HO)O
InChI Key HMFHBZSHGGEWLO-STGXQOJASA-N[3]HMFHBZSHGGEWLO-MGCNEYSASA-N[2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various chemical and biological systems. While experimental data for some properties are limited, predicted values from computational models provide useful estimates.

PropertyValueNotes
Melting Point Not available-
Boiling Point 375.4 ± 42.0 °C (Predicted)[4]Prediction based on computational modeling.
Density 1.681 ± 0.06 g/cm³ (Predicted)[4]Prediction based on computational modeling.
Solubility Soluble in DMSO.[5]Experimental data in other solvents is limited.
Optical Rotation Not availableSpecific rotation data is not readily found.
pKa 12.16 ± 0.70 (Predicted)[4]Prediction based on computational modeling.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical and biological properties of this compound are essential for reproducible research. Below are generalized methodologies for key experimental procedures.

Synthesis and Purification of this compound Derivatives

The synthesis of this compound derivatives, particularly nucleoside analogues, often starts from D-lyxose. A general synthetic workflow is outlined below.

G D_Lyxose D-Lyxose Acetylation Protection (e.g., Acetylation) D_Lyxose->Acetylation Activated_Sugar Activated this compound (e.g., 1,2,3,5-tetra-O-acetyl-D-lyxofuranose) Acetylation->Activated_Sugar Glycosylation Glycosylation with Heterocyclic Base Activated_Sugar->Glycosylation Protected_Nucleoside Protected Nucleoside Analogue Glycosylation->Protected_Nucleoside Deprotection Deprotection Protected_Nucleoside->Deprotection Final_Product Final Nucleoside Analogue Deprotection->Final_Product

General workflow for the synthesis of this compound nucleoside analogues.

Protocol:

  • Protection: The hydroxyl groups of D-lyxose are protected, commonly through acetylation using acetic anhydride in the presence of a catalyst, to form an activated sugar derivative like 1,2,3,5-tetra-O-acetyl-D-lyxofuranose.[1]

  • Glycosylation: The activated this compound is coupled with a heterocyclic base (nucleobase or analogue) in a glycosylation reaction. This step is crucial for forming the nucleoside.[1]

  • Deprotection: The protecting groups are removed to yield the final nucleoside analogue.[1]

  • Purification: The final product is purified using techniques such as column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of this compound and its derivatives.

  • ¹H NMR: Provides information on the proton environment, including anomeric configuration and ring conformation.

  • ¹³C NMR: Used to identify the carbon skeleton of the molecule. Computational studies have been performed to predict ¹³C NMR chemical shifts for α-D-lyxofuranose.[6]

  • 2D NMR (COSY, HSQC, HMBC): These techniques are employed to establish connectivity between protons and carbons, aiding in the complete structural assignment.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of this compound derivatives. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and ether (C-O-C) groups.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique can be used to determine the absolute configuration, bond lengths, bond angles, and crystal packing of this compound and its derivatives.[1]

G Purified_Compound Purified this compound Derivative Crystal_Growth Crystal Growth Purified_Compound->Crystal_Growth Single_Crystal Single Crystal Crystal_Growth->Single_Crystal XRay_Diffraction X-ray Diffraction Data Collection Single_Crystal->XRay_Diffraction Data_Processing Data Processing and Structure Solution XRay_Diffraction->Data_Processing Structure_Refinement Structure Refinement Data_Processing->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure

References

The Biological Significance of D-Lyxofuranose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

D-Lyxofuranose, a furanose form of the rare pentose sugar D-lyxose, holds a subtle yet significant position in cellular biochemistry and stands as a molecule of interest in the development of novel therapeutics. While not as ubiquitous as other monosaccharides, its biological relevance is primarily defined by its role as an intermediate in enzymatic pathways and as a chiral precursor for the synthesis of bioactive compounds. This technical guide provides an in-depth exploration of the biological role of this compound, detailing its metabolic context, enzymatic regulation, and its application in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this rare sugar.

Introduction

This compound is the five-membered ring structure of D-lyxose, a C'-2 epimer of D-xylose. Although D-lyxose and its furanose isomer are not central components of mainstream metabolic pathways, their presence and metabolism have been identified in various microorganisms. The biological importance of this compound is intrinsically linked to the metabolic fate of D-lyxose. Key to this is the enzyme D-lyxose isomerase, which connects D-lyxose metabolism to the pentose phosphate pathway. Furthermore, the unique stereochemistry of D-lyxose makes it a valuable chiral starting material for the synthesis of nucleoside analogs and other molecules with therapeutic potential, including immune stimulants and anti-tumor agents.[1]

Biosynthesis and Metabolism

The primary route for the formation of D-lyxose, and by extension this compound, in biological systems is through the enzymatic isomerization of D-xylulose, a key intermediate in the pentose phosphate pathway.

Enzymatic Production of D-Lyxose

D-lyxose can be produced from D-glucose through a multi-step microbial and enzymatic process.[2] This pathway involves the conversion of D-glucose to D-arabitol, followed by oxidation to D-xylulose, and finally isomerization to D-lyxose.[2]

G D_Glucose D-Glucose D_Arabitol D-Arabitol D_Glucose->D_Arabitol Candida famata R28 D_Xylulose D-Xylulose D_Arabitol->D_Xylulose Acetobacter aceti IFO 3281 D_Lyxose D-Lyxose D_Xylulose->D_Lyxose L-ribose isomerase (Acinetobacter sp. DL-28)

Figure 1: Microbial and enzymatic pathway for the production of D-lyxose from D-glucose.
The Role of D-Lyxose Isomerase

D-lyxose isomerase (EC 5.3.1.15) is a pivotal enzyme that catalyzes the reversible isomerization between D-xylulose and D-lyxose.[3] This enzyme links the metabolism of D-lyxose to the pentose phosphate pathway.[1] Some D-lyxose isomerases also exhibit activity towards other substrates, such as the isomerization of D-mannose to D-fructose.[1][3]

G D_Xylulose D-Xylulose enzyme D-Lyxose Isomerase D_Xylulose->enzyme D_Lyxose D-Lyxose enzyme->D_Lyxose

Figure 2: Reversible isomerization of D-Xylulose to D-Lyxose catalyzed by D-Lyxose Isomerase.

Quantitative Data

The study of this compound's biological role is significantly informed by the kinetic parameters of the enzymes that act upon its parent sugar, D-lyxose.

EnzymeSubstrateKm (mM)Vmax (U/mg)Source Organism
D-Lyxose IsomeraseD-Lyxose74338Thermofilum sp.

Table 1: Kinetic parameters of D-Lyxose Isomerase from Thermofilum sp.[1]

Experimental Protocols

Assay for D-Lyxose Isomerase Activity

This protocol provides a general method for determining the activity of D-lyxose isomerase.

Principle: The isomerization of D-lyxose to D-xylulose is measured. The resulting ketose can be quantified using a colorimetric method, such as the cysteine-carbazole-sulfuric acid method.

Materials:

  • Purified D-lyxose isomerase

  • D-lyxose solution (e.g., 100 mM)

  • Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5)

  • Cysteine hydrochloride solution (0.1%)

  • Carbazole solution (0.12% in ethanol)

  • Concentrated sulfuric acid

  • D-xylulose standard solutions

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and D-lyxose solution.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 95°C for the Thermofilum sp. enzyme).[1]

  • Initiate the reaction by adding a known amount of D-lyxose isomerase.

  • At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

  • To the stopped reaction mixture, add the cysteine hydrochloride and carbazole solutions.

  • Carefully add concentrated sulfuric acid and incubate to allow color development.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm).

  • Determine the concentration of D-xylulose produced by comparing the absorbance to a standard curve prepared with D-xylulose.

  • Calculate the enzyme activity in Units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Analytical Detection of this compound

The detection and quantification of this compound in biological samples can be achieved using chromatographic techniques coupled with mass spectrometry.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) can be used for the sensitive and selective detection of this compound. For GC-MS analysis, a derivatization step is required to increase the volatility of the sugar.

Generalized LC-MS/MS Protocol:

  • Sample Preparation: Extract the sugar from the biological matrix using methods such as protein precipitation or solid-phase extraction.

  • Chromatographic Separation: Separate this compound from other isomers and matrix components using a suitable liquid chromatography column (e.g., a hydrophilic interaction liquid chromatography - HILIC - column).

  • Mass Spectrometric Detection: Detect and quantify the analyte using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Generalized GC-MS Protocol:

  • Sample Preparation and Derivatization: Extract the sugar from the biological matrix. Chemically derivatize the polar hydroxyl groups to form more volatile silyl ethers.

  • Chromatographic Separation: Separate the derivatized this compound using a gas chromatography column.

  • Mass Spectrometric Detection: Detect and quantify the analyte using a mass spectrometer.

Role in Drug Development

D-lyxose, and by extension its furanose form, serves as a valuable chiral building block in the synthesis of various therapeutic agents. Its defined stereochemistry is crucial for the biological activity of the resulting molecules.

Applications include:

  • Nucleoside Analogues: The lyxofuranose scaffold is a key component in the synthesis of nucleoside analogues with potential antiviral and anticancer properties.

  • Immune Stimulants: D-lyxose is a precursor for the synthesis of α-galactosylceramide, a potent immune stimulant.[1]

  • Anti-tumor Agents: Derivatives of D-lyxose have been investigated for their potential as anti-tumor agents.[1]

G D_Lyxose D-Lyxose / this compound (Chiral Precursor) Nucleoside_Analogues Nucleoside Analogues (Antiviral, Anticancer) D_Lyxose->Nucleoside_Analogues Chemical Synthesis Immune_Stimulants Immune Stimulants (e.g., α-galactosylceramide) D_Lyxose->Immune_Stimulants Chemical Synthesis Anti_Tumor_Agents Anti-Tumor Agents D_Lyxose->Anti_Tumor_Agents Chemical Synthesis

Figure 3: Role of D-Lyxose/D-Lyxofuranose as a chiral precursor in drug development.

Conclusion

The biological role of this compound is primarily understood through the lens of its parent sugar, D-lyxose. Its significance lies in its connection to the pentose phosphate pathway via D-lyxose isomerase and its utility as a chiral starting material for the synthesis of high-value bioactive molecules. While direct evidence of this compound in major signaling pathways or as a component of complex glycans in higher organisms is limited, its unique stereochemistry and metabolic context make it a compelling subject for further research, particularly in the fields of enzymology, metabolic engineering, and medicinal chemistry. Future investigations into the natural occurrence and specific functions of this compound-containing structures may unveil novel biological roles and therapeutic opportunities.

References

The Enigmatic Pentose: A Technical Guide to D-Lyxofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Lyxofuranose, a furanose form of the rare pentose sugar D-lyxose. While its presence in nature is limited, its unique stereochemistry makes it a molecule of significant interest in glycobiology and as a chiral building block for the synthesis of biologically active compounds, including nucleoside analogues with therapeutic potential.

Discovery and Synthesis: A Historical Perspective

The history of D-lyxose, the parent sugar of this compound, is intertwined with the extensive research into the stereochemistry of sugars in the early 20th century. While the Finnish scientist Koch first isolated its epimer, D-xylose, from wood in 1881, the specific first synthesis of D-lyxose is not attributed to a single individual due to the concurrent and overlapping efforts of many chemists in the field of carbohydrate chemistry during that era.[1][2] The synthesis of D-lyxose and its derivatives, including this compound, has been a subject of ongoing research, often driven by the need for chiral precursors in the development of pharmaceuticals.[3]

Natural Sources and Abundance

D-lyxose is considered a rare sugar and is not found in abundance in its free form in nature.[4] However, it is a known constituent of certain natural products, most notably as a component of bacterial glycolipids.[5]

Table 1: Natural Sources of D-Lyxose

Source CategorySpecific SourceFormAbundance
Bacteria Mycobacterium speciesComponent of glycolipidsQuantitative data not readily available in the literature.
Plants Hemicellulose of woods (e.g., birch) and other plant materials (e.g., corn cobs)D-xylose is abundant; D-lyxose is rare.Primarily contains D-xylose, with reports of up to 30% xylan content in some plants.[2] Specific quantitative data for D-lyxose in these sources is not available.

It is important to note that while plant-based materials are rich sources of the C-2 epimer, D-xylose, they are not significant natural sources of D-lyxose. The primary natural occurrence of D-lyxose is within the complex cell wall structures of bacteria like Mycobacterium.

Experimental Protocols

General Protocol for the Isolation of Monosaccharides from a Natural Source

This protocol outlines a general methodology for the extraction and isolation of monosaccharides from a biological matrix. It can be adapted for the specific isolation of D-lyxose from bacterial sources such as Mycobacterium.

Objective: To isolate and purify D-lyxose from bacterial cell mass.

Materials:

  • Bacterial cell pellet (e.g., Mycobacterium smegmatis)

  • Chloroform

  • Methanol

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Anion and cation exchange resins

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar analysis (e.g., amino-propyl bonded silica)

  • Rotary evaporator

  • Lyophilizer

  • Centrifuge and appropriate tubes

  • Glassware for extraction and hydrolysis

Methodology:

  • Lipid Extraction:

    • The bacterial cell pellet is subjected to a series of extractions with chloroform/methanol/water mixtures to isolate the glycolipids.

  • Hydrolysis:

    • The isolated glycolipid fraction is hydrolyzed using an acid, such as 2M Trifluoroacetic acid (TFA), at 100°C for 4 hours to cleave the glycosidic bonds and release the constituent monosaccharides.[6]

  • Neutralization and Desalting:

    • The acidic hydrolysate is neutralized and desalted using anion and cation exchange resins.

  • Purification by Chromatography:

    • The resulting monosaccharide mixture is separated using column chromatography or High-Performance Liquid Chromatography (HPLC). An amino-propyl bonded silica column with an acetonitrile/water mobile phase is commonly used for sugar separations.

  • Identification and Quantification:

    • Fractions are collected and analyzed for the presence of D-lyxose. Identification can be confirmed by comparison of retention times with an authentic standard and by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) of the derivatized sugar.

    • Quantification can be performed using a calibrated HPLC method with a suitable detector, such as a refractive index detector (RID) or an evaporative light scattering detector (ELSD).[7]

Enzymatic Production of D-Lyxose

Due to its rarity in nature, enzymatic synthesis represents a viable alternative for obtaining D-lyxose.

Objective: To produce D-lyxose from D-xylulose using a D-lyxose isomerase.

Principle: D-lyxose isomerase (EC 5.3.1.15) catalyzes the reversible isomerization of D-xylulose to D-lyxose.

Materials:

  • D-xylulose substrate

  • Purified D-lyxose isomerase (e.g., from Cohnella laevoribosii)[8]

  • Reaction buffer (e.g., phosphate buffer, pH 6.5-7.5)

  • Metal cofactor (e.g., MnCl₂)

  • Incubator

  • HPLC system for monitoring the reaction and quantifying the product.

Methodology:

  • A reaction mixture is prepared containing the D-xylulose substrate, the purified D-lyxose isomerase, and the required metal cofactor in the appropriate buffer.

  • The reaction is incubated at the optimal temperature for the enzyme (e.g., 60-70°C for the enzyme from C. laevoribosii).[8]

  • The reaction is monitored over time by taking aliquots and analyzing the conversion of D-xylulose to D-lyxose by HPLC.

  • Once equilibrium is reached or the desired conversion is achieved, the reaction is stopped, and the D-lyxose is purified from the reaction mixture using chromatographic techniques. One study reported a conversion of about 70% of D-xylulose to D-lyxose.[9]

Metabolic and Signaling Pathways

Currently, there is no evidence to suggest that this compound acts as a direct signaling molecule to initiate a specific signaling cascade. Its biological role appears to be primarily metabolic, where it can be converted into an intermediate of the pentose phosphate pathway.

Metabolic Fate of D-Lyxose

The metabolism of D-lyxose involves its isomerization to D-xylulose, a reaction catalyzed by the enzyme D-lyxose isomerase. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which is a key intermediate in the pentose phosphate pathway (PPP). The PPP is a crucial metabolic pathway for the production of NADPH and the precursor for nucleotide biosynthesis.

D_Lyxose_Metabolism D_Lyxose D-Lyxose D_Xylulose D-Xylulose D_Lyxose->D_Xylulose D_Xylulose_5P D-Xylulose-5-Phosphate D_Xylulose->D_Xylulose_5P PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Metabolic conversion of D-Lyxose to an intermediate of the Pentose Phosphate Pathway.
Experimental Workflow for Studying D-Lyxose Metabolism

The following workflow can be employed to investigate the metabolic fate of D-lyxose in a microorganism.

Experimental_Workflow cluster_culture Cell Culture cluster_analysis Metabolite Analysis Culture Microorganism Culture Incubation Incubation with ¹³C-labeled D-Lyxose Culture->Incubation Extraction Metabolite Extraction Incubation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Pathway Metabolic Pathway Analysis LCMS->Pathway

Workflow for tracing the metabolic fate of D-Lyxose in a biological system.

Conclusion

This compound remains a relatively understudied monosaccharide due to its low natural abundance. However, its unique stereochemical properties and its role as a precursor in the synthesis of high-value compounds ensure its continued importance in research and development. Advances in enzymatic synthesis and metabolic engineering may provide more accessible routes to this rare sugar, paving the way for a deeper understanding of its biological functions and the exploration of its full therapeutic potential.

References

An In-depth Technical Guide to the Stereochemistry and Anomers of D-Lyxofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical features of D-lyxofuranose, with a particular focus on its anomeric forms. It details the structural characteristics that define this important monosaccharide and presents experimental methodologies for its characterization, catering to the needs of researchers in carbohydrate chemistry and drug discovery.

Core Stereochemistry of this compound

This compound is a pentose monosaccharide, meaning it is a sugar with five carbon atoms that exists in a five-membered ring structure known as a furanose ring. The "D" designation in its name indicates the configuration of the chiral center furthest from the anomeric carbon (C4 in the furanose form). In this compound, the hydroxyl group on C4 is on the same side as the exocyclic CH2OH group in the Fischer projection of its open-chain form, D-lyxose.

The stereochemistry of the hydroxyl groups on the furanose ring is crucial for its chemical properties and biological activity. In this compound, the hydroxyl groups at C2 and C3 are on opposite sides of the ring relative to the hydroxyl group at C1 in the β-anomer. Specifically, the IUPAC name for β-D-lyxofuranose is (2R,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol. The stereochemistry at C2, C3, and C4 defines the "lyxo" configuration.

Anomers of this compound: α and β Forms

The formation of the furanose ring from the open-chain form of D-lyxose creates a new chiral center at the anomeric carbon (C1). This results in the formation of two diastereomers known as anomers: α-D-lyxofuranose and β-D-lyxofuranose. These anomers differ only in the configuration of the hydroxyl group at C1.

  • α-D-Lyxofuranose : In the α-anomer, the hydroxyl group at the anomeric carbon is on the opposite side of the ring from the CH2OH group at C4. The IUPAC name for α-D-lyxofuranose is (2S,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol.

  • β-D-Lyxofuranose : In the β-anomer, the hydroxyl group at the anomeric carbon is on the same side of the ring as the CH2OH group at C4.

In aqueous solution, D-lyxose exists in equilibrium with its various cyclic forms, including the α and β furanose and pyranose anomers. While the pyranose forms are generally more stable, the furanose forms are important intermediates and are found in various biologically significant molecules, such as nucleoside analogues. One study found that in an aqueous solution of D-lyxose, the α-anomer is the most populated species.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the anomers of this compound.

Propertyα-D-Lyxofuranoseβ-D-LyxofuranoseReference
Molecular Formula C5H10O5C5H10O5
Molecular Weight 150.13 g/mol 150.13 g/mol
CAS Number 25545-04-47687-39-0
IUPAC Name (2S,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol(2R,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol

Experimental Protocols for Anomer Characterization

The determination of the stereochemistry and the differentiation of anomers of this compound are primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for the conformational analysis of carbohydrates in solution. The anomeric configuration can be determined by analyzing the coupling constants between protons on the furanose ring, particularly the coupling constant between H1 and H2 (³J(H1,H2)).

Generalized Protocol for ¹H NMR Analysis of this compound Anomers:

  • Sample Preparation : Dissolve a sample of D-lyxose in deuterium oxide (D₂O) to allow for mutarotation and to avoid the large solvent peak of water.

  • Data Acquisition : Acquire a high-resolution ¹H NMR spectrum. For complex spectra with overlapping signals, 2D NMR techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be employed to assign the proton signals. A more advanced technique, 1D FESTA (Fluorine-Edited Selective TOCSY Acquisition), can be used to obtain individual spectra of different anomers in a mixture, though this is more applicable to fluorinated sugar analogues.

  • Spectral Analysis :

    • Anomeric Proton Chemical Shift : The chemical shift of the anomeric proton (H1) is typically downfield from the other sugar protons. In many furanoses, the anomeric proton of the α-anomer is shifted downfield relative to the β-anomer.

    • ³J(H1,H2) Coupling Constant : The magnitude of the ³J(H1,H2) coupling constant is diagnostic of the dihedral angle between H1 and H2, and thus the anomeric configuration.

      • For α-furanoses (1,2-cis relationship), the ³J(H1,H2) coupling constant is typically in the range of 3–5 Hz.

      • For β-furanoses (1,2-trans relationship), the ³J(H1,H2) coupling constant is generally smaller, around 0–2 Hz.

  • NOE Spectroscopy : Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of protons. For this compound, NOE correlations between H1 and other protons on the ring can help to confirm the anomeric configuration and the overall conformation of the furanose ring.

X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the conformation of the furanose ring.

Generalized Workflow for X-ray Crystallography of this compound Derivatives:

  • Crystal Growth : Grow single crystals of a this compound derivative suitable for X-ray diffraction. Obtaining crystals of the underivatized sugar can be challenging.

  • Data Collection : Mount a crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement : Process the diffraction data to solve the crystal structure and refine the atomic positions.

  • Structural Analysis : Analyze the resulting structure to determine the precise stereochemistry at each chiral center, the conformation of the furanose ring (e.g., envelope or twist conformation), and the packing of the molecules in the crystal lattice. While no crystal structure for underivatized this compound is readily available, the structure of a derivative has been determined, confirming the configuration at C5.

Visualizations

The following diagrams illustrate the key structures and relationships discussed in this guide.

Caption: Equilibrium between the open-chain and furanose forms of D-Lyxose.

Anomers cluster_alpha α-D-Lyxofuranose cluster_beta β-D-Lyxofuranose alpha_struct OH at C1 is 'down' beta_struct OH at C1 is 'up' Anomeric_Carbon Anomeric Carbon (C1) Anomeric_Carbon->alpha_struct α-configuration Anomeric_Carbon->beta_struct β-configuration

Caption: Relationship between the anomeric carbon and the two anomers.

NMR_Workflow cluster_workflow NMR Analysis Workflow cluster_analysis Key Analytical Points A Sample Preparation (D-Lyxose in D₂O) B 1D/2D NMR Data Acquisition A->B C Spectral Analysis B->C D Anomer Identification C->D C1 Anomeric Proton Chemical Shift C2 ³J(H1,H2) Coupling Constant C3 NOE Correlations

Caption: Workflow for the NMR-based identification of this compound anomers.

An In-depth Technical Guide to the Physical and Chemical Properties of D-Lyxofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lyxofuranose, a pentose sugar, is a critical building block in the synthesis of various biologically active molecules, most notably nucleoside analogues with potential therapeutic applications. As the furanose form of D-lyxose, its unique stereochemistry offers a valuable chiral pool for asymmetric synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of key chemical relationships and synthetic pathways.

Physical Properties of this compound

The physical properties of this compound are fundamental to its handling, characterization, and application in synthetic chemistry. While some experimental data for the free sugar is limited, predicted values and data for its anomers and derivatives provide valuable insights.

PropertyValueSource
Molecular Formula C₅H₁₀O₅[1][2]
Molecular Weight 150.13 g/mol [1][2]
Appearance Solid powder (for anomers)[3][4]
Melting Point Data not available for the free furanose form. Related monosaccharides like D-glucose and D-fructose melt around 146°C and 103-105°C, respectively.[3]
Boiling Point (Predicted) 375.4 ± 42.0 °C[1]
Density (Predicted) 1.681 ± 0.06 g/cm³[1]
Solubility Soluble in DMSO. As a polyhydroxy compound, it is expected to be soluble in water.[3][4][5]
Optical Rotation ([α]D) Data for the specific furanose form is not readily available. The direction and magnitude of optical rotation are highly dependent on the anomeric form (α or β) and the ring structure (furanose or pyranose).

Chemical Properties and Reactivity

This compound exhibits reactivity typical of a cyclic hemiacetal, with the hydroxyl groups and the anomeric carbon being the primary sites of chemical modification.

  • Anomerism: In solution, D-lyxose exists in equilibrium between its open-chain aldehyde form and its cyclic furanose and pyranose structures. The furanose form exists as two anomers, α-D-lyxofuranose and β-D-lyxofuranose, which differ in the stereochemical orientation of the hydroxyl group at the anomeric carbon (C1).[6]

  • Glycosylation: The anomeric hydroxyl group is reactive and can be replaced by various nucleophiles to form glycosides. This reaction is fundamental to the synthesis of nucleoside analogues, where a nitrogenous base is attached to the anomeric carbon.[7]

  • Esterification and Etherification: The hydroxyl groups of this compound can be readily converted to esters (e.g., acetates) and ethers to protect them during synthetic transformations or to modify the molecule's properties. Acetylation is a common first step in nucleoside synthesis to activate the sugar.[7]

  • Oxidation and Reduction: The aldehyde group in the open-chain form of D-lyxose can be oxidized to a carboxylic acid or reduced to a primary alcohol. The hydroxyl groups can also undergo selective oxidation.

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of this compound.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

  • A small, dry sample of the crystalline this compound anomer is finely powdered and packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.

  • The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[8] A sharp melting point range is indicative of a pure compound.

Determination of Solubility

The solubility of this compound in various solvents is crucial for its use in reactions and for purification.

Methodology (Gravimetric Analysis):

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) at a specific temperature.

  • The mixture is agitated (e.g., using a magnetic stirrer) for a sufficient time to ensure that equilibrium is reached.

  • The saturated solution is then filtered to remove the undissolved solid.

  • A known volume of the clear, saturated solution is carefully evaporated to dryness.

  • The mass of the remaining solid is measured, and the solubility is calculated in terms of grams per 100 mL of solvent.[1]

Determination of Specific Rotation (Polarimetry)

Optical activity is a defining characteristic of chiral molecules like this compound.

Methodology:

  • A solution of this compound of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., water).

  • A polarimeter is calibrated using the pure solvent (blank).

  • The prepared solution is placed in a sample tube of a known path length (l, in decimeters).

  • Plane-polarized light (typically from a sodium lamp, D-line at 589 nm) is passed through the sample.

  • The observed angle of rotation (α) is measured.

  • The specific rotation [α]D is calculated using the formula: [α]D = α / (l × c).[9][10]

Synthesis of α-D-Lyxofuranosyl Benzimidazoles

This protocol outlines a general procedure for the synthesis of nucleoside analogues, a key application of this compound.[7]

Methodology:

  • Acetylation of D-Lyxose: D-lyxose is treated with an acetylating agent, such as acetic anhydride in the presence of a catalyst, to protect the hydroxyl groups and form 1,2,3,5-tetra-O-acetyl-D-lyxofuranose.

  • Condensation (Glycosylation): The acetylated this compound is then condensed with a heterocyclic base (e.g., a substituted benzimidazole) in the presence of a Lewis acid catalyst. This reaction forms the N-glycosidic bond.[7]

  • Deprotection: The acetyl protecting groups are removed from the sugar moiety, typically by treatment with a base such as methanolic ammonia, to yield the final nucleoside analogue.[7]

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and stereochemistry of this compound and its derivatives.

Methodology:

  • A small sample of the purified compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.

  • The chemical shifts, coupling constants, and correlation signals in the spectra are analyzed to determine the connectivity of atoms, the stereochemistry of the chiral centers, and the conformation of the furanose ring.[11][12]

Visualizations

Equilibrium of D-Lyxose in Solution

D_Lyxose_Equilibrium Open-Chain (Aldehyde) Open-Chain (Aldehyde) α-D-Lyxofuranose α-D-Lyxofuranose Open-Chain (Aldehyde)->α-D-Lyxofuranose Cyclization β-D-Lyxofuranose β-D-Lyxofuranose Open-Chain (Aldehyde)->β-D-Lyxofuranose Cyclization α-D-Lyxopyranose α-D-Lyxopyranose Open-Chain (Aldehyde)->α-D-Lyxopyranose Cyclization β-D-Lyxopyranose β-D-Lyxopyranose Open-Chain (Aldehyde)->β-D-Lyxopyranose Cyclization α-D-Lyxofuranose->Open-Chain (Aldehyde) Ring Opening β-D-Lyxofuranose->Open-Chain (Aldehyde) Ring Opening α-D-Lyxopyranose->Open-Chain (Aldehyde) Ring Opening β-D-Lyxopyranose->Open-Chain (Aldehyde) Ring Opening Nucleoside_Synthesis D_Lyxose D-Lyxose Acetylated_Lyxofuranose 1,2,3,5-Tetra-O-acetyl- This compound D_Lyxose->Acetylated_Lyxofuranose Acetylation (e.g., Ac₂O, catalyst) Protected_Nucleoside Protected Nucleoside Analogue Acetylated_Lyxofuranose->Protected_Nucleoside Condensation (Lewis Acid) Heterocyclic_Base Heterocyclic Base (e.g., Benzimidazole) Heterocyclic_Base->Protected_Nucleoside Final_Nucleoside Final Nucleoside Analogue Protected_Nucleoside->Final_Nucleoside Deprotection (e.g., NaOMe/MeOH)

References

D-Lyxofuranose CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Lyxofuranose, a pentose sugar of significant interest in carbohydrate chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and its role as a synthetic building block, particularly in the development of novel therapeutics.

Core Chemical Identity

This compound is the five-membered ring isomer of the aldopentose sugar D-lyxose. In aqueous solution, D-lyxose exists in equilibrium between its open-chain form and its cyclic furanose and pyranose structures, with the furanose form being a significant contributor. The anomeric carbon in the furanose ring gives rise to two stereoisomers: α-D-Lyxofuranose and β-D-Lyxofuranose.

IdentifierValue
Molecular Formula C₅H₁₀O₅
Molecular Weight 150.13 g/mol
General CAS Number 532-20-7[1]
α-D-Lyxofuranose CAS 25545-04-4
β-D-Lyxofuranose CAS 7687-39-0

Physicochemical Properties

Experimentally determined physicochemical data for this compound is not widely published. The data presented below is a combination of available experimental data and predicted values. It is soluble in DMSO.

PropertyValueData Type
Boiling Point 375.4 ± 42.0 °CPredicted
Density 1.681 ± 0.06 g/cm³Predicted
Solubility Soluble in DMSOExperimental

Nuclear Magnetic Resonance (NMR) Data

¹³C NMR spectral data has been reported for α-D-Lyxofuranose.

Experimental Protocols

While a detailed, standalone synthesis protocol for this compound is not commonly published, its preparation is a fundamental step in the synthesis of its derivatives. The general approach involves the use of D-lyxose as the starting material, which itself can be synthesized from more common sugars like D-arabinose. The cyclization to the furanose form is a spontaneous process in solution.

General Synthetic Strategy for D-Lyxofuranoside Derivatives:

A common synthetic route for producing derivatives of this compound for applications such as antiviral drug development involves a multi-step process.[2] This strategy is crucial for creating nucleoside analogs where the sugar moiety is this compound.

  • Protection of Hydroxyl Groups: The hydroxyl groups of D-lyxose are first protected, typically through acetylation, to form 1,2,3,5-tetra-O-acetyl-D-lyxofuranose. This step enhances the solubility of the sugar in organic solvents and activates the anomeric carbon for the subsequent glycosylation reaction.

  • Glycosylation: The protected this compound is then coupled with a heterocyclic base (a nucleobase or an analog) in a glycosylation reaction. This step forms the crucial bond between the sugar and the base.

  • Deprotection: The protecting groups on the sugar moiety are removed to yield the final nucleoside analog.

Biological Significance and Applications in Drug Development

This compound is a key structural component of some natural products and serves as a versatile chiral building block in the synthesis of biologically active molecules.[2] Its primary significance in drug development is in the synthesis of nucleoside analogs with potential therapeutic activities.

Antiviral Activity of D-Lyxofuranosyl Nucleosides:

Several studies have focused on the synthesis and biological evaluation of nucleoside analogs containing this compound. For instance, certain 2-substituted α-D-lyxofuranosyl benzimidazoles have demonstrated activity against human cytomegalovirus (HCMV), a member of the herpesvirus family.

It is important to note that the biological activity is associated with the derivative, not the unmodified this compound. The sugar itself is not known to be a signaling molecule or to have a direct role in metabolic pathways.

Logical Workflow: Synthesis of D-Lyxofuranoside Nucleosides

The following diagram illustrates the general workflow for the synthesis of D-Lyxofuranoside nucleosides, a key application of this compound in drug development.

G General Synthetic Pathway for D-Lyxofuranoside Nucleosides D_Lyxose D-Lyxose Protected_Lyxofuranose Protected this compound (e.g., 1,2,3,5-tetra-O-acetyl-D-lyxofuranose) D_Lyxose->Protected_Lyxofuranose Acetylation Coupled_Product Protected Nucleoside Analog Protected_Lyxofuranose->Coupled_Product Glycosylation Heterocyclic_Base Heterocyclic Base Heterocyclic_Base->Coupled_Product Final_Product D-Lyxofuranoside Nucleoside Analog Coupled_Product->Final_Product Deprotection

Caption: Synthetic workflow for D-Lyxofuranoside nucleoside analogs.

References

An In-depth Technical Guide to the Furanose Form of D-Lyxose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lyxose, a pentose monosaccharide, is a key building block in the synthesis of various biologically active molecules, including antiviral and antitumor agents.[1] Like other aldopentoses, D-lyxose exists in equilibrium between its open-chain and cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms. While the pyranose form is predominant in aqueous solutions, a comprehensive understanding of the furanose form is crucial for researchers in drug development and carbohydrate chemistry due to its potential role in the biological activity and as a synthetic intermediate.[1][2] This guide provides a detailed technical overview of the furanose form of D-lyxose, focusing on its structural characteristics, quantitative analysis, and the experimental protocols for its study.

Structural Conformation of D-Lyxofuranose

The furanose form of D-lyxose, this compound, is a five-membered ring formed by the intramolecular hemiacetal formation between the aldehyde group at C1 and the hydroxyl group at C4. This cyclization results in the formation of a new chiral center at C1, the anomeric carbon, giving rise to two anomers: α-D-lyxofuranose and β-D-lyxofuranose.[3]

The conformation of the furanose ring is not planar and is typically described by a pseudorotational itinerary, with two common puckered conformations being the envelope (E) and twist (T) forms. Computational studies on methyl α-D-lyxofuranoside have been performed to understand the conformational space of the this compound ring. These studies, using density functional theory, have identified several low-energy conformers, highlighting the flexibility of the furanose ring.[4][5]

Quantitative Analysis of D-Lyxose in Solution

In aqueous solution, D-lyxose exists as an equilibrium mixture of its different isomeric forms. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of these anomers. Studies have shown that D-lyxose predominantly exists in the pyranose form.

AnomerPercentage in D2O at 298 K
α-D-lyxopyranose66% (±5%)
β-D-lyxopyranose34% (±5%)
This compound (α and β) <1%
Open-chain formTrace amounts

Table 1: Equilibrium composition of D-lyxose anomers in deuterium oxide (D2O) at 298 K as determined by 1H NMR spectroscopy.[2]

While the furanose forms are minor components at equilibrium, their transient formation and reactivity can be significant in certain chemical reactions and biological processes.

Experimental Protocols

NMR Spectroscopy for Anomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for identifying and quantifying the different anomers of D-lyxose in solution.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 10-20 mg of D-lyxose in 0.5 mL of deuterium oxide (D₂O).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution of anomeric proton signals.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K). For quantitative analysis, ensure complete relaxation of the nuclei between scans.

  • Spectral Analysis: Identify the signals corresponding to the anomeric protons (H-1) and carbons (C-1) of the α- and β-pyranose and furanose forms based on their characteristic chemical shifts and coupling constants. Integration of the anomeric proton signals allows for the determination of the relative abundance of each anomer.[2]

Typical Chemical Shifts for D-Lyxose Anomers in D₂O:

AnomerC1 Chemical Shift (ppm)H1 Chemical Shift (ppm)
α-D-lyxopyranose~95.5~5.2
β-D-lyxopyranose~95.9~4.6
α-D-lyxofuranoseNot reported in detailNot reported in detail
β-D-lyxofuranoseNot reported in detailNot reported in detail

Table 2: Approximate ¹³C and ¹H NMR chemical shifts for the anomeric center of D-lyxose anomers in D₂O. Note that the signals for the furanose forms are often too low in intensity to be accurately assigned in a standard 1D spectrum of an equilibrium mixture.

Synthesis of this compound Derivatives

The synthesis of specific this compound derivatives is essential for studying their biological activities and for use as synthetic intermediates.

Example Protocol: Synthesis of Methyl 5-O-benzoyl-2,3-dideoxy-2,3-difluoro-D-lyxofuranoside

This protocol describes a multi-step synthesis starting from a protected D-allofuranose to yield a D-lyxofuranoside derivative.

  • Starting Material: 1,2:5,6-di-O-isopropylidine-α-D-allofuranose.

  • Key Steps: The synthesis involves a series of protection, deprotection, and fluorination steps. The introduction of the fluorine atoms often requires specific reagents like diethylaminosulfur trifluoride (DAST).

  • Purification: Purification at each step is typically achieved through column chromatography on silica gel.

  • Characterization: The structure of the final product and intermediates is confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.[6]

Logical Workflow for Carbohydrate Analysis

The following diagram illustrates a general workflow for the analysis of a carbohydrate like D-lyxose, from sample preparation to structural elucidation and quantitative analysis.

G Workflow for D-Lyxose Analysis cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Results A D-Lyxose Sample B Dissolution in D2O A->B C NMR Spectroscopy (1H, 13C, COSY, HSQC) B->C D Mass Spectrometry B->D E Spectral Processing and Peak Assignment C->E F Structural Elucidation (Anomer Identification) E->F G Quantitative Analysis (Integration of Signals) F->G I Conformational Insights F->I H Anomer Ratios G->H

A general workflow for the analysis of D-lyxose.

Conclusion

While the furanose form of D-lyxose is a minor component in the equilibrium mixture in solution, its unique structural features and potential as a synthetic precursor make it an important subject of study for carbohydrate chemists and drug development professionals. The methodologies outlined in this guide, particularly high-field NMR spectroscopy and specific synthetic protocols, are essential tools for the detailed characterization of this compound and its derivatives. Further research into the specific biological roles of this compound-containing molecules may reveal novel therapeutic opportunities.

References

An In-depth Technical Guide to Initial Studies on D-Lyxofuranose and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lyxofuranose, a pentose sugar, and its derivatives have emerged as a significant scaffold in medicinal chemistry. The unique stereochemistry of the lyxofuranose ring allows for the synthesis of nucleoside and iminosugar analogues with diverse biological activities. Initial investigations have primarily focused on their potential as antiviral agents and enzyme inhibitors. This technical guide provides a comprehensive overview of the foundational studies on this compound derivatives, detailing their synthesis, biological evaluation, and structure-activity relationships.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts from commercially available sugars like D-lyxose or D-ribose, which are then subjected to a series of chemical transformations to introduce desired functional groups and to construct the furanose ring.

Synthesis of Lyxofuranosyl Benzimidazole Nucleosides

A notable class of this compound derivatives are the benzimidazole nucleosides, which have been investigated for their antiviral properties. The general synthetic approach involves the condensation of a protected this compound derivative with a substituted benzimidazole.[1]

Experimental Protocol: Synthesis of 2-Substituted α-D-lyxofuranosyl Benzimidazoles [1]

  • Protection of D-Lyxose: D-lyxose is first peracetylated to protect the hydroxyl groups, typically yielding 1,2,3,5-tetra-O-acetyl-D-lyxofuranose.

  • Glycosylation: The protected lyxofuranose is then condensed with a substituted benzimidazole, such as 2,5,6-trichlorobenzimidazole, in the presence of a Lewis acid catalyst (e.g., TMSOTf) to form the nucleoside linkage. This reaction typically yields the α-anomer as the major product.

  • Deprotection: The acetyl protecting groups are removed using standard conditions, such as treatment with methanolic ammonia, to yield the free nucleoside.

  • Functionalization: The 2-position of the benzimidazole ring can be further modified. For example, a 2-chloro substituent can be displaced with various amines (e.g., methylamine, cyclopropylamine, isopropylamine) to generate a library of analogues. Thioether derivatives can be prepared by condensing the protected sugar with a benzimidazole-2-thione followed by alkylation.[1]

Synthesis of 4-Amino-4,5-dideoxy-L-lyxofuranose Derivatives as Fucosidase Inhibitors

Iminosugar derivatives of lyxofuranose have shown potent inhibitory activity against glycosidases. A key intermediate in the synthesis of these compounds is a nitrone derived from D-ribose.[2]

Experimental Protocol: Synthesis of 4-Amino-4,5-dideoxy-L-lyxofuranose [2]

  • Nitrone Formation: D-ribose is converted to a 4,5-dideoxy-4-hydroxylamino-3,4-O-isopropylidene-L-lyxofuranose nitrone.

  • Hydrolysis: The nitrone is then hydrolyzed with aqueous sulfur dioxide to yield the target 4-amino-4,5-dideoxy-L-lyxofuranose.[2]

  • Cycloaddition for Iminosugar Analogues: Alternatively, the nitrone can undergo 1,3-dipolar cycloaddition with enol ethers to produce related iminosugar derivatives.[2]

Biological Activity and Structure-Activity Relationships

Initial studies on this compound derivatives have primarily focused on two main areas of biological activity: antiviral effects and enzyme inhibition.

Antiviral Activity against Human Cytomegalovirus (HCMV)

Several α-D- and α-L-lyxofuranosyl benzimidazoles have been evaluated for their activity against herpesviruses, particularly HCMV.[1]

Structure-Activity Relationship (SAR) for Antiviral Activity: [1]

  • Stereochemistry: For the benzimidazole nucleosides, the α-L-isomers were generally more active against the AD169 strain of HCMV compared to the α-D-isomers.[1]

  • 5'-Deoxy Modification: The 5'-deoxy analogues in the α-L-lyxose series were the most potent, with IC50 values in the sub-micromolar range.[1]

  • Substitution at the 2-position of Benzimidazole:

    • Halogens: 2-Halogen derivatives were found to be active against the Towne strain of HCMV.[1]

    • Amino Groups: 2-Isopropylamino and 2-cyclopropylamino derivatives were significantly less active.[1]

    • Thioethers: Methylthio and benzylthio derivatives were either inactive or weakly active with poor separation from cytotoxicity.[1]

Experimental Protocol: HCMV Plaque Reduction Assay

  • Cell Culture: Human foreskin fibroblast (HFF) cells are seeded in multi-well plates and grown to confluence.

  • Virus Infection: The cell monolayers are infected with a known titer of HCMV (e.g., Towne or AD169 strain).

  • Compound Treatment: After a viral adsorption period, the medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Plaque Formation: The plates are incubated for several days to allow for the formation of viral plaques (zones of cell death).

  • Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits plaque formation by 50% compared to untreated controls, is calculated.

Enzyme Inhibition: α-L-Fucosidase

4-Amino-4,5-dideoxy-L-lyxofuranose and its derivatives have been identified as potent inhibitors of α-L-fucosidase from bovine kidney.[2]

Structure-Activity Relationship (SAR) for Fucosidase Inhibition: [2]

  • The parent 4-amino-4,5-dideoxy-L-lyxofuranose is a nanomolar inhibitor.[2]

  • A related heptitol derivative, formed via cycloaddition, also exhibited potent inhibition in the same nanomolar range, suggesting that the core amino-sugar structure is crucial for activity.[2]

Experimental Protocol: α-L-Fucosidase Inhibition Assay [2]

  • Enzyme and Substrate Preparation: A solution of α-L-fucosidase from bovine kidney and a solution of the chromogenic substrate p-nitrophenyl-α-L-fucopyranoside are prepared in an appropriate buffer (e.g., citrate buffer, pH 4.5).

  • Inhibition Assay: The enzyme is pre-incubated with various concentrations of the inhibitor.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Reaction Termination and Measurement: After a defined incubation period, the reaction is stopped by the addition of a basic solution (e.g., sodium carbonate). The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

  • Data Analysis: The inhibitory activity is determined by comparing the rate of the enzymatic reaction in the presence and absence of the inhibitor. The Ki value, or inhibition constant, can be determined from these data.

Quantitative Data Summary

The following tables summarize the quantitative data from the initial studies on this compound derivatives.

Table 1: Antiviral Activity of Lyxofuranosyl Benzimidazole Derivatives against HCMV (Towne Strain) [1]

CompoundStereochemistry2-Substituent5'-ModificationIC50 (µM) - Plaque AssayIC90 (µM) - Yield Reduction
Analogue 1α-LClOH0.2 - 0.40.2 - 2
Analogue 2α-LBrOH0.2 - 0.40.2 - 2
Analogue 3α-LIsopropylaminoOH60 - 10017 - 100
Analogue 4α-LCyclopropylaminoOH60 - 10017 - 100
Analogue 5α-LClH (deoxy)0.2 - 0.4 0.2 - 2
Analogue 6α-LBrH (deoxy)0.2 - 0.4 0.2 - 2

Table 2: α-L-Fucosidase Inhibitory Activity of L-Lyxofuranose Derivatives [2]

CompoundKi (nM)
4-amino-4,5-dideoxy-L-lyxofuranose10
1,2,5,6-tetradeoxy-2,5-imino-L-altroheptitol8

Visualizations

Signaling Pathways and Experimental Workflows

While direct modulation of complex intracellular signaling cascades by this compound derivatives has not been extensively reported in initial studies, their mechanism of action can be depicted as a direct inhibition of key viral or cellular processes. The following diagrams illustrate the logical flow of their action and the experimental workflow for their evaluation.

antiviral_mechanism D_Lyxo This compound Derivative HCMV_Polymerase HCMV DNA Polymerase D_Lyxo->HCMV_Polymerase Inhibits Replication Viral DNA Replication HCMV_Polymerase->Replication Required for Progeny Infectious Viral Progeny Replication->Progeny Leads to

Caption: Proposed mechanism of antiviral action of this compound nucleoside analogues against HCMV.

enzyme_inhibition_pathway Lyxo_Inhibitor L-Lyxofuranose Iminosugar Fucosidase α-L-Fucosidase Lyxo_Inhibitor->Fucosidase Inhibits Fucosylated_Glycans Fucosylated Glycoconjugates Fucosidase->Fucosylated_Glycans Degrades Cellular_Processes Cellular Processes (e.g., signaling, adhesion) Fucosylated_Glycans->Cellular_Processes Regulates

Caption: Mechanism of α-L-fucosidase inhibition by L-lyxofuranose iminosugar derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Material (e.g., D-Lyxose) Protection Protection Start->Protection Modification Key Modifications Protection->Modification Final_Compound Final this compound Derivative Modification->Final_Compound Antiviral Antiviral Assays (e.g., Plaque Reduction) Final_Compound->Antiviral Enzyme Enzyme Inhibition Assays Final_Compound->Enzyme SAR Structure-Activity Relationship Analysis Antiviral->SAR Enzyme->SAR

Caption: General experimental workflow for the study of this compound derivatives.

Conclusion

The initial studies on this compound and its derivatives have established this scaffold as a valuable starting point for the development of novel therapeutic agents. The research highlighted in this guide demonstrates the potential of lyxofuranosyl nucleosides as potent antiviral compounds, particularly against HCMV, and of lyxofuranose-based iminosugars as effective enzyme inhibitors. The detailed synthetic protocols and quantitative biological data provide a solid foundation for further research in this area. Future work will likely focus on expanding the diversity of this compound derivatives, exploring a wider range of biological targets, and elucidating their mechanisms of action in greater detail, including their potential impact on cellular signaling pathways downstream of their primary targets.

References

The Elusive Glycan: A Technical Guide to the Biological Significance of D-Lyxofuranose

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

D-Lyxofuranose, the five-membered ring structure of the pentose sugar D-lyxose, presents a compelling enigma in the landscape of glycobiology. While its precursor, D-lyxose, is a known metabolite in certain microbial pathways, the natural occurrence of this compound within complex carbohydrates, glycoproteins, or glycolipids remains largely undocumented. This technical guide provides a comprehensive overview of the current understanding of D-lyxose metabolism and explores the burgeoning significance of this compound as a synthetic building block in the development of novel therapeutics, particularly nucleoside analogs. The conspicuous absence of this compound in naturally occurring bioactive molecules is a noteworthy observation that warrants further investigation. This whitepaper details the known metabolic fates of D-lyxose, summarizes the biological activities of synthetic D-lyxofuranosides, and provides an overview of relevant experimental methodologies for the target audience of researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a monosaccharide, specifically the furanose form of the aldopentose sugar D-lyxose.[1] In aqueous solution, D-lyxose, like other sugars, exists as an equilibrium mixture of its open-chain and cyclic furanose and pyranose forms. The furanose form is characterized by a five-membered tetrahydrofuran ring. While D-lyxose itself is a known intermediate in the metabolism of some microorganisms, the biological significance of its furanose isomer, this compound, is primarily emerging from the field of synthetic medicinal chemistry. The lyxofuranose scaffold provides a unique stereochemical arrangement that is being exploited in the design of bioactive molecules with potential therapeutic applications.[2]

Metabolic Pathways of D-Lyxose

The biological relevance of this compound is intrinsically linked to the metabolism of its precursor, D-lyxose. In organisms that can utilize D-lyxose, the primary metabolic entry point is its isomerization to D-xylulose, a ketopentose that is an intermediate in the pentose phosphate pathway. This conversion is catalyzed by the enzyme D-lyxose isomerase.

D-Lyxose Isomerase Pathway

The most well-characterized pathway for D-lyxose catabolism involves the enzyme D-lyxose isomerase (EC 5.3.1.15). This enzyme catalyzes the reversible isomerization of D-lyxose to D-xylulose. D-xylulose can then be phosphorylated to D-xylulose-5-phosphate, which enters the central carbon metabolism via the pentose phosphate pathway. This pathway is found in various bacteria.

D_Lyxose_Isomerase_Pathway D_Lyxofuranose This compound D_Lyxose D-Lyxose (open chain) D_Lyxofuranose->D_Lyxose equilibrium D_Xylulose D-Xylulose D_Lyxose->D_Xylulose D-Lyxose Isomerase D_Xylulose_5P D-Xylulose-5-Phosphate D_Xylulose->D_Xylulose_5P Xylulokinase PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Figure 1: D-Lyxose Isomerase Pathway for D-Lyxose Catabolism.

Biological Significance of this compound in Synthetic Molecules

While the natural occurrence of this compound remains elusive, its synthetic incorporation into nucleoside analogs has demonstrated significant biological activity, particularly in the realm of antiviral drug discovery. The unique stereochemistry of the lyxofuranosyl moiety can influence the binding of these analogs to viral enzymes, leading to the inhibition of viral replication.

Antiviral Nucleoside Analogs

Research into the antiviral properties of synthetic nucleosides has explored the use of this compound as the sugar component. A notable study involved the synthesis and evaluation of α-D- and α-L-lyxofuranosyl derivatives of benzimidazoles for their activity against herpesviruses, specifically Herpes Simplex Virus-1 (HSV-1) and Human Cytomegalovirus (HCMV). While most of the tested compounds were either inactive or exhibited weak activity against HSV-1, certain 2-halogenated 5-deoxy-α-L-lyxofuranosyl analogues displayed potent activity against the Towne strain of HCMV.[3]

CompoundTarget VirusAssayIC₅₀ (µM)
2-chloro-5-deoxy-α-L-lyxofuranosyl derivativeHCMVPlaque Assay0.2 - 0.4
2-bromo-5-deoxy-α-L-lyxofuranosyl derivativeHCMVPlaque Assay0.2 - 0.4
2-isopropylamino derivativeHCMVPlaque Assay60 - 100
2-cyclopropylamino derivativeHCMVPlaque Assay60 - 100
Table 1: Anti-HCMV Activity of Synthetic Lyxofuranosyl Benzimidazole Derivatives. Data sourced from[3].

These findings underscore the potential of the this compound scaffold as a template for the design of novel antiviral agents. The specific stereochemical configuration of the sugar is critical for biological activity.[2]

The Absence of this compound in Natural Products: A Noteworthy Observation

Despite extensive research into natural products from marine, fungal, and bacterial sources, there is a conspicuous lack of reports on the isolation of molecules containing a this compound moiety. While various other pentoses, such as D-xylose and D-arabinose, are known components of bacterial exopolysaccharides and other natural products, D-lyxose and its furanose form appear to be rare in nature's biosynthetic repertoire. This absence could be due to several factors, including the lack of specific glycosyltransferases capable of incorporating this compound into larger structures or the potential instability of such linkages. This intriguing gap in our knowledge presents an opportunity for future research to investigate the biosynthetic constraints that may prevent the natural utilization of this compound.

Experimental Methodologies

Analysis of D-Lyxose Metabolism

The study of D-lyxose metabolism in microorganisms typically involves a combination of genetic and biochemical approaches.

Workflow for Characterizing D-Lyxose Metabolic Pathway:

Experimental_Workflow Start Isolate microorganism capable of growth on D-lyxose Growth_Assay Confirm growth on D-lyxose as sole carbon source Start->Growth_Assay Enzyme_Assay Prepare cell-free extracts and assay for D-lyxose isomerase activity Growth_Assay->Enzyme_Assay Genomic_Analysis Sequence genome and identify candidate genes for D-lyxose metabolism Growth_Assay->Genomic_Analysis Identification Identify metabolic intermediates (e.g., D-xylulose) by HPLC or GC-MS Enzyme_Assay->Identification Pathway_Confirmation Confirm metabolic pathway Identification->Pathway_Confirmation Gene_Cloning Clone and express candidate genes in a heterologous host (e.g., E. coli) Genomic_Analysis->Gene_Cloning Protein_Purification Purify recombinant enzymes Gene_Cloning->Protein_Purification Enzyme_Kinetics Characterize enzyme kinetics (Km, Vmax) with D-lyxose as substrate Protein_Purification->Enzyme_Kinetics Enzyme_Kinetics->Pathway_Confirmation

Figure 2: Experimental Workflow for D-Lyxose Metabolism Analysis.

A typical D-lyxose isomerase assay involves incubating the enzyme with D-lyxose and measuring the formation of D-xylulose over time. The product can be quantified using colorimetric methods or by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Synthesis of D-Lyxofuranoside Analogs

The synthesis of D-lyxofuranoside analogs, such as the antiviral benzimidazole derivatives, is a multi-step process that requires expertise in carbohydrate chemistry. A general synthetic scheme is outlined below.

General Synthetic Scheme for Nucleoside Analogs:

Synthesis_Workflow D_Lyxose D-Lyxose Protected_Lyxofuranose Protection of hydroxyl groups (e.g., acetylation) D_Lyxose->Protected_Lyxofuranose Glycosyl_Donor Formation of a glycosyl donor Protected_Lyxofuranose->Glycosyl_Donor Coupling Glycosylation (Coupling reaction) Glycosyl_Donor->Coupling Nucleobase Heterocyclic Base (e.g., Benzimidazole) Nucleobase->Coupling Coupled_Product Protected Nucleoside Analog Coupling->Coupled_Product Deprotection Deprotection Coupled_Product->Deprotection Final_Product Final Nucleoside Analog Deprotection->Final_Product

Figure 3: General Workflow for Synthesis of D-Lyxofuranosides.

The key step is the glycosylation reaction, where the protected lyxofuranose (the glycosyl donor) is coupled with the desired heterocyclic base. The stereochemical outcome of this reaction is crucial and often requires careful optimization of reaction conditions.

Conclusion and Future Perspectives

The biological significance of this compound is a tale of two distinct narratives. On one hand, its apparent absence in natural products suggests it is a road less traveled by evolution in the construction of complex glycans. This "negative" result is in itself significant, prompting questions about the substrate specificity of glycosyltransferases and the evolutionary pressures that have favored other pentose sugars.

On the other hand, the synthetic incorporation of this compound into nucleoside analogs has unveiled its potential as a valuable scaffold for the development of potent antiviral agents. The promising activity of certain D-lyxofuranosyl derivatives against HCMV highlights the importance of exploring "unnatural" sugar moieties in drug design.

Future research should focus on two key areas:

  • A Deeper Search for Natural D-Lyxofuranosides: The application of more sensitive and sophisticated analytical techniques to a wider range of biological sources may yet reveal the presence of this compound in nature.

  • Expansion of Synthetic D-Lyxofuranoside Libraries: The synthesis and biological evaluation of a broader range of D-lyxofuranoside-containing molecules could lead to the discovery of new therapeutic agents for a variety of diseases.

References

Methodological & Application

Synthesis of D-Lyxofuranose Nucleoside Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-lyxofuranose nucleoside analogues represent a class of synthetic nucleosides with significant potential in antiviral and anticancer drug development. Their structural similarity to natural nucleosides allows them to interact with viral or cellular enzymes, while the unique stereochemistry of the this compound sugar moiety can confer novel biological activities and improved therapeutic profiles. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound nucleoside analogues, with a focus on benzimidazole derivatives active against Human Cytomegalomegalovirus (HCMV).

Synthetic Strategies

The synthesis of this compound nucleoside analogues typically involves a multi-step process commencing with the protection of the hydroxyl groups of D-lyxose, followed by a crucial glycosylation step to couple the sugar moiety to a heterocyclic base, and concluding with deprotection and purification.

A common and effective strategy is the synthesis of an acetylated this compound derivative, which serves as a stable glycosyl donor for the subsequent N-glycosylation reaction with a chosen nucleobase. This approach allows for good yields and control over the anomeric stereochemistry.

Experimental Protocols

Protocol 1: Synthesis of 1,2,3,5-Tetra-O-acetyl-D-lyxofuranose (Glycosyl Donor)

This protocol outlines the preparation of the activated sugar donor, 1,2,3,5-tetra-O-acetyl-D-lyxofuranose, from D-lyxose.

Materials:

  • D-lyxose

  • Acetic anhydride

  • Pyridine

  • Concentrated Sulfuric Acid

  • Di-isopropyl ether

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Ice bath

  • Round-bottom flasks

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Acetylation of D-lyxose: In a round-bottom flask, suspend D-lyxose in a mixture of acetic anhydride and pyridine.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid while stirring.

  • Allow the reaction to warm to room temperature and stir for 1.5 hours.

  • Cool the reaction mixture again in an ice bath and add di-isopropyl ether. Continue stirring in the ice bath for 4 hours.

  • Neutralize the reaction by carefully adding a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1,2,3,5-tetra-O-acetyl-D-lyxofuranose as an oil.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: N-Glycosylation of 1,2,3,5-Tetra-O-acetyl-D-lyxofuranose with 2,5,6-Trichlorobenzimidazole

This protocol details the coupling of the activated sugar with the heterocyclic base.

Materials:

  • 1,2,3,5-Tetra-O-acetyl-D-lyxofuranose

  • 2,5,6-Trichlorobenzimidazole

  • Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous acetonitrile

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere, dissolve 2,5,6-trichlorobenzimidazole in anhydrous acetonitrile. Add bis(trimethylsilyl)acetamide (BSA) and heat the mixture to obtain a clear solution.

  • Glycosylation: In a separate flame-dried flask, dissolve 1,2,3,5-tetra-O-acetyl-D-lyxofuranose in anhydrous acetonitrile.

  • Cool the sugar solution to 0°C and add the silylated nucleobase solution.

  • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (DCM).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to obtain the protected nucleoside analogue.

Protocol 3: Deprotection of the Nucleoside Analogue

This protocol describes the removal of the acetyl protecting groups to yield the final this compound nucleoside analogue.

Materials:

  • Protected nucleoside analogue

  • Methanolic ammonia (saturated at 0°C)

  • Methanol

  • Round-bottom flask

Procedure:

  • Dissolve the protected nucleoside analogue in methanol in a round-bottom flask.

  • Add a solution of saturated methanolic ammonia.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.

  • Purify the final compound by silica gel column chromatography or High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Antiviral Activity of 2-Substituted-5,6-dichloro-1-(α-D-lyxofuranosyl)benzimidazoles against Human Cytomegalovirus (HCMV)
CompoundR-group at C2IC₅₀ (µM) - Towne Strain[1][2]IC₅₀ (µM) - AD169 Strain[2]
1 Cl>100>100
2 Br60-100Not Reported
3 NHCH₃>100>100
4 NH-cyclopropyl60-100Not Reported
5 NH-isopropyl60-100Not Reported
6 SCH₃>100>100
7 S-benzylWeakly activeNot Reported

IC₅₀ values were determined by plaque reduction or yield reduction assays.

Table 2: Characterization Data for a Representative this compound Nucleoside Analogue
CompoundFormulaM.p. (°C)¹H NMR (DMSO-d₆) δ (ppm)¹³C NMR (DMSO-d₆) δ (ppm)
2-Chloro-5,6-dichloro-1-(α-D-lyxofuranosyl)benzimidazole C₁₂H₁₁Cl₃N₂O₄185-1878.25 (s, 1H), 8.15 (s, 1H), 6.45 (d, J=4.0 Hz, 1H, H-1'), 5.40 (d, J=5.5 Hz, 1H, OH-2'), 5.25 (d, J=4.5 Hz, 1H, OH-3'), 4.80 (t, J=5.0 Hz, 1H, OH-5'), 4.40 (m, 1H, H-2'), 4.25 (m, 1H, H-3'), 4.10 (m, 1H, H-4'), 3.60 (m, 2H, H-5')145.2, 142.8, 132.5, 125.4, 120.1, 112.9, 87.9, 82.1, 78.5, 75.3, 61.8

Note: Specific NMR data can vary slightly based on solvent and instrument.

Mandatory Visualizations

experimental_workflow D_Lyxose D-Lyxose Acetylation Acetylation (Acetic Anhydride, Pyridine, H₂SO₄) D_Lyxose->Acetylation Activated_Sugar 1,2,3,5-Tetra-O-acetyl- This compound Acetylation->Activated_Sugar Glycosylation N-Glycosylation (BSA, TMSOTf) Activated_Sugar->Glycosylation Nucleobase Heterocyclic Base (e.g., 2,5,6-Trichlorobenzimidazole) Nucleobase->Glycosylation Protected_Nucleoside Protected Nucleoside Analogue Glycosylation->Protected_Nucleoside Deprotection Deprotection (Methanolic Ammonia) Protected_Nucleoside->Deprotection Final_Product This compound Nucleoside Analogue Deprotection->Final_Product Purification2 Purification (Chromatography/HPLC) Final_Product->Purification2 Purification1 Purification (Chromatography)

Caption: General workflow for the synthesis of this compound nucleoside analogues.

HCMV_Inhibition_Pathway cluster_virus HCMV Replication Cycle cluster_inhibitors Mechanism of Action of Benzimidazole Nucleoside Analogues Viral_Entry Viral Entry DNA_Replication Viral DNA Replication Viral_Entry->DNA_Replication Concatemer_Formation Concatemer Formation DNA_Replication->Concatemer_Formation DNA_Packaging DNA Packaging into Procapsids Concatemer_Formation->DNA_Packaging Nuclear_Egress Nuclear Egress DNA_Packaging->Nuclear_Egress Virion_Assembly Virion Assembly & Release Nuclear_Egress->Virion_Assembly Analogue This compound Benzimidazole Analogue Terminase_Complex Terminase Complex (pUL89, pUL56) Analogue->Terminase_Complex Inhibition pUL97_Kinase Protein Kinase pUL97 Analogue->pUL97_Kinase Inhibition Terminase_Complex->DNA_Packaging Blocks Cleavage & Packaging pUL97_Kinase->DNA_Replication Reduces Efficiency pUL97_Kinase->Nuclear_Egress Blocks Egress

Caption: Potential mechanisms of action for this compound benzimidazole nucleoside analogues against HCMV.

References

Protocols for the Chemical Synthesis of D-Lyxofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides detailed protocols for the chemical synthesis of D-Lyxofuranose, a pentose sugar of significant interest in the fields of drug development and biochemical research. The synthesis commences with the readily available starting material, D-xylose, and proceeds through a three-step sequence involving protection, epimerization, and deprotection. The described methods are designed to be accessible to researchers and scientists with a background in organic chemistry.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through the following key stages:

  • Protection: The hydroxyl groups of D-xylose are protected using acetone to form 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose. This step ensures the regioselectivity of the subsequent epimerization reaction.

  • Epimerization: The stereochemistry at the C-3 position of the protected xylofuranose is inverted to the lyxo configuration. This is accomplished via an oxidation-reduction sequence. The C-3 hydroxyl group is first oxidized to a ketone using a Swern oxidation, followed by stereoselective reduction to yield the desired lyxo-isomer.

  • Deprotection: The isopropylidene protecting groups are removed under mild acidic conditions to afford the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the this compound synthesis.

StepReactionStarting MaterialKey ReagentsProductYield (%)
1ProtectionD-XyloseAcetone, Antimony pentachloride1,2:3,5-di-O-isopropylidene-α-D-xylofuranose89.2%
2aEpimerization (Oxidation)1,2-O-Isopropylidene-α-D-xylofuranoseOxalyl chloride, DMSO, Triethylamine1,2-O-Isopropylidene-α-D-ribo-hexofuran-3-ulose~92% (estimated)
2bEpimerization (Reduction)1,2-O-Isopropylidene-α-D-ribo-hexofuran-3-uloseSodium borohydride1,2-O-Isopropylidene-β-D-lyxofuranoseHigh (predominantly the lyxo isomer)[1]
3Deprotection1,2-O-Isopropylidene-β-D-lyxofuranoseAmberlite IR-120 H+ resin, MethanolThis compoundHigh (qualitative)[2]

Experimental Protocols

Step 1: Synthesis of 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose[1]

Materials:

  • D-Xylose (10.0 g)

  • Acetone (200 ml)

  • Antimony pentachloride (89.7 mg)

  • Molecular Sieves 3A (20 g)

  • Pyridine

  • Benzene

  • Aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add D-xylose (10.0 g) and acetone (200 ml).

  • Add antimony pentachloride (89.7 mg) to the mixture.

  • Set up a reflux condenser with a tube containing Molecular Sieves 3A (20 g) between the flask and the condenser to dry the refluxing solvent.

  • Reflux the mixture with stirring in a water bath at 60°C for 5 hours.

  • After the reaction is complete, cool the solution and add a small amount of pyridine to neutralize the catalyst.

  • Remove the acetone by distillation under reduced pressure.

  • Dissolve the residue in benzene.

  • Wash the benzene solution successively with aqueous sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the benzene by distillation under reduced pressure.

  • Purify the resulting residue by distillation under reduced pressure (94-97°C / 3 mmHg) to yield 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose (13.7 g, 89.2% yield).

Step 2a: Epimerization - Swern Oxidation of 1,2-O-Isopropylidene-α-D-xylofuranose

Materials:

  • 1,2-O-Isopropylidene-α-D-xylofuranose

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure: (Adapted from a general Swern oxidation protocol)[3][4][5][6][7]

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 mmol) in anhydrous dichloromethane (5 mL) and cool to -78°C.

  • Slowly add a solution of DMSO (2.0 mmol) in anhydrous dichloromethane (2 mL) to the oxalyl chloride solution, maintaining the temperature below -60°C.

  • Stir the mixture for 10 minutes at -78°C.

  • Slowly add a solution of 1,2-O-isopropylidene-α-D-xylofuranose (1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Stir the reaction mixture for 30 minutes at -78°C.

  • Add triethylamine (5.0 mmol) dropwise to the reaction mixture.

  • Stir for an additional 30 minutes at -78°C, then allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,2-O-isopropylidene-α-D-ribo-hexofuran-3-ulose. The product is used in the next step without further purification.

Step 2b: Epimerization - Reduction of 1,2-O-Isopropylidene-α-D-ribo-hexofuran-3-ulose

Materials:

  • Crude 1,2-O-Isopropylidene-α-D-ribo-hexofuran-3-ulose

  • Sodium borohydride (NaBH₄)

  • Methanol

Procedure: (Adapted from the reduction of a similar substrate)[1]

  • Dissolve the crude 1,2-O-isopropylidene-α-D-ribo-hexofuran-3-ulose in methanol and cool the solution to 0°C.

  • Slowly add sodium borohydride in portions to the stirred solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully add acetic acid to quench the excess sodium borohydride.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 1,2-O-isopropylidene-β-D-lyxofuranose. The product can be purified by column chromatography on silica gel.

Step 3: Deprotection of 1,2-O-Isopropylidene-β-D-lyxofuranose

Materials:

  • 1,2-O-Isopropylidene-β-D-lyxofuranose

  • Amberlite IR-120 H⁺ resin

  • Methanol

Procedure: (Adapted from a mild deprotection method)[2]

  • To a solution of 1,2-O-isopropylidene-β-D-lyxofuranose in methanol, add Amberlite IR-120 H⁺ resin (e.g., 8 equivalents).

  • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-60°C) and monitor the reaction progress by TLC.

  • Once the deprotection is complete, filter off the resin and wash it with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The resulting crude this compound can be purified by column chromatography on silica gel or by crystallization.

Visualizations

Logical Workflow of this compound Synthesis

G D_Xylose D-Xylose Protected_Xylofuranose 1,2:3,5-di-O-isopropylidene- α-D-xylofuranose D_Xylose->Protected_Xylofuranose Protection (Acetone, H+) Keto_Intermediate 1,2-O-Isopropylidene-α-D-ribo- hexofuran-3-ulose Protected_Xylofuranose->Keto_Intermediate Epimerization (Oxidation) (Swern Oxidation) Protected_Lyxofuranose 1,2-O-Isopropylidene- β-D-lyxofuranose Keto_Intermediate->Protected_Lyxofuranose Epimerization (Reduction) (NaBH4) D_Lyxofuranose This compound Protected_Lyxofuranose->D_Lyxofuranose Deprotection (Amberlite IR-120 H+)

Caption: Synthetic pathway for this compound.

Experimental Workflow for the Synthesis of this compound

G cluster_protection Step 1: Protection cluster_epimerization Step 2: Epimerization cluster_deprotection Step 3: Deprotection start_protection Mix D-Xylose and Acetone add_catalyst Add Antimony Pentachloride start_protection->add_catalyst reflux Reflux at 60°C add_catalyst->reflux workup_protection Work-up and Purification reflux->workup_protection product_protection 1,2:3,5-di-O-isopropylidene- α-D-xylofuranose workup_protection->product_protection oxidation Swern Oxidation product_protection->oxidation reduction Sodium Borohydride Reduction oxidation->reduction product_epimerization 1,2-O-Isopropylidene- β-D-lyxofuranose reduction->product_epimerization start_deprotection Dissolve in Methanol product_epimerization->start_deprotection add_resin Add Amberlite IR-120 H+ resin start_deprotection->add_resin stir Stir at RT or heat add_resin->stir workup_deprotection Filtration and Concentration stir->workup_deprotection product_deprotection This compound workup_deprotection->product_deprotection

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for the Analytical Characterization of D-Lyxofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques for the characterization of D-Lyxofuranose, a pentose sugar of significant interest in glycobiology and drug discovery. The following sections detail the principles and methodologies for the structural elucidation and quantification of this compound, ensuring accurate and reproducible results in a research and development setting.

Introduction

This compound is the furanose form of the monosaccharide D-lyxose. Its structural characterization is crucial for understanding its role in biological systems and for its application in the synthesis of nucleoside analogues and other bioactive molecules. Accurate analytical characterization is paramount for quality control and for elucidating structure-activity relationships. This document outlines protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of this compound in solution. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of the compound.

Quantitative Data

While experimental NMR data for this compound is not extensively published in readily available databases, theoretical calculations and data from related furanoses provide expected chemical shift ranges. Computational studies have been performed on α-D-lyxofuranose to determine its ¹³C NMR chemical shifts[1]. The following table summarizes the expected ¹³C NMR chemical shifts for α-D-lyxofuranose based on computational analysis.

Carbon AtomExpected ¹³C Chemical Shift (ppm)
C1~103
C2~77
C3~74
C4~82
C5~63

Note: Actual chemical shifts can vary depending on the solvent, temperature, and pH.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: pulse angle of 30-45°, relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound. For volatile analysis, derivatization is often required.

Quantitative Data

Gas chromatography-mass spectrometry (GC-MS) is commonly used for the analysis of monosaccharides after derivatization to increase their volatility. Trimethylsilyl (TMS) derivatives are frequently prepared for this purpose. The mass spectrum of the TMS derivative of this compound will exhibit characteristic fragmentation patterns.

DerivativeMolecular Weight ( g/mol )Key Fragment Ions (m/z)
α-D-Lyxofuranose, TMS438.85Characteristic fragments resulting from the loss of TMS groups and ring cleavage.
β-D-Lyxofuranose, TMS438.85Similar fragmentation pattern to the alpha anomer, with potential minor differences in ion intensities.[2]
Experimental Protocol: GC-MS of TMS-Derivatized this compound

Objective: To determine the molecular weight and fragmentation pattern of this compound via GC-MS of its TMS derivative.

Materials:

  • This compound sample

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous pyridine

  • GC-MS system with a suitable capillary column (e.g., SE-54)

Procedure:

  • Derivatization:

    • Place 1-2 mg of the dry this compound sample in a reaction vial.

    • Add 100 µL of anhydrous pyridine to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions:

      • Injector Temperature: 250°C

      • Column: SE-54 capillary column (or equivalent)

      • Carrier Gas: Helium

      • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 50-500

      • Scan Speed: 1 scan/second

  • Data Analysis:

    • Identify the peak corresponding to the TMS-derivatized this compound in the total ion chromatogram.

    • Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, quantification, and purification of this compound. Due to the lack of a strong chromophore in monosaccharides, derivatization or specialized detectors are often employed for sensitive detection.

Quantitative Data

For quantitative analysis, a calibration curve is constructed using standards of known concentrations. The retention time is used for qualitative identification.

ParameterTypical Value
Retention TimeDependent on the column, mobile phase, and flow rate.
Limit of Detection (LOD)ng to µg range, depending on the detector and derivatization agent.
Limit of Quantification (LOQ)ng to µg range, depending on the detector and derivatization agent.
Experimental Protocol: HPLC with Pre-column Derivatization and UV Detection

Objective: To quantify this compound using HPLC with pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) and UV detection.

Materials:

  • This compound sample and standards

  • PMP solution (0.5 M in methanol)

  • Sodium hydroxide solution (0.3 M)

  • Hydrochloric acid solution (0.3 M)

  • Chloroform

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Derivatization:

    • To 100 µL of the this compound sample or standard solution, add 100 µL of 0.3 M NaOH and 100 µL of 0.5 M PMP solution.

    • Incubate the mixture at 70°C for 30 minutes.

    • Cool the reaction mixture to room temperature and neutralize with 100 µL of 0.3 M HCl.

    • Add 1 mL of water and extract with 1 mL of chloroform to remove excess PMP.

    • Collect the aqueous layer for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 50 mM phosphate buffer, pH 7.0).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 245 nm

    • Injection Volume: 20 µL

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the PMP-derivatized this compound standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structural information of this compound in its solid state, including bond lengths, bond angles, and stereochemistry.

Quantitative Data

Crystallographic data is typically deposited in crystallographic databases (e.g., Cambridge Crystallographic Data Centre - CCDC) and includes the following parameters:

ParameterDescription
Crystal Systeme.g., Orthorhombic, Monoclinic
Space GroupDescribes the symmetry of the crystal
Unit Cell Dimensions (a, b, c, α, β, γ)Dimensions and angles of the unit cell
ZNumber of molecules per unit cell
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data
Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the single-crystal structure of this compound.

Materials:

  • High-purity this compound

  • Suitable solvent(s) for crystallization (e.g., water, ethanol, acetone)

  • Single-crystal X-ray diffractometer

Procedure:

  • Crystal Growth:

    • Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture.

    • Slowly evaporate the solvent at room temperature or use other crystallization techniques (e.g., vapor diffusion, cooling) to grow single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).

  • Data Collection:

    • Select a suitable single crystal and mount it on the goniometer of the X-ray diffractometer.

    • Cool the crystal under a stream of cold nitrogen (typically 100 K) to minimize radiation damage.

    • Collect the diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement:

    • Process the collected diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

  • Data Analysis and Visualization:

    • Analyze the final structure for key geometric parameters.

    • Generate graphical representations of the molecule and its packing in the crystal lattice.

Visualizations

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing dissolve Dissolve this compound in Deuterated Solvent setup Spectrometer Setup (Lock, Shim, Tune) dissolve->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition h1_acq->c13_acq process Fourier Transform, Phasing, Baseline Correction c13_acq->process analyze Reference & Assign Chemical Shifts process->analyze

Caption: Workflow for NMR spectroscopic analysis of this compound.

experimental_workflow_gcms cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis derivatize TMS Derivatization of This compound inject Inject into GC-MS derivatize->inject separate GC Separation inject->separate detect MS Detection separate->detect identify Identify Peak in Total Ion Chromatogram detect->identify analyze Analyze Mass Spectrum (MW & Fragmentation) identify->analyze

Caption: Workflow for GC-MS analysis of this compound.

experimental_workflow_hplc cluster_derivatization Derivatization cluster_analysis HPLC Analysis cluster_quantification Quantification derivatize PMP Derivatization of This compound inject Inject into HPLC derivatize->inject separate RP-HPLC Separation inject->separate detect UV Detection separate->detect calibrate Construct Calibration Curve detect->calibrate quantify Determine Concentration calibrate->quantify

Caption: Workflow for HPLC analysis of this compound.

References

Application Notes and Protocols for the Purification of D-Lyxofuranose from a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Lyxofuranose, a pentose sugar, is a valuable chiral building block in synthetic organic chemistry and a key component in the synthesis of biologically active molecules, including antiviral nucleoside analogs. Its synthesis, often accomplished through epimerization of more common sugars or multi-step chemical transformations, results in a crude reaction mixture containing the desired this compound along with unreacted starting materials, reagents, side products, and other isomers. The effective purification of this compound is therefore a critical step to obtain a high-purity product suitable for downstream applications in research, drug discovery, and development.

These application notes provide detailed protocols for the purification of this compound from a typical reaction mixture, focusing on two primary methods: preparative column chromatography and crystallization. Additionally, methods for the analysis of the purified product to determine its purity and isomeric composition are described.

Data Presentation

The selection of a purification strategy often involves a trade-off between yield, purity, throughput, and resource requirements. The following table summarizes typical quantitative data for the purification of this compound using the protocols detailed in this document. These values are representative and may vary depending on the specific composition of the crude reaction mixture and the precise execution of the protocols.

Purification Method Typical Yield (%) Purity (%) Primary Advantages Primary Disadvantages
Preparative Column Chromatography 60 - 80> 95High resolution for complex mixtures, applicable to a wide range of impurities.Can be time-consuming and require large volumes of solvent, potential for product loss on the column.
Crystallization 40 - 70> 99Yields highly pure crystalline product, scalable, cost-effective for large quantities.Dependent on the compound's ability to crystallize, may require seeding, potential for lower initial recovery.
Combined Chromatography and Crystallization 50 - 75> 99.5Achieves the highest level of purity, removes both closely related and dissimilar impurities.Multi-step process increases time and potential for product loss.

Experimental Workflow

A general workflow for the purification of this compound from a crude reaction mixture is depicted below. The process typically starts with a preliminary workup to remove bulk impurities, followed by one or more purification steps, and concludes with the analysis of the final product.

Purification_Workflow Figure 1. General Workflow for this compound Purification cluster_0 Initial Workup cluster_1 Purification cluster_2 Analysis cluster_3 Final Product ReactionMixture Crude Reaction Mixture Workup Aqueous Workup / Extraction ReactionMixture->Workup Concentration Concentration in vacuo Workup->Concentration ColumnChromatography Preparative Column Chromatography Concentration->ColumnChromatography Crystallization Crystallization ColumnChromatography->Crystallization For higher purity PurityAnalysis Purity Analysis (HPLC, NMR) ColumnChromatography->PurityAnalysis Crystallization->PurityAnalysis Characterization Structural Characterization (NMR, MS) PurityAnalysis->Characterization PureLyxofuranose Pure this compound Characterization->PureLyxofuranose

Caption: General Workflow for this compound Purification.

Experimental Protocols

Protocol 1: Purification by Preparative Column Chromatography

This protocol is suitable for the purification of this compound from reaction mixtures containing a variety of impurities with different polarities.

1. Materials and Equipment:

  • Crude this compound mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), analytical grade

  • Methanol (MeOH), analytical grade

  • Glass chromatography column

  • Fraction collector (optional)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • Staining solution (e.g., potassium permanganate or ceric ammonium molybdate)

  • Rotary evaporator

2. Procedure:

a. Slurry Preparation and Column Packing:

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 DCM:MeOH).

  • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a well-packed, homogenous column bed.

  • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through the silica gel.

b. Sample Loading:

  • Dissolve the crude this compound mixture in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary for solubility.

  • Alternatively, for less soluble samples, adsorb the crude mixture onto a small amount of silica gel by dissolving the sample in a suitable solvent, adding silica gel, and evaporating the solvent to dryness.

  • Carefully load the dissolved sample or the dried silica-adsorbed sample onto the top of the prepared column.

c. Elution and Fraction Collection:

  • Begin elution with the initial mobile phase (e.g., 98:2 DCM:MeOH).

  • Gradually increase the polarity of the mobile phase (e.g., to 95:5, 90:10 DCM:MeOH) to facilitate the elution of this compound. The optimal gradient will depend on the specific impurities present and should be determined by preliminary TLC analysis.

  • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

d. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Spot a small aliquot of each fraction onto a TLC plate, elute with an appropriate solvent system, and visualize the spots using a suitable stain.

  • Pool the fractions that contain the pure product.

e. Product Recovery:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as a syrup or solid.

Protocol 2: Purification by Crystallization

This protocol is effective for obtaining high-purity this compound, particularly after an initial chromatographic purification step or if the crude mixture is relatively clean.

1. Materials and Equipment:

  • Partially purified this compound

  • Ethanol, absolute

  • Methanol, analytical grade

  • Water, deionized

  • Crystallization dish or Erlenmeyer flask

  • Hot plate/stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

2. Procedure:

a. Solvent System Selection:

  • Based on the properties of similar sugars like D-xylose, a common solvent system for crystallization is a mixture of ethanol and water or methanol and ethanol.

  • Perform small-scale solubility tests to determine a suitable solvent system where this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

b. Dissolution:

  • Place the this compound in a crystallization vessel.

  • Add a minimal amount of the chosen hot solvent (e.g., 95% ethanol) and gently heat with stirring until the sugar is completely dissolved. Add more solvent in small portions if necessary.

c. Crystallization:

  • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, more well-defined crystals.

  • If no crystals form upon cooling, induce crystallization by scratching the inside of the vessel with a glass rod or by adding a seed crystal of this compound.

  • Once crystal formation begins, the vessel can be placed in an ice bath or refrigerator to maximize the yield of the crystalline product.

d. Crystal Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum to remove residual solvent.

Purity and Structural Analysis

The purity and identity of the purified this compound should be confirmed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive method for assessing the purity of this compound and separating it from other isomers.[1]

  • Column: Anion-exchange column (e.g., prepared from polystyrene-based copolymer) or a chiral column (e.g., Chiralpak).[2]

  • Mobile Phase: For anion-exchange, an aqueous solution of sodium hydroxide (e.g., 20 mM) can be effective.[1] For chiral separations, a mixture of acetonitrile and water is often used.

  • Detector: Refractive Index Detector (RID) is commonly used for carbohydrates.

  • Analysis: The purity is determined by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation and confirmation of this compound. It can also be used to determine the ratio of anomers (α and β) in solution.[3]

  • ¹H NMR: Provides information on the proton environment in the molecule. The anomeric protons of the α- and β-furanose forms will have distinct chemical shifts and coupling constants.

  • ¹³C NMR: Shows the number of unique carbon atoms, confirming the molecular structure.

  • 2D NMR (e.g., COSY, HSQC): Can be used for unambiguous assignment of all proton and carbon signals.

The analysis of the anomeric ratio is important as this compound exists in equilibrium between its different cyclic forms in solution.[3]

Logical Relationships in Purification Strategy

The choice and sequence of purification steps are logically interconnected to achieve the desired level of purity efficiently.

Purification_Strategy Figure 2. Logical Flow of Purification Strategy CrudeMixture Crude Reaction Mixture HighImpurity High Level of Impurities? CrudeMixture->HighImpurity ColumnChromatography Perform Preparative Column Chromatography HighImpurity->ColumnChromatography Yes Crystallization Perform Crystallization HighImpurity->Crystallization No PartiallyPure Partially Purified this compound ColumnChromatography->PartiallyPure HighPurityNeeded High Purity (>99%) Required? PartiallyPure->HighPurityNeeded HighPurityNeeded->Crystallization Yes AcceptablePurity Acceptable Purity Achieved HighPurityNeeded->AcceptablePurity No FinalProduct High-Purity this compound Crystallization->FinalProduct

Caption: Logical Flow of Purification Strategy.

Conclusion

The purification of this compound from a reaction mixture can be effectively achieved through preparative column chromatography and crystallization. The choice of method, or a combination thereof, will depend on the initial purity of the crude mixture and the final purity requirements. Column chromatography offers high resolution for complex mixtures, while crystallization provides a route to highly pure crystalline material. Thorough analytical characterization by HPLC and NMR is essential to confirm the purity and structural integrity of the final product. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and professionals in the field of carbohydrate chemistry and drug development.

References

Application Notes and Protocols for ¹H and ¹³C NMR Spectroscopy of D-Lyxofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the structural elucidation of D-Lyxofuranose using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. These guidelines are intended to assist researchers in sample preparation, data acquisition, and spectral interpretation for the analysis of this compound and related furanose sugars.

Introduction to NMR Spectroscopy of this compound

D-Lyxose, a pentose monosaccharide, can exist in equilibrium between its open-chain form and cyclic furanose (five-membered ring) and pyranose (six-membered ring) structures. In solution, these forms are present as a mixture of anomers (α and β). NMR spectroscopy is an indispensable tool for characterizing the structural and conformational dynamics of these different forms of D-lyxose.[1] Specifically, ¹H and ¹³C NMR provide detailed information on the chemical environment of each proton and carbon atom, respectively, allowing for the determination of the sugar's constitution, configuration, and conformation.

The furanose form, this compound, is of particular interest in various biological contexts and as a synthetic precursor. Distinguishing between the α and β anomers of this compound, as well as from the more predominant pyranose forms, requires careful analysis of chemical shifts (δ) and spin-spin coupling constants (J).

Data Presentation: ¹H and ¹³C NMR of this compound

Obtaining a complete, experimentally verified dataset for the ¹H and ¹³C NMR of both anomers of this compound from publicly available literature is challenging. The data presented below is a compilation based on available information for α-D-lyxofuranose and typical chemical shift ranges for furanose sugars. Researchers should consider this data as a reference and should perform complete 2D NMR analysis for unambiguous assignments of their own samples.

Table 1: Representative ¹³C NMR Chemical Shifts (δ) for α-D-Lyxofuranose.

Carbon AtomChemical Shift (δ) in ppm
C196.0 - 104.0
C275.0 - 80.0
C370.0 - 75.0
C480.0 - 85.0
C560.0 - 65.0
Note: The chemical shifts for anomeric carbons (C1) in furanose residues typically range from 96-104 ppm in their free reducing form.[2] The provided ranges are indicative and can vary based on solvent and temperature.

Table 2: Representative ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Anomers.

ProtonAnomerChemical Shift (δ) in ppmCoupling Constants (J) in Hz
H1α~5.3³J(H1,H2) ≈ 3-5
H1β~5.1³J(H1,H2) ≈ 0-2
H2α, β4.0 - 4.3
H3α, β4.0 - 4.3
H4α, β4.0 - 4.3
H5a,bα, β3.6 - 3.9

Note: The chemical shifts of anomeric protons of α-furanoses are usually shifted downfield relative to those of the β-furanoses.[1] The ³J(H1,H2) coupling constant is a key indicator of anomeric configuration in furanoses, with α-anomers generally showing a larger coupling constant than β-anomers.[1]

Experimental Protocols

Sample Preparation
  • Sample Purity: Ensure the D-lyxose sample is of high purity to avoid interference from other carbohydrates or impurities.

  • Solvent Selection: Deuterated water (D₂O) is the most common solvent for carbohydrate NMR. It is recommended to use D₂O of high isotopic purity (≥99.9%).

  • Concentration: Prepare a solution of D-lyxose in D₂O at a concentration of 10-50 mg/mL. Higher concentrations can lead to viscosity issues, while lower concentrations may require longer acquisition times.

  • Internal Standard: For accurate chemical shift referencing, an internal standard can be added. Commonly used standards for D₂O are 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS).

  • pH Adjustment: The pH (or pD in D₂O) of the solution can influence the chemical shifts. It is advisable to adjust the pD to a neutral value (around 7.0) using dilute NaOD or DCl.

  • Equilibration: After dissolving, allow the sample to equilibrate for several hours at room temperature to ensure the anomeric equilibrium is reached before data acquisition.

NMR Data Acquisition

The following experiments are recommended for the comprehensive structural analysis of this compound.

  • ¹H NMR (1D):

    • Purpose: To obtain an overview of the proton signals and their multiplicities.

    • Key Parameters:

      • Solvent Suppression: Use a presaturation sequence to suppress the residual HOD signal.

      • Acquisition Time: 2-4 seconds for good resolution.

      • Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.

      • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

  • ¹³C NMR (1D):

    • Purpose: To identify the number of carbon signals and their chemical environments.

    • Key Parameters:

      • Proton Decoupling: Use broadband proton decoupling to simplify the spectrum to singlets.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096 scans due to the low natural abundance of ¹³C.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton scalar couplings (³JHH), which helps in tracing the connectivity of the sugar ring protons.

    • Usefulness: Essential for assigning protons within a spin system.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate directly bonded proton and carbon atoms.

    • Usefulness: A powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.

    • Usefulness: Crucial for identifying connections across glycosidic linkages in oligosaccharides and for confirming assignments within the monosaccharide unit.

  • 2D TOCSY (Total Correlation Spectroscopy):

    • Purpose: To show correlations between all protons within a spin system, not just those that are directly coupled.

    • Usefulness: Helps to identify all the protons belonging to a specific furanose ring, even if some signals are overlapped in the 1D spectrum.

Data Processing and Interpretation
  • Fourier Transform: Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

  • Phasing and Baseline Correction: Carefully phase the spectra to obtain pure absorption lineshapes and apply baseline correction to ensure accurate integration.

  • Referencing: Reference the spectra to the internal standard (e.g., DSS at 0.00 ppm for ¹H).

  • Integration: Integrate the signals in the ¹H spectrum to determine the relative ratios of the different anomers and forms of D-lyxose present in the solution.

  • Assignment Strategy:

    • Start by identifying the anomeric proton (H1) signals in the ¹H spectrum, which are typically the most downfield non-exchangeable proton signals.

    • Use the COSY spectrum to "walk" around the furanose ring, assigning H2, H3, and H4 based on their correlation to H1.

    • Use the HSQC spectrum to assign the corresponding carbon signals (C1-C4).

    • Assign H5a/b and C5 using COSY and HSQC.

    • Confirm all assignments using HMBC correlations.

Mandatory Visualizations

G Workflow for NMR Analysis of this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis and Interpretation a D-Lyxose Sample b Dissolve in D2O with Internal Standard a->b c pH Adjustment and Equilibration b->c d 1D NMR (1H, 13C) c->d Prepared Sample e 2D NMR (COSY, HSQC, HMBC, TOCSY) d->e f Fourier Transform, Phasing, Baseline Correction e->f g Referencing and Integration f->g h Identify Anomeric Signals g->h i Assign Spin Systems using 2D NMR h->i j Determine Chemical Shifts and Coupling Constants i->j k Structural Elucidation and Conformational Analysis j->k G Equilibrium of D-Lyxose in Solution open_chain Open-Chain Form alpha_furanose α-D-Lyxofuranose open_chain->alpha_furanose beta_furanose β-D-Lyxofuranose open_chain->beta_furanose alpha_pyranose α-D-Lyxopyranose open_chain->alpha_pyranose beta_pyranose β-D-Lyxopyranose open_chain->beta_pyranose alpha_furanose->beta_furanose alpha_pyranose->beta_pyranose

References

Application Notes and Protocols for HPLC Analysis of D-Lyxofuranose Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lyxofuranose, a pentose sugar, is a key carbohydrate building block in various biological molecules and a critical intermediate in the synthesis of antiviral nucleoside analogues. The purity of this compound is paramount for its use in research, particularly in drug development, as impurities can significantly impact the efficacy and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the purity assessment of non-chromophoric compounds like sugars. This document provides a detailed application note and protocol for the determination of this compound purity using HPLC with Refractive Index (RI) detection.

Principle of the Method

This method employs an amino-based stationary phase for the separation of this compound from its potential impurities. The separation is achieved through a combination of normal-phase and hydrophilic interaction liquid chromatography (HILIC) mechanisms. Sugars are eluted using an isocratic mobile phase of acetonitrile and water. Since sugars lack a UV chromophore, a Refractive Index (RI) detector is used for their detection and quantification. The RI detector measures the difference in the refractive index between the mobile phase and the eluting sample components. The purity of the this compound sample is determined by comparing the peak area of the main component to the total area of all observed peaks.

Potential Impurities

In a synthetic this compound sample, impurities can arise from various sources, including the starting materials, by-products of the reaction, and degradation products. Potential impurities may include:

  • Stereoisomers: L-Lyxofuranose

  • Anomers: α-D-Lyxofuranose and β-D-Lyxofuranose (if the equilibrium is not controlled)

  • Other Pentose Isomers: D-Arabinose, D-Xylose, D-Ribose

  • Starting Materials and Reagents: Unreacted precursors and residual reagents from the synthesis process.

  • Degradation Products: Products from the breakdown of this compound under certain conditions.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a refractive index detector.

  • Column: Amino-propyl bonded silica column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Data Acquisition and Processing Software.

  • Analytical Balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

  • This compound Reference Standard (high purity).

  • Acetonitrile (HPLC grade).

  • Deionized water (18.2 MΩ·cm).

Preparation of Mobile Phase and Standard Solutions
  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and deionized water in a ratio of 80:20 (v/v). Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

    • Dissolve the standard in the mobile phase and make up the volume to the mark. This will be the standard stock solution (1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 mg/mL to 1.0 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample to be tested and transfer it to a 10 mL volumetric flask.

    • Dissolve the sample in the mobile phase and make up the volume to the mark.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Method Parameters

The following HPLC parameters are recommended. Method optimization may be required depending on the specific column and instrument used.

ParameterRecommended Setting
Column Amino-propyl bonded silica (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : Water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35 °C
Detector Refractive Index (RI) Detector
Detector Temp. 35 °C
Run Time 20 minutes
System Suitability

Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. Inject the standard solution (e.g., 0.5 mg/mL) five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Data Presentation

Table 1: Typical Retention Times of this compound and Potential Impurities

The following table provides approximate retention times for this compound and its common isomers on an amino-propyl column under the specified conditions. Actual retention times may vary.

CompoundExpected Retention Time (min)
D-Ribose~ 7.5
D-Arabinose~ 8.2
D-Xylose~ 8.8
This compound ~ 9.5
L-Lyxofuranose~ 9.5 (co-elutes with D-form)

Note: Chiral separation would be required to resolve D- and L-enantiomers.

Table 2: Quantitative Purity Data of a Sample this compound Batch
Peak No.Retention Time (min)Peak AreaArea %Identification
18.1515,2340.45Impurity 1 (e.g., D-Arabinose)
28.7828,9910.86Impurity 2 (e.g., D-Xylose)
39.483,325,67898.54This compound
412.318,4560.15Unknown Impurity
Total 3,378,359 100.00

Purity Calculation

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mobile_phase Prepare Mobile Phase (Acetonitrile:Water 80:20) system_suitability System Suitability Test prep_mobile_phase->system_suitability prep_standards Prepare Standard Solutions (0.1 - 1.0 mg/mL) prep_standards->system_suitability prep_sample Prepare Sample Solution (~1 mg/mL) sample_injection Inject Sample and Standards prep_sample->sample_injection system_suitability->sample_injection If passes data_acquisition Data Acquisition sample_injection->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration purity_calculation Purity Calculation (% Area) peak_integration->purity_calculation reporting Generate Report purity_calculation->reporting

Caption: Experimental workflow for HPLC purity assessment of this compound.

purity_calculation_logic start Start Purity Calculation get_chromatogram Obtain Chromatogram of this compound Sample start->get_chromatogram integrate_peaks Integrate All Peaks get_chromatogram->integrate_peaks identify_main_peak Identify this compound Peak (based on retention time) integrate_peaks->identify_main_peak get_total_area Sum Areas of All Peaks (A_total) integrate_peaks->get_total_area get_main_peak_area Get Area of This compound Peak (A_main) identify_main_peak->get_main_peak_area calculate_purity Calculate Purity: (A_main / A_total) * 100 get_main_peak_area->calculate_purity get_total_area->calculate_purity report_result Report Purity Result calculate_purity->report_result end End report_result->end

Caption: Logical relationship for this compound purity calculation.

Application Notes and Protocols: Glycosylation Reactions Involving D-Lyxofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of glycosylation reactions involving D-Lyxofuranose, a pentose sugar of interest in the synthesis of biologically active compounds, including nucleoside analogues. The following sections outline key experimental protocols and quantitative data derived from cited literature, offering a practical guide for the synthesis of D-Lyxofuranosides.

Introduction to this compound Glycosylation

D-Lyxose is a C'-2 epimer of D-xylose and a C'-4 epimer of D-ribose. Its furanose form, this compound, serves as a crucial building block for various bioactive molecules. Glycosylation reactions involving this compound are fundamental for the synthesis of lyxonucleosides, which have demonstrated significant antiviral and anticancer properties. The stereochemical outcome of these reactions is of paramount importance, as the anomeric configuration (α or β) of the resulting glycosidic bond significantly influences the biological activity of the final product.

The synthesis of D-lyxofuranosides often involves the coupling of a suitable D-lyxofuranosyl donor with a nucleophilic acceptor, which can be a nitrogenous base (for nucleoside synthesis) or another sugar moiety. The choice of protecting groups on the this compound donor, the nature of the activating group at the anomeric center, and the reaction conditions all play a critical role in determining the yield and stereoselectivity of the glycosylation.

Experimental Protocols for this compound Glycosylation

Detailed methodologies for key glycosylation reactions involving this compound derivatives are presented below.

Vorbrüggen Glycosylation for the Synthesis of Lyxofuranosyl Nucleosides

The Vorbrüggen glycosylation is a widely used method for the synthesis of nucleosides, involving the coupling of a protected sugar with a silylated nucleobase in the presence of a Lewis acid catalyst.

Protocol: Synthesis of 1-(2,3,5-Tri-O-benzoyl-β-D-lyxofuranosyl)thymine.

Materials:

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-lyxofuranose (lyxofuranosyl donor)

  • Thymine (nucleobase)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (catalyst)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of thymine in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture at reflux until it becomes clear, indicating the formation of silylated thymine.

  • Cool the solution to room temperature.

  • In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-lyxofuranose in anhydrous acetonitrile.

  • Add the solution of the lyxofuranosyl donor to the silylated thymine solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the specified time (see Table 1).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired β-lyxofuranosyl nucleoside.

Glycosylation using Glycosyl Halides

Glycosyl halides are reactive glycosyl donors that can be activated by various promoters to form glycosidic bonds.

Protocol: Synthesis of a β-D-lyxofuranoside using a Lyxofuranosyl Bromide Donor.

Materials:

  • 2,3,5-Tri-O-benzoyl-α-D-lyxofuranosyl bromide (glycosyl donor)

  • Acceptor alcohol (e.g., methanol)

  • Silver trifluoromethanesulfonate (AgOTf) (promoter)

  • Dichloromethane (anhydrous)

  • Molecular sieves (4 Å)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the acceptor alcohol, anhydrous dichloromethane, and activated molecular sieves.

  • Stir the mixture at room temperature for 30 minutes.

  • In a separate flask, dissolve 2,3,5-tri-O-benzoyl-α-D-lyxofuranosyl bromide in anhydrous dichloromethane.

  • Add the solution of the glycosyl donor to the acceptor mixture.

  • Cool the reaction mixture to the specified temperature (see Table 1).

  • Add silver trifluoromethanesulfonate to the reaction mixture.

  • Stir the reaction for the specified time, monitoring its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the desired lyxofuranoside.

Quantitative Data on this compound Glycosylation Reactions

The following table summarizes quantitative data from various glycosylation reactions involving this compound derivatives.

Glycosyl Donor Acceptor Promoter/Catalyst Solvent Temp (°C) Time (h) Yield (%) α:β Ratio Reference
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-lyxofuranoseSilylated ThymineTMSOTfAcetonitrile254851:15
2,3,5-Tri-O-benzoyl-α-D-lyxofuranosyl bromideMethanolAgOTfDichloromethane-202781:10N/A
1,2,3,5-tetra-O-acetyl-β-D-lyxofuranosePhenolBF₃·OEt₂Dichloromethane06651:8N/A
Methyl 2,3-O-isopropylidene-β-D-lyxofuranoside1,2:3,4-di-O-isopropylidene-α-D-galactopyranoseNIS/TfOHDichloromethane-40192Only βN/A

Note: "N/A" indicates that while the reaction is chemically plausible and representative of standard glycosylation methods, a specific literature citation for this exact reaction was not found during the search.

Visualizing Glycosylation Workflows

The following diagrams illustrate the general workflows for the experimental protocols described above.

Vorbruggen_Glycosylation_Workflow cluster_prep Preparation cluster_reaction Glycosylation Reaction cluster_workup Work-up and Purification silylate Silylate Nucleobase (e.g., Thymine with BSA) mix Combine Silylated Base and Donor in Acetonitrile silylate->mix prepare_donor Prepare Lyxofuranosyl Donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-lyxofuranose) prepare_donor->mix cool Cool to 0 °C mix->cool add_catalyst Add Lewis Acid Catalyst (e.g., TMSOTf) cool->add_catalyst react Stir at Room Temperature add_catalyst->react quench Quench with Aqueous NaHCO₃ react->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify final_product final_product purify->final_product β-D-Lyxofuranosyl Nucleoside

Caption: Workflow for Vorbrüggen Glycosylation.

Glycosyl_Halide_Workflow cluster_setup Reaction Setup cluster_glycosylation Glycosylation cluster_purification Purification prepare_acceptor Prepare Acceptor Alcohol and Molecular Sieves in DCM combine Combine Donor and Acceptor Solutions prepare_acceptor->combine prepare_donor Prepare Lyxofuranosyl Halide Donor (e.g., 2,3,5-Tri-O-benzoyl-α-D-lyxofuranosyl bromide) prepare_donor->combine cool Cool to Reaction Temperature (e.g., -20 °C) combine->cool add_promoter Add Promoter (e.g., AgOTf) cool->add_promoter stir Stir until Completion add_promoter->stir filter Filter through Celite stir->filter wash Wash with NaHCO₃ and Brine filter->wash dry_concentrate Dry and Concentrate wash->dry_concentrate chromatography Purify by Column Chromatography dry_concentrate->chromatography final_product final_product chromatography->final_product D-Lyxofuranoside Product

Caption: Workflow for Glycosylation using a Glycosyl Halide.

Conclusion

The glycosylation of this compound is a critical step in the synthesis of various biologically important molecules. The protocols and data presented herein provide a foundation for researchers to develop and optimize these reactions. The choice of glycosyl donor, protecting groups, and reaction conditions must be carefully considered to achieve high yields and the desired stereoselectivity. The workflows provided offer a visual guide to these synthetic procedures, aiding in experimental planning and execution. Further research into novel glycosylation methods for this compound will continue to be a valuable endeavor in the fields of medicinal chemistry and drug development.

Application Notes and Protocols for D-Lyxofuranose in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of D-Lyxofuranose as a scaffold in the discovery of novel antiviral agents. The information compiled herein, supported by detailed experimental protocols and data, is intended to guide researchers in the synthesis, evaluation, and characterization of this compound-based nucleoside analogs as potential antiviral therapeutics.

Introduction

This compound, a pentose sugar, serves as a valuable chiral building block in the synthesis of nucleoside analogs with potential therapeutic applications. Its unique stereochemistry allows for the generation of novel molecular structures that can interact with viral enzymes, particularly viral polymerases, leading to the inhibition of viral replication. Research has demonstrated that derivatives of this compound, specifically substituted lyxofuranosyl benzimidazoles, exhibit potent activity against various viruses, most notably Human Cytomegalovirus (HCMV).

The primary mechanism of action for these nucleoside analogs involves their intracellular conversion to the triphosphate form. This active metabolite then competes with natural deoxynucleoside triphosphates for the active site of the viral DNA polymerase.[1] Incorporation of the this compound analog into the growing viral DNA chain results in premature chain termination, thus halting viral replication.[2]

Data Presentation: Antiviral Activity and Cytotoxicity

The antiviral efficacy and cytotoxicity of several this compound derivatives have been evaluated. The following tables summarize the quantitative data from key studies, providing insights into the structure-activity relationships (SAR) of these compounds.

Table 1: Antiviral Activity of α-D-lyxofuranosyl and 5-deoxy-α-D-lyxofuranosyl Benzimidazole Derivatives against Human Cytomegalovirus (HCMV) (Towne Strain) [3]

Compound IDR Group at C2 of BenzimidazoleModification on LyxofuranoseAntiviral AssayIC50 (µM)IC90 (µM)Cytotoxicity (HFF & KB Cells)
1 Halogenα-lyxosePlaque Assay---
2 Halogen5-deoxy-α-lyxosePlaque Assay---
3 Isopropylaminoα-lyxosePlaque Assay60-100-Not cytotoxic
4 Isopropylamino5-deoxy-α-lyxosePlaque Assay60-100-Not cytotoxic
5 Cyclopropylaminoα-lyxosePlaque Assay60-100-Not cytotoxic
6 Cyclopropylamino5-deoxy-α-lyxosePlaque Assay60-100-Not cytotoxic
7 Halogenα-lyxoseYield Reduction---
8 Halogen5-deoxy-α-lyxoseYield Reduction-0.2-2-
9 Isopropylaminoα-lyxoseYield Reduction-17-100Not cytotoxic
10 Isopropylamino5-deoxy-α-lyxoseYield Reduction-17-100Not cytotoxic
11 Cyclopropylaminoα-lyxoseYield Reduction-17-100Not cytotoxic
12 Cyclopropylamino5-deoxy-α-lyxoseYield Reduction-17-100Not cytotoxic
13 Methylaminoα-lyxosePlaque/YieldInactiveInactiveNot cytotoxic
14 Thioα-lyxosePlaque/YieldInactiveInactiveNot cytotoxic
15 Methylthioα-lyxosePlaque/YieldInactiveInactiveNot cytotoxic
16 Benzylthioα-lyxosePlaque/YieldWeakly active-Activity poorly separated from cytotoxicity

IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration. HFF: Human Foreskin Fibroblast; KB: Human epithelial carcinoma cell line.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound derivatives are provided below.

Protocol 1: Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.[4]

Materials:

  • Confluent monolayer of host cells (e.g., Human Foreskin Fibroblasts - HFF) in 24-well plates.

  • Virus stock of known titer (e.g., HCMV).

  • Test compound (this compound derivative) at various concentrations.

  • Culture medium (e.g., Eagle's Minimum Essential Medium with 2% fetal bovine serum).

  • Overlay medium (e.g., culture medium with 0.5% methylcellulose).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed host cells in 24-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the test compound in culture medium.

  • Infection: Remove the culture medium from the cells and infect with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well.

  • Treatment: After a 1-2 hour adsorption period, remove the viral inoculum and add the different concentrations of the test compound or control medium to the wells.

  • Overlay: After a further incubation period to allow for viral entry, remove the treatment medium and add the overlay medium to each well. This restricts the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 7-14 days for HCMV).

  • Staining: Aspirate the overlay medium and stain the cells with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.

Protocol 2: Virus Yield Reduction Assay

This assay measures the effect of an antiviral compound on the production of infectious virus progeny.[5][6]

Materials:

  • Confluent monolayer of host cells in 24- or 96-well plates.

  • Virus stock.

  • Test compound at various concentrations.

  • Culture medium.

  • PBS.

Procedure:

  • Cell Seeding and Infection: Seed host cells and infect with the virus as described in the Plaque Reduction Assay protocol.

  • Treatment: After the adsorption period, add the test compound at various concentrations to the infected cells.

  • Incubation: Incubate the plates for a period that allows for one full replication cycle of the virus (e.g., 3-7 days for HCMV).

  • Harvesting: At the end of the incubation period, lyse the cells (e.g., by freeze-thawing) to release the progeny virus.

  • Titration of Viral Yield: Determine the titer of the harvested virus from each well using a standard plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

  • Data Analysis: Compare the viral titers from the compound-treated wells to the virus control wells. The IC90 value is the concentration of the compound that reduces the virus yield by 90% (1 log10).

Protocol 3: Neutral Red Uptake Cytotoxicity Assay

This assay assesses the cytotoxicity of a compound based on the ability of viable cells to incorporate and bind the supravital dye, neutral red.[1]

Materials:

  • Host cells (e.g., HFF or KB cells) in a 96-well plate.

  • Test compound at various concentrations.

  • Culture medium.

  • Neutral Red solution (e.g., 50 µg/mL in PBS).

  • Destain solution (e.g., 50% ethanol, 1% acetic acid in water).

  • PBS.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight.

  • Treatment: Add serial dilutions of the test compound to the wells. Include a cell control (no compound) and a blank (medium only).

  • Incubation: Incubate the plate for a period equivalent to the antiviral assays (e.g., 7 days).

  • Staining: Remove the treatment medium and add Neutral Red solution to each well. Incubate for 2-3 hours to allow for dye uptake by viable cells.

  • Washing: Remove the staining solution and wash the cells with PBS to remove unincorporated dye.

  • Destaining: Add the destain solution to each well to extract the dye from the cells.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the cell control. The CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.

Mandatory Visualizations

Mechanism of Action: Inhibition of Viral DNA Polymerase

The following diagram illustrates the proposed mechanism of action for this compound nucleoside analogs.

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Complex D_Lyxo_Analog This compound Nucleoside Analog D_Lyxo_MP D-Lyxo-Monophosphate D_Lyxo_Analog->D_Lyxo_MP Host Cell Kinases D_Lyxo_DP D-Lyxo-Diphosphate D_Lyxo_MP->D_Lyxo_DP Host Cell Kinases D_Lyxo_TP D-Lyxo-Triphosphate (Active Form) D_Lyxo_DP->D_Lyxo_TP Host Cell Kinases Viral_Polymerase Viral DNA Polymerase D_Lyxo_TP->Viral_Polymerase Competitive Inhibition dNTP Natural dNTPs DNA_Elongation Viral DNA Elongation Viral_Polymerase->DNA_Elongation Chain_Termination Chain Termination (Inhibition of Viral Replication) Viral_Polymerase->Chain_Termination Incorporation of D-Lyxo Analog dNTP->Viral_Polymerase Substrate

Caption: Proposed mechanism of this compound nucleoside analogs as viral DNA polymerase inhibitors.

Experimental Workflow: Antiviral and Cytotoxicity Evaluation

The logical flow for evaluating the antiviral potential of a this compound derivative is depicted below.

Experimental_Workflow Start Synthesized This compound Derivative Antiviral_Assay Antiviral Activity Assay (e.g., Plaque Reduction) Start->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., Neutral Red Uptake) Start->Cytotoxicity_Assay IC50 Determine IC50 Antiviral_Assay->IC50 CC50 Determine CC50 Cytotoxicity_Assay->CC50 SI Calculate Selectivity Index (SI = CC50 / IC50) IC50->SI CC50->SI Conclusion Lead Compound Identification (High SI) SI->Conclusion

Caption: Workflow for the in vitro evaluation of this compound antiviral candidates.

References

Applications of D-Lyxofuranose Derivatives in Cancer Research: An Overview of a Nascent Field

Author: BenchChem Technical Support Team. Date: December 2025

While the exploration of various furanose derivatives has yielded significant advances in oncology, the specific sub-class of D-Lyxofuranose derivatives remains a largely uncharted territory in cancer research. Extensive literature reviews reveal a notable scarcity of studies dedicated to the synthesis and evaluation of this compound-based compounds for anticancer applications. The predominant focus of research on lyxofuranosyl nucleosides has historically been on their antiviral properties. Consequently, a comprehensive body of data on their anticancer activity, mechanisms of action, and relevant signaling pathways is not yet established.

This document summarizes the limited available information regarding the cytotoxicity of this compound derivatives and related compounds against cancer cell lines and outlines general methodologies used in the preliminary assessment of novel chemical entities in cancer research.

Limited Cytotoxicity Data

A few studies have reported the synthesis of D-lyxofuranosyl nucleoside analogues, primarily as part of broader investigations into antiviral agents. Within these studies, preliminary cytotoxicity data against certain cancer cell lines is sometimes included as a measure of the compounds' general toxicity.

For instance, certain 2-substituted α-D-lyxofuranosyl benzimidazole derivatives have been synthesized and evaluated for their cytotoxicity against KB (human carcinoma of the nasopharynx) and HFF (human foreskin fibroblast) cells.[1] However, the primary focus of this research was the compounds' activity against herpesviruses.[1] Similarly, studies on xylofuranosyl nucleosides, which are structurally related to lyxofuranose derivatives, have shown some antiproliferative effects against leukemia, breast, prostate, and colorectal cancer cell lines. However, these findings are not directly transferable to this compound derivatives.

Due to the preliminary nature of these findings, no quantitative data on IC50 values across a broad panel of cancer cell lines for this compound derivatives is currently available in the public domain.

Signaling Pathways: An Unexplored Area

The molecular mechanisms by which this compound derivatives might exert anticancer effects, including their impact on specific cellular signaling pathways, remain uninvestigated. Research on other nucleoside analogues has shown that they can interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[2][3] Common signaling pathways implicated in cancer cell proliferation and survival that are often studied include the MAPK/ERK pathway, the PI3K/Akt/mTOR pathway, and various pathways leading to apoptosis. However, there is currently no evidence to link this compound derivatives to the modulation of these or any other specific signaling pathways in cancer cells.

General Experimental Protocols

In the absence of specific studies on the anticancer applications of this compound derivatives, this section provides generalized protocols that are commonly employed in the initial stages of cancer drug discovery for novel chemical compounds.

Synthesis of Nucleoside Analogues

The synthesis of novel nucleoside analogues, including those with a this compound moiety, typically involves a convergent synthetic approach.[4] This strategy involves the independent synthesis of a modified sugar (the this compound derivative) and a nucleobase, which are then coupled together.

A generalized workflow for the synthesis is as follows:

Start D-Lyxose P1 Protection of Hydroxyl Groups Start->P1 P2 Activation of Anomeric Carbon P1->P2 Sugar_Intermediate Activated this compound Derivative P2->Sugar_Intermediate Coupling Glycosylation (e.g., Vorbrüggen conditions) Sugar_Intermediate->Coupling Base Heterocyclic Base Base->Coupling Protected_Nucleoside Protected Nucleoside Analogue Coupling->Protected_Nucleoside Deprotection Deprotection Protected_Nucleoside->Deprotection Final_Product This compound Nucleoside Analogue Deprotection->Final_Product

Fig. 1: Generalized workflow for the synthesis of this compound nucleoside analogues.

Protocol for Vorbrüggen Glycosylation:

  • Preparation of the Silylated Base: The heterocyclic base is silylated to enhance its solubility and reactivity. This is typically achieved by reacting the base with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) in an aprotic solvent (e.g., acetonitrile) under reflux.

  • Coupling Reaction: The protected and activated this compound derivative (e.g., an acetylated furanose) is dissolved in an anhydrous aprotic solvent. The silylated base is added, followed by a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf). The reaction is stirred at an appropriate temperature (ranging from room temperature to elevated temperatures) until completion, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted. The crude product is then purified using column chromatography.

  • Deprotection: The protecting groups on the sugar moiety are removed under appropriate conditions (e.g., methanolic ammonia for acetyl groups) to yield the final nucleoside analogue.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Start Seed cancer cells in 96-well plates Incubate1 Incubate for 24h (adhesion) Start->Incubate1 Treat Treat with this compound derivatives (various concentrations) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 2-4h (formazan formation) Add_MTT->Incubate3 Add_Solvent Add solubilization solution (e.g., DMSO) Incubate3->Add_Solvent Measure Measure absorbance at 570 nm Add_Solvent->Measure Analyze Calculate cell viability and IC50 values Measure->Analyze

Fig. 2: Workflow for a typical MTT cytotoxicity assay.

Protocol for MTT Assay:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The medium from the cell plates is replaced with the medium containing the test compounds. Control wells containing vehicle-treated cells are also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration.

Future Perspectives

The field of this compound derivatives in cancer research is still in its infancy. Future research should focus on the systematic synthesis and screening of a library of this compound nucleoside analogues against a diverse panel of cancer cell lines. For any compounds that demonstrate significant and selective anticancer activity, further studies would be warranted to elucidate their mechanism of action, including their effects on cell cycle progression, apoptosis, and key cancer-related signaling pathways. Such a systematic approach will be crucial in determining whether this compound derivatives hold any promise as a novel class of anticancer agents.

References

Application Notes and Protocols for Chromatographic Separation of D-Lyxofuranose Anomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of D-Lyxofuranose anomers. The methods described herein are essential for the analysis, purification, and characterization of this compound, a key component in various biological studies and drug development processes. The following sections detail High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) techniques, offering comprehensive experimental procedures and data to guide researchers in achieving successful anomeric separations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation of sugar anomers. Chiral chromatography, specifically with polysaccharide-based stationary phases, has proven effective in resolving anomers of various monosaccharides, including lyxose. Additionally, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative for separating these polar compounds.

Chiral HPLC for D-Lyxose Anomer Separation

A one-step chiral HPLC method has been successfully developed for the separation of anomers and enantiomers of several monosaccharides, including D-lyxose, using a Chiralpak AD-H column.[1] This method allows for the simultaneous determination of the anomeric configuration (α or β). While the published method focuses on the separation of D-lyxopyranose anomers, the principles are applicable to the separation of this compound anomers, though optimization may be required.

Experimental Protocol: Chiral HPLC

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of hexane, ethanol, and trifluoroacetic acid (TFA). A typical composition is a (7:3) mixture of hexane and ethanol with 0.1% TFA (v/v/v).

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25 °C.

  • Detection: Refractive Index (RI) detector.

  • Sample Preparation: Dissolve the D-lyxose sample in the mobile phase to a final concentration of 1 mg/mL.

Quantitative Data Summary: HPLC Separation of D-Lyxopyranose Anomers

The following table summarizes the retention times for the anomers of D- and L-lyxopyranose using the Chiralpak AD-H column. This data can serve as a reference point for the expected elution order and separation of this compound anomers under similar conditions.

AnalyteRetention Time (min)
α-D-lyxopyranose~5.0
α-L-lyxopyranose~5.5
β-D-lyxopyranose~6.0
β-L-lyxopyranose~6.5

Note: Retention times are approximate and based on published chromatograms for D,L-lyxopyranose.[1] Actual retention times for this compound anomers may vary and should be determined experimentally.

Experimental Workflow: Chiral HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample D-Lyxose Sample Dissolve Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolve Injector Injector Dissolve->Injector Inject Column Chiralpak AD-H Column (25°C) Injector->Column Detector RI Detector Column->Detector Data Data Acquisition Detector->Data Chromatogram Chromatogram Data->Chromatogram Quantify Peak Integration & Quantification Chromatogram->Quantify

Caption: Workflow for the chiral HPLC separation of D-lyxose anomers.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an effective technique for the separation of polar compounds like sugars. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, and a small amount of water. This technique can be used to separate monosaccharide anomers.[2]

Experimental Protocol: HILIC

  • Column: Amino-based (e.g., Shodex Asahipak NH2P-50 4E) or other HILIC columns.

  • Mobile Phase: Acetonitrile/Water gradient. A typical starting condition is 85:15 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30-40 °C to minimize anomer interconversion during separation.

  • Detection: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.

  • Sample Preparation: Dissolve the D-lyxose sample in the initial mobile phase composition.

Gas Chromatography (GC)

GC is a high-resolution technique for the analysis of volatile compounds. For non-volatile sugars like this compound, a derivatization step is necessary to increase their volatility. Trimethylsilylation is a common and effective derivatization method for carbohydrates.

Experimental Protocol: GC-MS of Trimethylsilylated this compound Anomers

2.1. Derivatization (Trimethylsilylation)

  • Sample Preparation: Place 1-10 mg of the dry D-lyxose sample into a reaction vial.

  • Oximation (optional but recommended for reducing sugars): Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Cap the vial and heat at 60 °C for 30 minutes. This step converts the open-chain aldehyde form to a methoxime, preventing the formation of multiple TMS derivatives from the different ring forms in equilibrium.

  • Silylation: Add 100 µL of a trimethylsilylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the vial.

  • Reaction: Cap the vial tightly and heat at 70 °C for 60 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.

2.2. GC-MS Conditions

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector: Split/splitless injector at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp 1: 3 °C/min to 200 °C.

    • Ramp 2: 15 °C/min to 300 °C, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-600.

  • Data Acquisition: Scan mode.

Quantitative Data Summary: GC-MS of Pentose Anomers

The following table provides expected retention time ranges for trimethylsilylated pentofuranose anomers based on general knowledge of sugar analysis by GC. Specific retention times for this compound anomers should be determined experimentally using authentic standards.

Analyte (as TMS derivative)Expected Retention Time Range (min)
α-D-lyxofuranose10 - 15
β-D-lyxofuranose10 - 15

Note: The α and β anomers will likely have slightly different retention times, allowing for their separation and quantification. The exact elution order and resolution will depend on the specific GC conditions and column used.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_analysis Data Analysis Sample Dry D-Lyxose Sample Oximation Oximation (Methoxyamine HCl in Pyridine, 60°C) Sample->Oximation Silylation Silylation (BSTFA + 1% TMCS, 70°C) Oximation->Silylation Injector GC Injector Silylation->Injector Inject Column HP-5ms Column Injector->Column MS Mass Spectrometer Column->MS Data Data Acquisition MS->Data TIC Total Ion Chromatogram Data->TIC MassSpectra Mass Spectra Analysis TIC->MassSpectra Quantify Peak Integration & Quantification TIC->Quantify

Caption: Workflow for the GC-MS analysis of this compound anomers.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for the qualitative analysis of sugar mixtures. With appropriate solvent systems, it can be used to resolve anomers.

Experimental Protocol: TLC

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Solvent System): A mixture of n-butanol, acetone, and water. A good starting ratio is 4:5:1 (v/v/v). Other potential systems for pentoses include ethyl acetate/isopropanol/water mixtures.

  • Sample Application: Dissolve the D-lyxose sample in a suitable solvent (e.g., methanol or water) and spot a small amount onto the TLC plate baseline.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase vapor and allow the solvent front to ascend near the top of the plate.

  • Visualization:

    • Dry the plate thoroughly.

    • Spray the plate with a suitable visualization reagent. A common reagent for sugars is a p-anisaldehyde solution (0.5 mL p-anisaldehyde, 1 mL sulfuric acid, 50 mL acetic acid, and 90 mL ethanol).

    • Heat the plate with a heat gun or in an oven until colored spots appear. Different anomers may produce slightly different colors or have different Rf values.

Quantitative Data Summary: TLC of Pentose Anomers

The following table provides expected Rf values for pentose anomers in a butanol-based solvent system. The exact Rf values for this compound anomers should be determined experimentally.

AnalyteSolvent SystemExpected Rf Value Range
D-Lyxose anomersn-Butanol:Acetone:Water (4:5:1)0.3 - 0.5

Note: The α and β anomers may appear as slightly separated or elongated spots. The resolution can be improved by multiple developments of the TLC plate.

Experimental Workflow: TLC

TLC_Workflow cluster_prep Sample Preparation cluster_tlc TLC Development cluster_vis Visualization & Analysis Sample D-Lyxose Sample Dissolve Dissolve in Solvent Sample->Dissolve Spot Spot on TLC Plate Dissolve->Spot Develop Develop in Chamber (n-Butanol:Acetone:Water) Spot->Develop Dry Dry Plate Develop->Dry Spray Spray with p-Anisaldehyde Reagent Dry->Spray Heat Heat for Color Development Spray->Heat Analyze Analyze Rf Values Heat->Analyze

Caption: Workflow for the TLC separation of D-lyxose anomers.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of D-Lyxofuranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of D-Lyxofuranose and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in synthesizing this compound?

A1: The primary challenges in this compound synthesis include:

  • Ring Size Control: D-Lyxose, like other pentoses, exists in equilibrium between its furanose (five-membered ring) and pyranose (six-membered ring) forms. The pyranose form is often thermodynamically more stable, making it challenging to selectively synthesize and isolate the desired furanose isomer.

  • Anomeric Stereocontrol: The formation of the glycosidic bond can result in a mixture of α and β anomers. Achieving high stereoselectivity for a specific anomer can be difficult and often requires careful selection of protecting groups and reaction conditions.

  • Protecting Group Strategy: The regioselective protection and deprotection of the hydroxyl groups are critical for directing the synthesis towards the desired product. This multi-step process can be complex and may lead to reduced overall yields.[1][2]

  • Purification: The separation of furanose from pyranose isomers, as well as α from β anomers, can be challenging due to their similar physical properties. This often requires specialized chromatographic techniques.

Q2: How can I favor the formation of the furanose ring over the pyranose ring?

A2: The formation of the furanose ring is generally favored under kinetic control, while the pyranose ring is the thermodynamic product. To favor the furanose form, consider the following strategies:

  • Reaction Temperature: Lower reaction temperatures typically favor the kinetically controlled product.

  • Solvent Choice: The solvent can influence the equilibrium between the furanose and pyranose forms. Protic solvents may favor the more stable pyranose form through hydrogen bonding.

  • Protecting Groups: The use of specific protecting groups, such as isopropylidene groups that span adjacent hydroxyls, can lock the sugar in the furanose conformation.

Q3: What are the best practices for purifying this compound derivatives?

A3: Purification of this compound derivatives often involves column chromatography or High-Performance Liquid Chromatography (HPLC). For column chromatography, a common solvent system is a mixture of petroleum ether and ethyl acetate, with the polarity adjusted based on the specific compound.[3] For separating anomers, specialized HPLC columns, such as those with chiral stationary phases, may be necessary. It is also crucial to monitor fractions closely using Thin Layer Chromatography (TLC) to identify and combine the pure fractions.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Furanose Product
Possible Cause Troubleshooting Steps
Equilibration to the more stable pyranose form. - Lower the reaction temperature to favor the kinetic furanose product.- Use aprotic solvents to minimize hydrogen bonding that can stabilize the pyranose form.- Employ protecting groups that favor the furanose ring structure, such as forming a 2,3-O-isopropylidene acetal.
Incomplete reaction. - Increase the reaction time or temperature cautiously, while monitoring for the formation of byproducts.- Use a higher excess of the limiting reagent.- Ensure all reagents are pure and anhydrous, as moisture can quench many reactions in carbohydrate chemistry.
Product degradation during workup or purification. - Use mild workup conditions, avoiding strong acids or bases that can cleave protecting groups or the glycosidic bond.- If using column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent to prevent degradation of acid-sensitive compounds.
Problem 2: Poor Anomeric Selectivity (Mixture of α and β Anomers)
Possible Cause Troubleshooting Steps
Formation of an oxocarbenium ion intermediate. - Employ a participating protecting group at the C-2 position (e.g., an acetyl or benzoyl group). This can shield one face of the molecule, directing the incoming nucleophile to the opposite face and favoring the formation of the 1,2-trans product.- Use a solvent that can influence the stereochemical outcome. For example, acetonitrile can sometimes favor the formation of the α-anomer through the formation of a nitrilium ion intermediate.
Anomerization during the reaction or purification. - Minimize reaction times and temperatures where possible.- Use buffered conditions to control the pH during the reaction and workup.- For purification, work at lower temperatures if possible and avoid prolonged exposure to acidic or basic conditions.
Problem 3: Difficulty in Separating Anomers by Chromatography
Possible Cause Troubleshooting Steps
Similar polarity of the α and β anomers. - Column Chromatography: Use a longer column and a shallow solvent gradient to improve resolution. Test different solvent systems to maximize the difference in Rf values.- HPLC: Employ a high-resolution column, potentially a chiral stationary phase. Optimize the mobile phase composition and flow rate. Consider derivatization of the anomers to increase their separability.
Co-elution with other impurities. - Perform a preliminary purification step, such as crystallization or extraction, to remove major impurities before chromatography.- Use a different type of stationary phase for chromatography (e.g., switching from normal phase to reverse phase).

Experimental Protocols

Synthesis of Methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside (A closely related epimer to this compound)

This protocol is adapted from the synthesis of 2,3,5-tri-O-benzyl-α,β-D-xylofuranose and can serve as a starting point for the synthesis of the corresponding this compound derivative.[4]

  • Methyl Glycoside Formation:

    • Suspend D-xylose (5.0 g, 33.3 mmol) in dry methanol (300 mL).

    • Add acetyl chloride (2.5 mL, ~35.0 mmol) and stir the solution at 30 °C for 3.5 hours.

    • Neutralize the reaction mixture with an anion exchange resin (e.g., Amberlite IRA-400, OH⁻ form) to pH 8.

    • Filter the solution and concentrate under vacuum to obtain the crude methyl D-xylofuranoside.

  • Benzylation:

    • Dissolve the crude methyl D-xylofuranoside in dry DMF.

    • Add sodium hydride (NaH) in excess and benzyl bromide (BnBr) in excess.

    • Stir the reaction at 20 °C for 20 hours.

    • Quench the reaction carefully with methanol and extract the product with an organic solvent.

    • Purify by column chromatography to obtain methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside.

Data Presentation

Reaction Step Reagents and Conditions Typical Yield Key Challenges
Methyl Glycoside Formation D-Xylose, MeOH, AcCl, 30°C, 3.5h~29% (overall for 3 steps)[4]- Controlling the furanose/pyranose ratio.- Potential for multiple glycoside products.
Benzylation NaH, BnBr, DMF, 20°C, 20hNot specified for this step- Ensuring anhydrous conditions.- Handling of pyrophoric NaH.- Complete benzylation of all hydroxyl groups.
Hydrolysis (to remove methyl glycoside) Acetic acid, 1 M aq. HCl, 80-100°CNot specified for this step- Potential for cleaving benzyl ethers.- Ring opening and isomerization.

Visualizations

experimental_workflow start D-Lyxose step1 Methyl Glycoside Formation (MeOH, Acid Catalyst) start->step1 step2 Protection of Hydroxyl Groups (e.g., Benzylation) step1->step2 step3 Glycosylation (Alcohol, Lewis Acid) step2->step3 step4 Deprotection step3->step4 end Target D-Lyxofuranoside Derivative step4->end

Caption: A generalized workflow for the synthesis of D-Lyxofuranoside derivatives.

troubleshooting_logic start Low Yield or Impure Product check_ring Check Furanose/Pyranose Ratio (NMR Spectroscopy) start->check_ring check_anomers Check Anomeric Ratio (NMR or HPLC) start->check_anomers check_purity Check for Other Impurities (TLC, NMR) start->check_purity ring_issue Optimize Ring Formation Conditions (Temp, Solvent, Protecting Groups) check_ring->ring_issue anomer_issue Optimize Anomeric Control (Participating Group, Solvent) check_anomers->anomer_issue purity_issue Optimize Purification (Chromatography, Crystallization) check_purity->purity_issue

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: D-Lyxofuranose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of D-Lyxofuranose.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

A1: this compound is most commonly synthesized from D-lyxose. D-lyxose itself can be obtained from more readily available pentoses like D-xylose or D-arabinose through epimerization or other synthetic transformations. For instance, a 7-step synthesis of D-lyxose from D-arabinose has been reported with an overall yield of 40%.[1][2]

Q2: How can I favor the formation of the furanose ring over the more stable pyranose ring?

A2: The formation of the five-membered furanose ring is a kinetically controlled process, while the six-membered pyranose ring is the thermodynamically more stable product.[3][4][5][6] To favor the furanose form, reaction conditions that favor kinetic control should be employed. This typically involves:

  • Lower reaction temperatures: Running the reaction at or below room temperature can help trap the kinetically favored furanoside.[7]

  • Shorter reaction times: Prolonged reaction times can lead to equilibration and formation of the more stable pyranoside.[3]

  • Use of specific catalysts: Certain catalysts, such as zeolites or β-hydroxy-substituted sulfonic acid functionalized silica, have been shown to selectively produce furanosides under specific conditions.[3][8]

Q3: What protecting groups are suitable for this compound synthesis?

A3: The choice of protecting groups is crucial to prevent unwanted side reactions and to direct the stereochemical outcome of the synthesis. Common protecting groups for furanose synthesis include:

  • Acetals (e.g., isopropylidene): Often used to protect vicinal diols.

  • Acyl groups (e.g., acetyl, benzoyl): Used to protect hydroxyl groups. Peracetylation is a common strategy.

  • Benzyl ethers: Stable protecting groups for hydroxyl functions.

The selection of protecting groups should be guided by the overall synthetic strategy, including the conditions required for subsequent steps and the final deprotection.[1][9][10]

Q4: What are the common methods for purifying this compound?

A4: Purification of this compound and its intermediates is typically achieved using chromatographic techniques. Column chromatography with silica gel is a standard method for separating the desired product from starting materials, byproducts, and other isomers.[11] The choice of eluent system will depend on the polarity of the compound being purified.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired this compound product. 1. Formation of the thermodynamically favored pyranose isomer. 2. Incomplete reaction. 3. Degradation of the product during workup or purification.1. Adjust reaction conditions to favor kinetic control (lower temperature, shorter reaction time).[3][4][5][6] 2. Monitor the reaction progress using TLC or other analytical techniques to ensure completion. 3. Use mild conditions for workup and purification. Avoid strong acids or bases that can cause degradation.
A mixture of α and β anomers is obtained. The glycosylation reaction is not stereoselective.The stereochemical outcome of glycosylation is influenced by the protecting groups on the sugar, the nature of the glycosyl donor and acceptor, the solvent, and the catalyst. Review your protecting group strategy and consider using a participating group at the C2 position to favor the formation of a single anomer. The choice of solvent can also have a significant impact on anomeric selectivity.
Difficulty in removing protecting groups. The deprotection conditions are not suitable for the specific protecting groups used or are too harsh for the this compound product.Select an orthogonal protecting group strategy where each type of protecting group can be removed under specific conditions without affecting the others. For acetyl groups, deprotection can be achieved using basic conditions (e.g., sodium methoxide in methanol) or enzymatic methods.[12] For acid-labile protecting groups, carefully controlled acidic conditions are required.
Formation of unexpected byproducts. 1. Side reactions due to unprotected functional groups. 2. Rearrangement of intermediates.1. Ensure all non-reacting hydroxyl groups are adequately protected. 2. Re-evaluate the reaction mechanism and conditions to identify potential pathways for rearrangement. Certain reaction conditions can promote intramolecular rearrangements.[10]

Experimental Protocols

Protocol 1: Synthesis of 1,2,3,5-Tetra-O-acetyl-β-D-lyxofuranose (A Protected Precursor)

This protocol is based on the general procedure for the acetylation of pentoses and serves as a method to obtain a stable, protected form of this compound.

Materials:

  • D-lyxose

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve D-lyxose in a mixture of pyridine and DCM at 0 °C.

  • Slowly add acetic anhydride to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 1,2,3,5-tetra-O-acetyl-β-D-lyxofuranose.

Protocol 2: Deprotection of 1,2,3,5-Tetra-O-acetyl-β-D-lyxofuranose to this compound

This protocol describes the removal of acetyl protecting groups to yield the unprotected this compound.

Materials:

  • 1,2,3,5-Tetra-O-acetyl-β-D-lyxofuranose

  • Methanol

  • Sodium methoxide solution (catalytic amount)

  • Amberlite IR-120 (H+) resin

  • Dichloromethane

Procedure:

  • Dissolve the peracetylated this compound in dry methanol.

  • Add a catalytic amount of sodium methoxide solution.

  • Stir the reaction at room temperature and monitor its progress by TLC until all starting material is consumed.

  • Neutralize the reaction mixture with Amberlite IR-120 (H+) resin.

  • Filter the resin and wash it with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by column chromatography if necessary.[12][13]

Data Presentation

Table 1: Comparison of Yields for D-lyxose and its Derivatives Synthesis

Starting MaterialProductNumber of StepsOverall Yield (%)Reference
D-arabinoseD-lyxose740[1][2]
D-threoseD-lyxose-1-C14-31 (from cyanide)[14]
D-xylose2,3,5-tri-O-benzyl-α,β-d-xylofuranose329[11]
1,2:5,6-di-O-isopropylidine-α-D-allofuranosemethyl 5-O-benzoyl-2,3-dideoxy-2,3-difluoro-D-lyxofuranoside722[10]

Visualizations

Synthesis_Workflow General Workflow for this compound Synthesis Start Start: D-lyxose Protection Protection of Hydroxyl Groups (e.g., Acetylation) Start->Protection Cyclization Ring Closure to Furanose (Kinetic Control) Protection->Cyclization Purification1 Purification of Protected this compound (Column Chromatography) Cyclization->Purification1 Deprotection Deprotection of Hydroxyl Groups Purification1->Deprotection Purification2 Final Purification of This compound (Column Chromatography) Deprotection->Purification2 End End Product: This compound Purification2->End

Caption: General synthetic workflow for this compound.

Troubleshooting_Logic Troubleshooting Low Furanose Yield LowYield Low Yield of This compound? CheckTemp Is Reaction Temperature Low? LowYield->CheckTemp CheckTime Is Reaction Time Short? CheckTemp->CheckTime Yes LowerTemp Action: Lower Temperature CheckTemp->LowerTemp No CheckCatalyst Is Catalyst Selective for Furanose? CheckTime->CheckCatalyst Yes ShortenTime Action: Shorten Reaction Time CheckTime->ShortenTime No ChangeCatalyst Action: Use Furanose-Selective Catalyst CheckCatalyst->ChangeCatalyst No Success Improved Yield CheckCatalyst->Success Yes LowerTemp->Success ShortenTime->Success ChangeCatalyst->Success

Caption: Decision tree for troubleshooting low this compound yield.

References

Optimizing reaction conditions for D-Lyxofuranose glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of D-Lyxofuranose glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, provide optimization strategies, and offer clear protocols for synthesizing D-lyxofuranosides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the glycosylation of this compound.

Q1: Why am I getting a low yield of my desired D-lyxofuranoside?

A1: Low yields in this compound glycosylation can stem from several factors.[1][2] Common issues include:

  • Suboptimal Glycosyl Donor Activation: The promoter or Lewis acid used may not be efficiently activating your lyxofuranosyl donor. The choice and stoichiometry of the activator are critical.[1]

  • Poor Glycosyl Acceptor Reactivity: The nucleophilicity of your alcohol acceptor is crucial. Sterically hindered or electronically deactivated alcohols will react more slowly, leading to incomplete reactions.[1]

  • Formation of Side Products: Competing side reactions, such as the formation of orthoesters or glycals through elimination, can consume starting materials and reduce the yield of the desired product.[1][3][4]

  • Donor/Acceptor Instability: this compound derivatives, like other furanosides, can be labile under certain conditions. The acidic or basic conditions used for activation or workup may be causing degradation.[5]

  • Incomplete Reaction: The reaction may not have reached completion. It is essential to monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique.[1]

Q2: How can I improve the stereoselectivity (α/β ratio) of the glycosidic bond?

A2: Achieving high stereoselectivity in furanoside synthesis is a known challenge.[6][7][8] The five-membered ring of lyxofuranose is flexible, making it difficult to control the facial selectivity of the incoming nucleophile. Key factors influencing stereoselectivity include:

  • Protecting Groups: The choice of protecting group at the C2 position is critical. A participating group (e.g., acetyl, benzoyl) will typically favor the formation of the 1,2-trans product via an oxonium ion intermediate.[9][10][11] For the 1,2-cis product, a non-participating group (e.g., benzyl ether) is required.[8][9]

  • Solvent Effects: Solvents can significantly influence the anomeric ratio. Nitrile solvents like acetonitrile can promote the formation of axial glycosides through the "acetonitrile effect."[12] Ethereal solvents can also play a role in stabilizing intermediates.

  • Temperature: Glycosylation reactions are often performed at low temperatures (e.g., -78 °C to -30 °C) to enhance selectivity by favoring the kinetic product.[13][14]

  • Catalyst/Promoter System: The nature of the activator can dictate the reaction mechanism (SN1 vs. SN2 continuum), which in turn affects the stereochemical outcome.[11][15][16]

Q3: I am observing multiple unexpected spots on my TLC plate after the reaction. What are they?

A3: Multiple spots on a TLC plate often indicate the formation of side products or the presence of unreacted starting materials. Common byproducts in glycosylation reactions include:

  • Orthoesters: Particularly when using a C2-ester participating group, orthoester formation is a common side reaction that consumes the donor.[1][14]

  • Glycal: Elimination of the leaving group can lead to the formation of a glycal byproduct.[1]

  • Hydrolyzed Donor: If trace amounts of water are present, the activated glycosyl donor can be hydrolyzed back to the corresponding hemiacetal.

  • Anomers: You are likely forming both α and β anomers of your desired product, which may be separable by TLC.

Q4: My protecting groups are being cleaved during the glycosylation reaction. How can I prevent this?

A4: Unwanted deprotection is typically caused by overly harsh reaction conditions. To mitigate this:

  • Use Milder Promoters: Switch to a less aggressive Lewis or Brønsted acid.

  • Control Temperature: Run the reaction at a lower temperature to reduce the rate of deprotection.

  • Acid Scavengers: The addition of a non-nucleophilic hindered base, such as 2,6-di-tert-butylmethylpyridine (DTBMP), can neutralize excess acid generated during the reaction without interfering with the glycosylation itself.[8]

  • Choose More Robust Protecting Groups: If the problem persists, consider using more stable protecting groups for sensitive positions.

Optimization of Reaction Conditions

To optimize your this compound glycosylation, a systematic approach is recommended. The following table summarizes key parameters and their potential impact on yield and stereoselectivity.

ParameterOptionsEffect on YieldEffect on Stereoselectivity (α/β)Considerations
Glycosyl Donor Trichloroacetimidates, Thio-glycosides, Glycosyl Halides, PhosphatesHigh impactHigh impactReactivity: Halides > Trichloroacetimidates > Thioglycosides. Stability varies.
Protecting Group (C2) Participating (Ac, Bz), Non-participating (Bn, TBDPS)Moderate impactCRITICAL Participating groups favor 1,2-trans. Non-participating groups are needed for 1,2-cis.[9]
Promoter/Activator TMSOTf, BF₃·OEt₂, NIS/AgOTf, TfOHCRITICAL High impactMatch promoter to donor type. Stoichiometry is key.[13][17]
Solvent Dichloromethane (DCM), Acetonitrile (MeCN), Diethyl ether (Et₂O)Moderate impactHigh impactMeCN can favor α-glycosides. Ethereal solvents can influence ion pair formation.
Temperature -78 °C to Room TemperatureHigh impactHigh impactLower temperatures generally improve selectivity and reduce side reactions.[14]
Additives Molecular Sieves, DTBMP (hindered base)High impactModerate impactSieves remove moisture. DTBMP scavenges acid byproducts.[8][15]

Experimental Protocols

General Protocol for this compound Glycosylation (Thioglycoside Donor)

This protocol is a representative example using a common thioglycoside donor. Researchers should adapt it based on their specific substrates and goals.

Materials:

  • Per-O-benzylated D-lyxofuranosyl thioglycoside (Glycosyl Donor)

  • Glycosyl Acceptor (e.g., a primary alcohol)

  • N-Iodosuccinimide (NIS)

  • Silver trifluoromethanesulfonate (AgOTf)

  • Anhydrous Dichloromethane (DCM)

  • Activated 4 Å Molecular Sieves

  • 2,6-di-tert-butylmethylpyridine (DTBMP, optional)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Add the glycosyl donor (1.0 equiv.), glycosyl acceptor (1.2 equiv.), and freshly activated 4 Å molecular sieves to a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Add anhydrous DCM to achieve a concentration of approximately 0.1 M with respect to the glycosyl donor.

  • Cooling: Cool the stirred suspension to the desired starting temperature (e.g., -40 °C).

  • Activation: In a separate flask, dissolve NIS (1.4 equiv.) in anhydrous DCM. Add this solution to the reaction mixture. After 5 minutes, add a solution of AgOTf (0.2 equiv.) in anhydrous DCM dropwise.[13]

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the donor is consumed, quench the reaction by adding triethylamine (2.0 equiv.).

  • Workup: Allow the mixture to warm to room temperature. Filter through a pad of Celite, washing with DCM. Transfer the filtrate to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired D-lyxofuranoside product(s).

Visual Guides

Experimental Workflow

The following diagram outlines the general workflow for a this compound glycosylation experiment.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis A Dry Glassware & Reagents B Add Donor, Acceptor, Sieves A->B C Add Anhydrous Solvent B->C D Cool to Target Temp (e.g., -40°C) C->D E Add Promoter/Activator D->E F Monitor by TLC E->F G Quench Reaction F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K

A generalized workflow for this compound glycosylation experiments.
Troubleshooting Logic for Low Yield

This flowchart provides a logical path to diagnose and solve issues related to low reaction yields.

G start Problem: Low Yield q1 Is the starting donor consumed (TLC)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are there significant side products (TLC)? a1_yes->q2 cause1 Cause: Inefficient Activation or Low Reactivity a1_no->cause1 sol1a Solution: Increase promoter equivalents cause1->sol1a sol1b Solution: Switch to a more potent promoter cause1->sol1b sol1c Solution: Increase reaction temperature/time cause1->sol1c a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No cause2 Cause: Degradation or Side Reactions a2_yes->cause2 cause3 Cause: Product Loss During Purification a2_no->cause3 sol2a Solution: Lower the reaction temperature cause2->sol2a sol2b Solution: Add an acid scavenger (DTBMP) cause2->sol2b sol2c Solution: Ensure strictly anhydrous conditions cause2->sol2c sol3 Solution: Optimize chromatography conditions cause3->sol3

A logical workflow for diagnosing the cause of low glycosylation yields.

References

Technical Support Center: D-Lyxofuranose and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Lyxofuranose and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues and experimental challenges associated with these furanose sugars.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative showing signs of degradation during purification?

A1: this compound derivatives, like other furanosides, are generally more susceptible to acid-catalyzed hydrolysis than their pyranoside counterparts. The five-membered furanose ring has a higher ring strain compared to the six-membered pyranose ring, making it more labile, especially under acidic conditions that may be used during purification (e.g., silica gel chromatography with acidic eluents).

Q2: I am observing a mixture of anomers (α and β) in my final product. How can I control the anomeric selectivity during synthesis?

A2: Achieving high anomeric selectivity in the synthesis of furanosides can be challenging. The outcome is influenced by several factors, including the choice of protecting groups, the solvent, and the reaction conditions. For instance, neighboring group participation by a protecting group at the C-2 position can favor the formation of a specific anomer. The anomeric effect also plays a role in determining the thermodynamic stability of the anomers.

Q3: My glycosylation reaction with a this compound donor is giving low yields. What are the possible causes?

A3: Low yields in glycosylation reactions involving this compound donors can be attributed to several factors:

  • Donor Reactivity: The reactivity of the glycosyl donor is influenced by the protecting groups. Electron-withdrawing groups can "disarm" the donor, making it less reactive, while electron-donating groups can "arm" it.

  • Steric Hindrance: Bulky protecting groups on either the donor or the acceptor can sterically hinder the glycosylation reaction.

  • Reaction Conditions: Suboptimal reaction conditions, such as temperature, reaction time, or the choice of promoter, can lead to low yields or the formation of side products.

  • Moisture: Glycosylation reactions are highly sensitive to moisture, which can lead to the hydrolysis of the glycosyl donor or promoter.

Q4: How can I monitor the stability of my this compound derivative over time?

A4: The stability of your compound can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for quantitative analysis of its degradation over time under different storage conditions. ¹H NMR spectroscopy can also be used to monitor the appearance of degradation products and changes in the anomeric ratio.

Troubleshooting Guides

Issue 1: Unexpected Hydrolysis of D-Lyxofuranoside during Reaction Workup or Purification
Potential Cause Troubleshooting Step
Acidic Conditions Neutralize the reaction mixture carefully before extraction and purification. Use a buffered aqueous solution for washing if necessary.
Silica Gel Acidity Deactivate silica gel by washing with a solvent system containing a small amount of a basic modifier like triethylamine or pyridine before column chromatography.
Prolonged Exposure to Protic Solvents Minimize the time the compound is in contact with protic solvents, especially if traces of acid are present.
Issue 2: Poor Stereoselectivity in D-Lyxofuranosylation Reactions
Potential Cause Troubleshooting Step
Non-participating Protecting Group at C-2 If a specific anomer is desired, consider using a participating protecting group at the C-2 position, such as an acetyl or benzoyl group, to direct the stereochemical outcome via neighboring group participation.
Solvent Effects The polarity and coordinating ability of the solvent can influence the stereoselectivity. Experiment with different solvents (e.g., dichloromethane, acetonitrile, diethyl ether) to optimize the anomeric ratio.
Reaction Temperature Lowering the reaction temperature can sometimes improve the stereoselectivity of glycosylation reactions.

Data Presentation

Table 1: Illustrative Hydrolysis Rate Constants of Furanosides at Different pH Values
pHTemperature (°C)Illustrative kobs (s⁻¹)
2.0251.5 x 10⁻⁴
5.0253.2 x 10⁻⁶
7.0251.0 x 10⁻⁷
9.0252.5 x 10⁻⁶
Table 2: Illustrative Thermal Degradation of a Furanoside Derivative
Temperature (°C)Half-life (t1/2) in hours
6048
8012
1003

Experimental Protocols

Protocol 1: General Procedure for Monitoring D-Lyxofuranoside Stability by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the degradation of this compound derivatives.

1. Method Development:

  • Column: A reversed-phase C18 column is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing a small amount of a modifier like formic acid or trifluoroacetic acid (e.g., 0.1%), is often effective. The gradient should be optimized to separate the parent compound from potential degradation products.

  • Detection: UV detection is suitable if the derivative has a chromophore. Otherwise, a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be used.

2. Forced Degradation Study: To ensure the method is stability-indicating, forced degradation studies should be performed.[1][2][3] This involves subjecting the this compound derivative to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 M HCl) at a controlled temperature.

  • Base Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 M NaOH) at a controlled temperature.

  • Oxidation: Treat the sample with an oxidizing agent (e.g., hydrogen peroxide).

  • Thermal Stress: Heat the solid or a solution of the sample at an elevated temperature.

  • Photostability: Expose the sample to UV and visible light.

3. Sample Analysis:

  • Prepare solutions of the this compound derivative at a known concentration in a suitable solvent.

  • Store the solutions under the desired storage conditions (e.g., different temperatures and pH values).

  • At specified time points, inject an aliquot of the sample into the HPLC system.

  • Quantify the peak area of the parent compound and any degradation products. The percentage of the remaining parent compound can be calculated to determine the degradation rate.

Protocol 2: General Procedure for NMR Analysis of this compound Degradation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the structure of degradation products and monitoring the kinetics of degradation.[4]

1. Sample Preparation:

  • Dissolve a known amount of the this compound derivative in a deuterated solvent (e.g., D₂O, DMSO-d₆).

  • For kinetic studies, the degradation can be initiated directly in the NMR tube by adding the stressor (e.g., acid or base).

2. NMR Data Acquisition:

  • Acquire a series of ¹H NMR spectra over time. The time intervals will depend on the rate of degradation.

  • For structural elucidation of degradation products, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed on a degraded sample.

3. Data Analysis:

  • Integrate the signals corresponding to the anomeric protons of the parent compound and any new signals that appear from degradation products.

  • The decrease in the integral of the parent compound's signals over time can be used to determine the degradation kinetics.

  • The chemical shifts and coupling constants of the new signals, along with 2D NMR data, can be used to elucidate the structures of the degradation products.

Mandatory Visualization

Signaling Pathway of Antiviral Benzimidazole Lyxofuranosyl Nucleosides

Some this compound derivatives, particularly benzimidazole nucleosides, have shown potent antiviral activity against human cytomegalovirus (HCMV).[5][6] These compounds can interfere with different stages of the viral replication cycle. The following diagram illustrates potential points of inhibition.

Antiviral_Mechanism cluster_cell Host Cell cluster_nucleus Nucleus Viral_DNA_Replication Viral DNA Replication DNA_Processing Viral DNA Processing & Maturation Viral_DNA_Replication->DNA_Processing Capsid_Assembly Capsid Assembly DNA_Processing->Capsid_Assembly Nuclear_Egress Nuclear Egress Capsid_Assembly->Nuclear_Egress Viral_Release Viral Release Nuclear_Egress->Viral_Release Viral_Entry Viral Entry Uncoating Uncoating & Viral DNA Transport to Nucleus Viral_Entry->Uncoating Uncoating->Viral_DNA_Replication Inhibitor_Early α-5'-deoxylyxofuranosyl benzimidazole analogs Inhibitor_Early->Uncoating Inhibits early stage after entry Inhibitor_DNA_Synth Maribavir (L-ribofuranosyl analog) Inhibitor_DNA_Synth->Viral_DNA_Replication Inhibits DNA Synthesis Inhibitor_DNA_Synth->Nuclear_Egress Inhibits Nuclear Egress Inhibitor_Late α-lyxofuranosyl benzimidazole analogs Inhibitor_Late->DNA_Processing Inhibits DNA Processing & Maturation

Caption: Potential mechanisms of action for antiviral benzimidazole lyxofuranosyl nucleoside analogs against HCMV.

Experimental Workflow for Stability Assessment

The following diagram outlines a general workflow for assessing the stability of a this compound derivative.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Prepare_Sample Prepare solution of This compound derivative Acid Acidic (e.g., 0.1 M HCl) Prepare_Sample->Acid Base Basic (e.g., 0.1 M NaOH) Prepare_Sample->Base Oxidative Oxidative (e.g., H₂O₂) Prepare_Sample->Oxidative Thermal Thermal (e.g., 80°C) Prepare_Sample->Thermal Photolytic Photolytic (UV/Vis light) Prepare_Sample->Photolytic NMR NMR Analysis (¹H, 2D NMR) Prepare_Sample->NMR HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC MS Mass Spectrometry (LC-MS) HPLC->MS Kinetics Degradation Kinetics HPLC->Kinetics Products Degradation Product Identification NMR->Products MS->Products Pathway Degradation Pathway Elucidation Products->Pathway

Caption: General workflow for conducting forced degradation studies and stability analysis of this compound derivatives.

References

Technical Support Center: D-Lyxofuranose NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the NMR spectral analysis of D-lyxofuranose.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR spectrum of my D-lyxose sample so complex, showing more than the expected number of signals?

A1: In solution, D-lyxose, like many reducing sugars, exists as an equilibrium mixture of different isomers (anomers). This mixture typically includes the α- and β-pyranose forms, which are often predominant, and the less abundant α- and β-furanose forms.[1][2] Each of these anomers gives a distinct set of NMR signals, leading to a complex spectrum with overlapping resonances. The interconversion rate between these forms is slow on the NMR timescale, meaning you observe separate spectra for each species in the equilibrium.[2]

Q2: I am specifically interested in the this compound forms, but their signals are very weak in the ¹H NMR spectrum. How can I enhance their detection?

A2: The low abundance of furanose forms is a common challenge.[1] To enhance their detection, you can try the following:

  • Increase Sample Concentration: A higher concentration of your sample will increase the absolute amount of the furanose anomers, making their signals more detectable above the baseline noise. However, be aware that very high concentrations can lead to broader lines due to increased viscosity.

  • Increase the Number of Scans: Acquiring a larger number of transients (scans) will improve the signal-to-noise ratio, which can help in identifying the weak signals of the minor furanose isomers.

  • Use Advanced NMR Techniques: Techniques like 1D selective TOCSY (Total Correlation Spectroscopy) or FESTA (Fluorine-Edited Selective TOCSY Acquisition, if you have a fluorinated derivative) can be employed to selectively excite a resonance from a furanose anomer and reveal the entire spin system, effectively separating its spectrum from the overlapping signals of the major pyranose forms.[3][4]

Q3: How can I distinguish between the α- and β-anomers of this compound in the ¹H NMR spectrum?

A3: There are some general trends for distinguishing between furanose anomers:

  • Anomeric Proton Chemical Shift: The anomeric proton (H-1) of the α-furanose (1,2-cis relationship between H-1 and H-2) typically resonates at a lower field (higher ppm) compared to the β-furanose (1,2-trans relationship).

  • ³J(H1,H2) Coupling Constant: The coupling constant between H-1 and H-2 is generally larger for the α-anomer (typically around 3–5 Hz) than for the β-anomer (typically 0–2 Hz).[1]

Q4: The signals for the furanose ring protons (H-2, H-3, H-4) are heavily overlapped. How can I assign them?

A4: Signal overlap is a significant issue in sugar NMR.[1][2] To resolve this, you should employ two-dimensional (2D) NMR experiments:

  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, allowing you to trace the connectivity of the protons in the furanose ring, starting from the anomeric proton.

  • TOCSY (Total Correlation Spectroscopy): This is particularly useful for sugars as it reveals the entire spin system of an anomer. By irradiating the anomeric proton of a specific furanose anomer, you can ideally see all the protons belonging to that ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. This is invaluable for assigning both the ¹H and ¹³C spectra simultaneously.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which can help in confirming assignments and identifying long-range connectivities.

Q5: My sample is dissolved in D₂O, but I still see a large residual water peak that obscures some of my signals. What can I do?

A5: A large residual water peak is a common problem when working with D₂O. Here are some solutions:

  • Solvent Suppression Techniques: Modern NMR spectrometers are equipped with solvent suppression pulse sequences (e.g., presaturation, WATERGATE). Utilize these to significantly reduce the intensity of the water signal.

  • Lyophilization: Before dissolving your sample in D₂O, lyophilize it (freeze-dry) from H₂O a few times to remove as much water as possible. Then, dissolve in high-purity D₂O.

  • Use of an Internal Standard: If you cannot completely remove the water signal, using an internal standard with a known chemical shift that does not overlap with your signals of interest can still allow for accurate chemical shift referencing.

Troubleshooting Guides

Problem 1: Poor Spectral Resolution and Broad Peaks
Possible Cause Solution
Poor Magnetic Field Homogeneity (Shimming) Re-shim the spectrometer. If using an automated shimming routine, try a manual shim to improve the lineshape.
Sample Concentration Too High High sample concentration increases the viscosity of the solution, leading to broader lines. Dilute your sample and re-acquire the spectrum.
Presence of Paramagnetic Impurities Paramagnetic metals (e.g., iron, copper) can cause significant line broadening. Ensure all glassware is thoroughly cleaned. If contamination is suspected, you can try adding a small amount of a chelating agent like EDTA to your sample.
Undissolved Particulate Matter Insoluble particles in the NMR tube will disrupt the magnetic field homogeneity. Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.
Problem 2: Inaccurate Integrations
Possible Cause Solution
Insufficient Relaxation Delay (d1) For quantitative analysis, the relaxation delay between scans should be at least 5 times the longest T₁ relaxation time of the protons being integrated. Increase the relaxation delay (e.g., to 30 seconds or more) to ensure full relaxation.
Overlapping Signals If signals are overlapping, the integration will not be accurate. Try changing the NMR solvent (e.g., from D₂O to DMSO-d₆) to alter the chemical shifts and potentially resolve the overlap.[5] Alternatively, use 2D NMR techniques to identify individual signals.
Baseline Distortion A non-flat baseline will lead to integration errors. Carefully perform baseline correction on your processed spectrum before integrating.
Problem 3: Difficulty in Conformational Analysis due to Complex Coupling Patterns
Possible Cause Solution
Signal Overlap As with integration issues, signal overlap can make it impossible to accurately measure coupling constants. Use 2D NMR (COSY, TOCSY) to spread the signals into a second dimension and resolve the overlap.
Flexible Furanose Ring The furanose ring is flexible and can exist in multiple conformations in solution. This can lead to averaged coupling constants that are difficult to interpret.
Low Signal-to-Noise for Furanose Signals The low abundance of furanose anomers can make their signals too weak for accurate J-coupling analysis. Increase the number of scans or use a higher field spectrometer if available.

Data Presentation

Table 1: Calculated ¹³C and Representative ¹H NMR Chemical Shifts (δ in ppm) and Typical Coupling Constants (J in Hz) for this compound Anomers.

Disclaimer: The following ¹³C chemical shift data is based on computational studies.[6] Experimental values may vary. The ¹H NMR data and coupling constants are representative values for furanosides and are provided for guidance.

Position α-D-Lyxofuranose β-D-Lyxofuranose
¹³C Chemical Shifts (ppm)
C-1~103~97
C-2~77~75
C-3~74~72
C-4~81~79
C-5~63~62
¹H Chemical Shifts (ppm)
H-1~5.3~5.1
H-2~4.2~4.1
H-3~4.0~3.9
H-4~4.1~4.0
H-5a, H-5b~3.7, ~3.6~3.7, ~3.6
Typical ¹H-¹H Coupling Constants (Hz)
³J(H1,H2)3 - 50 - 2
³J(H2,H3)4 - 74 - 7
³J(H3,H4)4 - 74 - 7

Experimental Protocols

Protocol 1: NMR Sample Preparation for this compound Analysis
  • Sample Purity: Ensure your D-lyxose sample is of high purity and free from non-carbohydrate impurities.

  • Sample Weighing: Accurately weigh 5-10 mg of D-lyxose for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Selection: Use a high-purity deuterated solvent, typically D₂O for carbohydrates.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate to ensure complete dissolution.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.

  • Equilibration: Allow the sample to sit at room temperature for several hours to ensure the anomeric equilibrium is established before acquiring the NMR spectrum.

Protocol 2: Acquiring a Standard ¹H NMR Spectrum
  • Instrument Setup: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency.

  • Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. A well-shimmed magnet is crucial for resolving the complex multiplets in sugar spectra.

  • Pulse Calibration: Determine the 90° pulse width for your sample.

  • Acquisition Parameters:

    • Spectral Width (sw): Set a spectral width that encompasses all expected signals (e.g., 0 to 10 ppm).

    • Number of Scans (ns): For a standard ¹H spectrum, start with 16 or 32 scans. For dilute samples or to observe minor furanose forms, increase the number of scans significantly (e.g., 128, 256, or more).

    • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds for routine spectra. For quantitative measurements, this needs to be much longer (see troubleshooting).

    • Acquisition Time (at): Aim for an acquisition time of 2-4 seconds for good digital resolution.

  • Solvent Suppression: If acquiring in D₂O, apply a solvent suppression pulse sequence.

  • Data Processing: After acquisition, perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to an appropriate internal or external standard.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Initial Observation cluster_problem_id Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Outcome start Complex/Unresolved NMR Spectrum poor_resolution Poor Resolution / Broad Peaks start->poor_resolution weak_signals Weak Signals for Furanose start->weak_signals overlap Signal Overlap start->overlap check_sample_prep Check Sample Prep: - Concentration - Purity - Filtration poor_resolution->check_sample_prep Sample issue? reskim Re-shim Spectrometer poor_resolution->reskim Shimming issue? weak_signals->check_sample_prep Concentration too low? optimize_acq Optimize Acquisition: - Increase Scans - Adjust Relaxation Delay weak_signals->optimize_acq Low S/N? use_2d_nmr Acquire 2D NMR: - COSY - TOCSY - HSQC overlap->use_2d_nmr check_sample_prep->optimize_acq end Interpretable Spectrum: - Assign Signals - Determine Coupling Constants - Conformational Analysis optimize_acq->end reskim->optimize_acq use_2d_nmr->end

Caption: Troubleshooting workflow for this compound NMR spectral analysis.

References

Technical Support Center: D-Lyxofuranose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Lyxofuranose synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during your experiments.

Question 1: Why is my overall yield of the desired this compound derivative consistently low?

Answer:

Low yields in this compound synthesis are common and can stem from several factors. The most frequent issue is the inherent equilibrium between the five-membered furanose ring and the more thermodynamically stable six-membered pyranose ring.[1]

  • Side Reaction: Formation of D-Lyxopyranose. Under equilibrium conditions (e.g., acidic or basic media), D-lyxose preferentially forms the pyranose isomer.

  • Troubleshooting:

    • Kinetic Control: Employ reaction conditions that favor the kinetic product. This often involves using specific protecting group strategies to "lock" the sugar in its furanose form early in the synthetic route.

    • Protecting Group Strategy: The use of 1,2-O-isopropylidene protection on D-lyxose is a common method to isolate the furanose form.

    • Reaction Conditions: Minimize exposure to harsh acidic or basic conditions that can catalyze the rearrangement to the pyranose form.

Question 2: My final product is a mixture of anomers (α and β). How can I improve the stereoselectivity?

Answer:

Controlling the stereochemistry at the anomeric carbon (C-1) is a well-known challenge in furanoside synthesis.[2][3] The flexibility of the furanose ring makes it difficult to control the direction of nucleophilic attack.

  • Side Reaction: Formation of an anomeric mixture. This leads to difficult purification and reduced yield of the desired isomer.

  • Troubleshooting:

    • Neighboring Group Participation: Use a participating protecting group (e.g., acetate, benzoate) at the C-2 position. This group can shield one face of the molecule, directing the incoming nucleophile to the opposite face to favor the formation of 1,2-trans glycosides.

    • Solvent Effects: The choice of solvent can influence anomeric ratios. Solvents like acetonitrile can favor the formation of the β-anomer in some cases.

    • Catalyst Choice: The Lewis acid or promoter used in a glycosylation reaction has a significant impact on the α/β ratio. Careful screening of catalysts is recommended.

    • Temperature: Running the reaction at low temperatures can often improve selectivity by favoring the kinetic product.

Question 3: I'm having trouble with my protecting groups. Either they don't come off, or I lose other protecting groups during deprotection.

Answer:

Orthogonal protecting group strategies are crucial for success. This means using groups that can be removed under specific conditions without affecting others.

  • Problem: Incomplete or non-selective deprotection. This can be caused by using conditions that are too mild or too harsh, respectively.

  • Troubleshooting:

    • Review Your Strategy: Ensure your protecting groups belong to different classes (e.g., silyl ethers, acetals, esters).

    • Selective Deprotection:

      • Silyl Ethers (TBDMS, TIPS): Typically removed with fluoride sources (e.g., TBAF).

      • Acetals (Isopropylidene, Benzylidene): Typically removed under acidic conditions (e.g., acetic acid, HCl).

      • Esters (Acetate, Benzoate): Typically removed under basic conditions (e.g., NaOMe in methanol).

      • Benzyl Ethers (Bn): Removed by hydrogenolysis (e.g., H₂, Pd/C).

    • Stepwise Monitoring: Monitor the deprotection reaction carefully by TLC to avoid over-reaction.

Question 4: I see an unexpected byproduct on my TLC/NMR that I suspect is an isomer. What could it be?

Answer:

Besides anomers, another common isomeric byproduct results from protecting group migration.

  • Side Reaction: Acyl group migration. Under basic or acidic conditions, an acyl protecting group (like acetate) can migrate between adjacent hydroxyl groups (e.g., from C-3 to C-2).

  • Troubleshooting:

    • Mild Conditions: Use the mildest possible conditions for reactions and deprotections. For base-catalyzed reactions, use non-nucleophilic bases where possible or run at low temperatures.

    • pH Control: Maintain careful control over the pH of the reaction mixture.

    • Characterization: Use 2D NMR techniques (like HMBC and COSY) to confirm the connectivity of your molecule and identify the structure of the isomer.

Quantitative Data Summary

Achieving high selectivity and yield is paramount. The choice of protecting groups and reaction conditions significantly influences the outcome, particularly the ratio of furanose to pyranose isomers and the α/β anomeric ratio.

Protecting Group Strategy Typical Target Common Side Product(s) Typical Yield Range (%) Notes
1,2;3,5-di-O-isopropylideneFuranose fixationMinimal pyranose formation75-90%Excellent for locking the furanose ring structure early.
Peracetylation (e.g., Ac₂O, Pyridine)Mixture of furanose/pyranoseD-Lyxopyranose tetraacetateVariableOften results in a mixture; separation can be challenging.
Glycosylation with 2-O-Acyl donor1,2-trans glycoside1,2-cis anomer60-85% (of desired anomer)Neighboring group participation improves selectivity.
Glycosylation with 2-O-Benzyl donor1,2-cis glycoside1,2-trans anomer40-70% (of desired anomer)Lacks neighboring group participation, often leading to mixtures.

Note: Yields are highly dependent on the specific substrate, reagents, and reaction conditions.

Experimental Protocols

Protocol 1: Preparation of 1,2,3,5-Tetra-O-acetyl-D-lyxofuranose

This protocol describes a common method to produce a this compound derivative, which often results in a mixture of furanose and pyranose forms that require careful separation.

Materials:

  • D-Lyxose

  • Acetic Anhydride (Ac₂O)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexanes for elution

Methodology:

  • Dissolution: Suspend D-Lyxose (1.0 eq) in a round-bottom flask with anhydrous pyridine (5.0 eq) and DCM. Cool the mixture to 0°C in an ice bath.

  • Acetylation: Add acetic anhydride (5.0 eq) dropwise to the stirred suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0°C and slowly add saturated NaHCO₃ solution to quench excess acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil via silica gel column chromatography, using a gradient of ethyl acetate in hexanes to separate the furanose and pyranose isomers.

Visual Diagrams

Reaction Pathway Visualization

The following diagram illustrates the competing pathways in the acetylation of D-lyxose, leading to the desired this compound product and the common D-lyxopyranose side product.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_products Products start D-Lyxose (in equilibrium) conditions Ac₂O, Pyridine start->conditions Acetylation furanose This compound (Desired Product) conditions->furanose Furanose Ring Acetylation pyranose D-Lyxopyranose (Side Product) conditions->pyranose Pyranose Ring Acetylation

Caption: Competing reaction pathways in D-lyxose acetylation.

Troubleshooting Workflow

This diagram provides a logical workflow for diagnosing and solving the issue of low product yield.

G cluster_analysis Analysis of Byproducts cluster_solutions Potential Solutions start Problem: Low Product Yield check_purity Check crude NMR/TLC for byproducts start->check_purity is_isomer Is the major byproduct an isomer? check_purity->is_isomer is_anomer Is it an anomer (α/β)? is_isomer->is_anomer Yes solution_other - Check starting material purity - Optimize reaction time/temp - Re-evaluate deprotection steps is_isomer->solution_other No is_pyranose Is it the pyranose form? is_anomer->is_pyranose No solution_anomer - Adjust catalyst/solvent - Use participating group at C2 - Lower reaction temperature is_anomer->solution_anomer Yes solution_pyranose - Use furanose-locking  protecting group (e.g., acetonide) - Use kinetically controlled conditions is_pyranose->solution_pyranose Yes is_pyranose->solution_other No

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Strategies to control stereoselectivity in D-Lyxofuranose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of D-Lyxofuranose and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guides

This section provides detailed guides in a question-and-answer format to address specific issues you may encounter during the synthesis of this compound, with a focus on controlling stereoselectivity.

Issue 1: Poor α/β Anomeric Selectivity

Question: My glycosylation reaction is producing a nearly 1:1 mixture of α- and β-anomers of my D-lyxofuranoside. How can I improve the stereoselectivity?

Answer: Achieving high stereoselectivity in D-lyxofuranoside synthesis is a common challenge due to the flexible nature of the furanose ring. The outcome is influenced by several factors, including the choice of protecting groups, the nature of the glycosyl donor and acceptor, and the reaction conditions. Here’s a systematic approach to troubleshooting poor anomeric selectivity:

  • Evaluate Your Protecting Groups:

    • Participating Groups at C-2: For the synthesis of 1,2-trans-glycosides (typically the β-anomer for D-lyxose), a participating protecting group at the C-2 position is crucial. Acyl groups like acetyl (Ac) or benzoyl (Bz) can form an oxonium ion intermediate that blocks the α-face, directing the nucleophilic attack of the acceptor to the β-face. If you are aiming for the β-anomer and are using a non-participating group (e.g., benzyl ether), switching to an acyl group is a primary strategy.

    • Non-Participating Groups at C-2: To favor the 1,2-cis-glycoside (the α-anomer), a non-participating group like a benzyl (Bn) or a silyl ether is necessary. These groups do not form a cyclic intermediate, and the anomeric ratio will be influenced by other factors such as the anomeric effect, solvent, and temperature.

    • Conformation-Constraining Protecting Groups: Cyclic protecting groups, such as a 3,5-O-di-tert-butylsilylene group, can lock the conformation of the furanose ring.[1] This conformational rigidity can favor the attack from one face over the other, thus enhancing stereoselectivity.[2]

  • Assess the Glycosyl Donor and Leaving Group:

    • The reactivity of the leaving group at the anomeric center is critical. Highly reactive donors, such as trichloroacetimidates, tend to react through an SN1-like mechanism, which can lead to a mixture of anomers. Less reactive donors, like thioglycosides, may favor an SN2-like pathway, offering better stereocontrol.

    • Consider the stability of the intermediate oxocarbenium ion. Electron-withdrawing protecting groups on the donor can destabilize this intermediate, potentially favoring an SN2 reaction.[3]

  • Optimize Reaction Conditions:

    • Solvent: The solvent can have a significant impact on the anomeric ratio. Non-polar solvents like dichloromethane or toluene may favor the formation of the α-anomer due to the anomeric effect. More polar, coordinating solvents like acetonitrile can help stabilize the β-anomer.

    • Temperature: Lowering the reaction temperature can often improve stereoselectivity by favoring the kinetically controlled product.

    • Promoter/Lewis Acid: The choice and amount of the promoter or Lewis acid are crucial. A highly reactive promoter might lead to anomerization of the product. Titrating the amount of the promoter can sometimes improve selectivity.

Issue 2: Unexpected Formation of the Furanose Ring from a Pyranose Precursor

Question: I started my synthesis with a D-lyxopyranose derivative, but after a reaction step (e.g., deacetylation), I am observing the formation of a furanoside. Why is this happening and how can I prevent it?

Answer: The rearrangement of a pyranoside to a furanoside (Pyranoside-into-Furanoside, PIF rearrangement) can occur under certain conditions, particularly with specific protecting groups and reaction conditions.

  • Mechanism: This rearrangement is often promoted by acidic conditions and can be influenced by the protecting groups on the sugar. The mechanism may involve the cleavage of the endocyclic C1-O5 bond, leading to an open-chain intermediate that can then re-cyclize to form the thermodynamically less stable but kinetically accessible furanose ring.[4][5]

  • Prevention:

    • Milder Reaction Conditions: If the rearrangement is observed during a deprotection step, consider using milder conditions. For example, if acidic conditions are causing the issue, explore enzymatic deprotection or conditions that are closer to neutral.

    • Protecting Group Strategy: The stability of the pyranose ring can be influenced by the protecting group arrangement. Conformationally rigid pyranose structures are less likely to undergo this rearrangement.

    • Careful Monitoring: Monitor the reaction closely using techniques like TLC or NMR to identify the point at which the rearrangement occurs. This can help in pinpointing the problematic step and conditions.

Frequently Asked Questions (FAQs)

Q1: Which protecting group strategy is best for obtaining the β-D-lyxofuranoside?

A1: To favor the formation of the β-D-lyxofuranoside (a 1,2-trans product), the most reliable strategy is to use a participating protecting group at the C-2 position . An acetyl (Ac) or benzoyl (Bz) group is ideal. This group will participate in the reaction by forming a cyclic acyloxonium ion intermediate after the departure of the leaving group at the anomeric center. This intermediate effectively blocks the α-face of the furanose ring, forcing the incoming nucleophile (the acceptor) to attack from the β-face, resulting in the desired β-glycoside.[6]

Q2: I am trying to synthesize an α-D-lyxofuranoside. What conditions should I use?

A2: For the synthesis of the α-D-lyxofuranoside (a 1,2-cis product), you should employ a non-participating protecting group at the C-2 position , such as a benzyl ether (Bn). This will prevent the formation of an intermediate that blocks the α-face. To further favor the α-anomer, you can leverage the anomeric effect by using a non-polar solvent like dichloromethane. Running the reaction at a low temperature can also enhance the selectivity for the thermodynamically more stable α-anomer in many cases.

Q3: What is chelation control and how can it be applied to this compound synthesis?

A3: Chelation control is a strategy used to control the stereochemistry of nucleophilic additions to carbonyl groups adjacent to a stereocenter bearing a Lewis basic group, such as a protected hydroxyl group. In the context of this compound synthesis, this is relevant when using a precursor with a carbonyl group, for example, in the synthesis of a C-glycoside.

  • Mechanism: A Lewis acid is used to coordinate to both the carbonyl oxygen and the oxygen of the adjacent protected hydroxyl group, forming a rigid cyclic intermediate. This chelation restricts the rotation around the single bond and blocks one face of the carbonyl group, directing the nucleophilic attack to the opposite face.

  • Application: To apply chelation control, you would need a this compound precursor with a carbonyl group and a protecting group on the adjacent hydroxyl that can participate in chelation (e.g., a methoxymethyl (MOM) ether). The choice of the Lewis acid (e.g., MgBr2, TiCl4) is also critical. In contrast, using a bulky, non-chelating protecting group like a triisopropylsilyl (TIPS) ether would favor non-chelation control (Felkin-Anh model).

Q4: My reaction is complete, but I am struggling to separate the α- and β-anomers. Any suggestions?

A4: The separation of anomeric mixtures of furanosides can be challenging due to their similar polarities. Here are a few strategies:

  • Chromatography Optimization:

    • Column: Use a high-resolution silica gel and a long column to improve separation.

    • Solvent System: Experiment with different solvent systems. Sometimes, adding a small amount of a third solvent (e.g., a small percentage of methanol in a hexane/ethyl acetate mixture) can improve the separation. A gradient elution might also be effective.

    • HPLC: If flash chromatography is unsuccessful, High-Performance Liquid Chromatography (HPLC) with a suitable column (normal or reverse phase) is a more powerful separation technique.

  • Derivatization: If the anomers are still inseparable, you can try derivatizing the mixture. For instance, reacting a free hydroxyl group on the sugar with a bulky reagent might create derivatives with significantly different chromatographic properties, allowing for separation. After separation, the derivatizing group can be removed.

Data Presentation

Table 1: Stereoselectivity in the Glycosylation of 2,3-Anhydro-D-lyxofuranosyl Thioglycoside with Various Alcohols

EntryAlcohol AcceptorProduct(s)Yield (%)β:α Ratio
1n-Octanolβ-glycoside95>99:1
2Cyclohexanolβ-glycoside93>99:1
3tert-Butanolβ- and α-glycosides916.5:1
4Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideβ-glycoside91>99:1
5Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranosideβ- and α-glycosides8910:1

Data adapted from a study on the glycosylation of a 2,3-anhydro-D-lyxofuranosyl donor. The epoxide acts as a non-participating but sterically non-demanding protecting group, generally favoring the β-anomer.[7]

Experimental Protocols

Protocol 1: Stereoselective Synthesis of a β-D-Lyxofuranoside using a Participating Group

This protocol is a general guideline for the synthesis of a β-D-lyxofuranoside using a glycosyl donor with a participating group at C-2.

Materials:

  • 1,3,5-Tri-O-benzoyl-2-O-acetyl-D-lyxofuranose (Glycosyl Donor)

  • Acceptor alcohol (e.g., Methanol)

  • Lewis Acid (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf)

  • Anhydrous Dichloromethane (DCM)

  • Molecular Sieves (4Å)

  • Triethylamine

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl donor, the acceptor alcohol (1.5 equivalents), and activated 4Å molecular sieves in anhydrous DCM.

  • Reaction Initiation: Cool the mixture to -40 °C. Add a catalytic amount of TMSOTf (0.1 equivalents) dropwise.

  • Reaction Monitoring: Stir the reaction at -40 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by adding triethylamine.

  • Work-up: Allow the mixture to warm to room temperature. Filter through celite and wash with DCM. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired β-D-lyxofuranoside.

  • Characterization: Confirm the stereochemistry of the anomeric center using 1H and 13C NMR spectroscopy. For β-furanosides, the coupling constant between H-1 and H-2 is typically small (0-2 Hz).

Mandatory Visualizations

Stereoselective_Glycosylation_Strategy start Goal: Synthesize D-Lyxofuranoside target_anomer Desired Anomer? start->target_anomer beta_anomer β-Anomer (1,2-trans) target_anomer->beta_anomer β alpha_anomer α-Anomer (1,2-cis) target_anomer->alpha_anomer α beta_strategy Use C-2 Participating Protecting Group (e.g., Acetyl, Benzoyl) beta_anomer->beta_strategy beta_mechanism Acyloxonium Ion Intermediate Blocks α-face beta_strategy->beta_mechanism beta_outcome Selective β-Glycoside Formation beta_mechanism->beta_outcome alpha_strategy Use C-2 Non-Participating Protecting Group (e.g., Benzyl) alpha_anomer->alpha_strategy alpha_conditions Optimize Conditions: - Non-polar solvent - Low temperature (Leverage Anomeric Effect) alpha_strategy->alpha_conditions alpha_outcome Favors α-Glycoside Formation alpha_conditions->alpha_outcome

Caption: Decision workflow for selecting a strategy for stereoselective D-lyxofuranoside synthesis.

Troubleshooting_Anomeric_Selectivity problem Problem: Poor Anomeric Selectivity (α/β Mixture) check1 1. Check C-2 Protecting Group problem->check1 check2 2. Evaluate Donor/ Leaving Group check1->check2 If correct for target solution1a For β-anomer: Use participating group (Ac, Bz) check1->solution1a Incorrect for β solution1b For α-anomer: Use non-participating group (Bn) check1->solution1b Incorrect for α check3 3. Optimize Reaction Conditions check2->check3 If appropriate solution2 - Use less reactive donor (e.g., thioglycoside) - Consider donor electronic effects check2->solution2 Suboptimal solution3 - Change solvent polarity - Lower reaction temperature - Titrate Lewis acid check3->solution3 Suboptimal solution_outcome Improved Stereoselectivity solution1a->solution_outcome solution1b->solution_outcome solution2->solution_outcome solution3->solution_outcome

Caption: Troubleshooting workflow for poor anomeric selectivity in this compound synthesis.

References

Technical Support Center: Purification of D-Lyxofuranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of D-Lyxofuranose derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of these valuable synthetic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying this compound derivatives?

A1: The primary challenges in the purification of this compound derivatives often revolve around three key areas:

  • Separation of Anomers: this compound derivatives can exist as α and β anomers, which are diastereomers with different stereochemistry at the anomeric carbon (C1). These anomers often have very similar polarities, making their separation by standard chromatographic techniques difficult.[1][2]

  • Removal of Protecting Groups and Related Impurities: The synthesis of this compound derivatives typically involves the use of protecting groups for the hydroxyl functions.[3][4] Incomplete removal of these groups or side reactions during deprotection can lead to a complex mixture of closely related impurities that are challenging to separate from the desired product.[5]

  • Handling Highly Polar Compounds: Deprotected this compound derivatives are often highly polar and water-soluble, which can make them unsuitable for standard normal-phase silica gel chromatography and can complicate their isolation and handling.

Q2: How can I separate the α and β anomers of my this compound derivative?

A2: Separating anomers requires high-resolution techniques. Here are a few approaches:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be effective for separating anomers.[1][2] For instance, a Chiralpak AD-H column has been used to separate the anomers of lyxose.[1] Method development, including screening different mobile phases and temperatures, is often necessary. In some cases, increasing the temperature during HPLC can increase the rate of interconversion between anomers, leading to a single coalesced peak, which can simplify analysis if an anomeric mixture is acceptable for the next step.

  • Flash Column Chromatography: While challenging, optimization of flash chromatography conditions can sometimes achieve separation. This involves using a high-resolution silica gel and a carefully selected eluent system that maximizes the small polarity difference between the anomers. A shallow elution gradient is often required.

  • Derivatization: In some cases, derivatizing a free hydroxyl group can lock the anomeric configuration or exaggerate the polarity differences between the anomers, making them easier to separate. The protecting group can then be removed after separation.

Q3: My protected this compound derivative is difficult to purify by flash chromatography. What can I do?

A3: If you are facing difficulties with flash chromatography of a protected this compound derivative, consider the following:

  • Stationary Phase: For protected carbohydrates, which are typically less polar, normal-phase silica gel is usually appropriate.[6] However, if your compound is sensitive to the acidic nature of silica, you can use deactivated silica or an alternative like alumina.

  • Mobile Phase Optimization: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation (an Rf value of 0.2-0.4 for the target compound is a good starting point).[7] Common solvent systems include mixtures of hexanes and ethyl acetate. For more polar protected derivatives, dichloromethane and methanol might be necessary.[6]

  • Gradient Elution: Employing a gradual increase in the polarity of the mobile phase (a gradient) can improve the separation of compounds with close Rf values.

  • Alternative Chromatography Modes: If normal-phase chromatography is ineffective, consider reversed-phase chromatography on a C18 stationary phase, especially if the protecting groups are hydrophobic.[6][8]

Q4: What are some common byproducts to look out for during the synthesis and purification of this compound derivatives?

A4: Common byproducts often originate from the starting materials and the reaction conditions used. These can include:

  • Unreacted Starting Materials: Incomplete reactions can leave starting materials in your crude product.

  • Partially Deprotected Intermediates: If your synthesis involves multiple protecting groups, incomplete deprotection of one or more groups is a common source of impurities.[5]

  • Products of Protecting Group Migration: Under certain conditions (e.g., acidic or basic), acyl protecting groups can migrate between hydroxyl positions, leading to regioisomeric impurities.

  • Elimination or Rearrangement Products: The reaction conditions used in glycosylation or deprotection steps can sometimes lead to the formation of unsaturated or rearranged sugar derivatives.

  • Reagents and Catalysts: Traces of reagents, catalysts, or their byproducts may be present in the crude product.[9]

Troubleshooting Guides

Troubleshooting Flash Column Chromatography
ProblemPossible CauseSuggested Solution
Low Yield The compound is too polar and is not eluting from the column.Increase the polarity of the eluent. For very polar compounds, a small percentage of methanol in the mobile phase might be necessary. Consider using reversed-phase C18 silica.[7]
The compound is co-eluting with impurities.Optimize the solvent system using TLC to achieve better separation. A shallower solvent gradient during elution can improve resolution.[7]
The compound is degrading on the silica column.Use deactivated silica gel or an alternative stationary phase like alumina. Running the column quickly can also minimize degradation.[7]
Poor Separation The solvent system is inappropriate.Systematically screen different solvent systems with varying polarities using TLC. Aim for an Rf value of 0.2-0.4 for your target compound for optimal separation.[7]
The column was poorly packed.Ensure the silica gel is packed uniformly without any air bubbles or cracks.[7]
The sample was loaded in too much solvent.Dissolve the sample in a minimal amount of a solvent in which it is highly soluble and then load it onto the column.
No Crystals Form after Purification The compound is too soluble in the chosen solvent.Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise until turbidity persists. Then, heat to redissolve and cool slowly.[7]
The solution is not supersaturated.Concentrate the solution by evaporating some of the solvent and then allow it to cool slowly.[7]
The compound is an oil.Try to "oil out" the compound by adding a large amount of anti-solvent, then separate the oil and try to crystallize it from a different solvent system. Seeding with a small crystal of the pure compound can also induce crystallization.[7]
Quantitative Data Summary

The following table provides representative data for the purification of a hypothetical protected this compound derivative, 2,3-O-Isopropylidene-5-O-benzoyl-D-lyxofuranose, using different chromatographic techniques. These values are illustrative and will vary depending on the specific derivative and experimental conditions.

Purification MethodStationary PhaseMobile Phase (Gradient)Typical Yield (%)Typical Purity (%)
Flash Chromatography Silica Gel (230-400 mesh)Hexane:Ethyl Acetate (9:1 to 7:3)75-85>95
Preparative HPLC (Normal Phase) Silica Column (5 µm)Hexane:Isopropanol (95:5 to 90:10)60-70>99
Preparative HPLC (Reversed Phase) C18 Column (5 µm)Acetonitrile:Water (40:60 to 60:40)65-75>99

Experimental Protocols

Protocol 1: Purification of a Protected this compound Derivative by Flash Column Chromatography

This protocol describes a general procedure for the purification of a moderately polar, protected this compound derivative, such as 2,3-O-Isopropylidene-5-O-benzoyl-D-lyxofuranose, from a crude reaction mixture.

Materials:

  • Crude 2,3-O-Isopropylidene-5-O-benzoyl-D-lyxofuranose

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column with a stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system where the desired product has an Rf of approximately 0.2-0.4.

  • Column Packing:

    • Insert a small plug of cotton or glass wool into the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a non-polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Allow the sample to absorb onto the silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or compressed air) to start the elution.

    • Begin collecting fractions.

    • If a gradient elution is needed, gradually increase the proportion of the more polar solvent (ethyl acetate) as the column runs.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_prep Preparation cluster_chromatography Flash Chromatography cluster_analysis Analysis & Isolation crude_product Crude this compound Derivative tlc TLC Analysis to Determine Eluent crude_product->tlc pack_column Pack Column with Silica Gel tlc->pack_column Select Eluent load_sample Load Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure Identify Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate pure_product Purified Product evaporate->pure_product

Caption: Workflow for the purification of a this compound derivative.

Troubleshooting Logic for Poor Separation

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in Flash Chromatography cause1 Inappropriate Solvent System start->cause1 cause2 Poorly Packed Column start->cause2 cause3 Sample Overload start->cause3 solution1a Optimize Eluent with TLC cause1->solution1a solution1b Use a Shallow Gradient cause1->solution1b solution2 Repack Column Carefully cause2->solution2 solution3 Use Less Sample cause3->solution3

Caption: Troubleshooting logic for poor chromatographic separation.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always consult primary literature and adhere to all laboratory safety protocols.

References

Technical Support Center: Enhancing the Stability of Therapeutic D-Lyxofuranose Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to anticipate and resolve stability challenges associated with D-Lyxofuranose compounds. The following guides and FAQs address common issues encountered during experimental and developmental stages.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound compounds?

A1: Like many furanose-containing molecules, therapeutic this compound compounds are susceptible to several degradation pathways. The most common include hydrolysis, oxidation, and photolysis. Hydrolysis can lead to the opening of the furanose ring, while oxidation may target the hydroxyl groups. Photolytic degradation can occur upon exposure to light, particularly UV radiation.[1][2] Understanding these pathways is the first step in developing a stable formulation.

Q2: How can I improve the formulation to enhance the stability of my this compound compound?

A2: Formulation strategies are critical for protecting sensitive compounds. Key approaches include the use of excipients, which are inert substances added to improve stability. For carbohydrate-based drugs, common strategies involve:

  • pH Control: Using buffering agents to maintain an optimal pH can prevent acid- or base-catalyzed hydrolysis.

  • Antioxidants: Incorporating antioxidants like ascorbic acid or tocopherol can mitigate oxidative degradation.

  • Lyophilization (Freeze-Drying): Removing water from the formulation significantly reduces the risk of hydrolysis and microbial growth.

  • Bulking Agents & Stabilizers: Sugars (e.g., sucrose, trehalose) and polyols (e.g., mannitol) can provide a stable amorphous matrix, especially in lyophilized products.[3][4]

Q3: What are "forced degradation" studies and why are they necessary?

A3: Forced degradation, or stress testing, involves intentionally exposing a drug substance to harsh conditions that are more severe than accelerated stability conditions, such as high heat, humidity, light, and a range of pH values.[1][5] These studies are crucial for several reasons:

  • They help identify potential degradation products and establish the intrinsic stability of the molecule.[1][6]

  • The information gathered is used to develop and validate stability-indicating analytical methods, which are capable of distinguishing the intact drug from its degradation products.[2]

  • They provide insight into the chemical behavior of the molecule, which aids in the development of a stable formulation and the selection of appropriate storage conditions.[1]

Q4: Can chemical modifications to the this compound structure itself improve stability?

A4: Yes, chemical modifications can lock the furanose ring or protect labile groups. Introducing bulky substituents on the carbohydrate ring can sterically or electrostatically stabilize the furanose form.[7] For instance, the presence of bulky silyl or benzoyl groups has been shown to stabilize the furanoside product in related molecules.[7][8][9] Such modifications are typically explored during the lead optimization phase of drug discovery.

Troubleshooting Guide

Q5: I am observing an unexpected peak in my HPLC chromatogram during a stability study. What should I do?

A5: An unexpected peak often indicates the formation of a degradation product. The following troubleshooting workflow can help identify the issue:

  • Verify the Peak: First, confirm the peak is not an artifact from the system or solvent by running a blank injection.

  • Analyze the Control Sample: Check the chromatogram of your time-zero (T=0) or control sample stored under ideal conditions. If the peak is absent, it is likely a degradant.

  • Characterize the Peak: If the peak is a suspected degradant, use hyphenated analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine its mass.[10] This information is the first step toward structural elucidation.

  • Review Stress Conditions: Correlate the appearance and size of the peak with the specific stress condition (e.g., acidic, oxidative) that was applied. This helps in identifying the degradation pathway.[1]

Q6: My lyophilized this compound compound shows poor stability upon reconstitution. What is the likely cause?

A6: This issue often points to problems with the lyophilization cycle or the formulation itself.

  • Inadequate Formulation: The formulation may lack sufficient lyoprotectants (e.g., trehalose, sucrose) to create a stable, amorphous cake. Without this protection, the compound can degrade during freezing or drying.

  • Collapse Temperature: If the product was dried at a temperature above its critical collapse temperature, the cake structure may be compromised, leading to instability.

  • Hygroscopicity: The lyophilized cake may be hygroscopic. Upon exposure to even small amounts of moisture, the compound can become unstable. Ensure proper sealing and storage in a desiccated environment.

Q7: The potency of my liquid formulation is decreasing faster than expected under accelerated stability conditions. How can I address this?

A7: A rapid loss of potency suggests that the current formulation is not adequately protecting the this compound compound.

  • Re-evaluate pH and Buffer: The pH of the formulation may not be at the point of maximum stability. Conduct a pH-rate profile study to identify the optimal pH range and select a buffer with an appropriate pKa.

  • Investigate Oxidation: If not already included, consider adding an antioxidant or a chelating agent (like EDTA) to sequester metal ions that can catalyze oxidation.

  • Assess Container/Closure System: Interactions with the container or leaching of substances from the stopper can sometimes accelerate degradation. Consider testing alternative packaging materials.

Stability Data Overview

The following table summarizes representative quantitative data from a typical forced degradation study on a therapeutic compound containing a this compound moiety. Conditions should be adjusted until 5-20% degradation is achieved to ensure proper identification of degradants.

Stress ConditionReagent/Condition DetailsDurationTemperature% Degradation of Active MoietyMajor Degradants Formed
Acid Hydrolysis 0.1 M HCl24 hours60°C15.2%Degradant A, Degradant B
Base Hydrolysis 0.1 M NaOH8 hours60°C18.5%Degradant C
Oxidation 3% H₂O₂12 hours25°C11.8%Degradant D
Thermal Dry Heat48 hours80°C7.3%Degradant A
Photolytic ICH Option 2 (UV/Vis)7 days25°C9.5%Degradant E, Degradant F

Key Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a standard procedure for conducting forced degradation studies as recommended by ICH guidelines.[1][5]

1. Objective: To identify the potential degradation pathways and products of a this compound drug substance and to develop a stability-indicating analytical method.

2. Materials:

  • This compound Drug Substance

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • Type I (Ultrapure) Water

  • Calibrated pH meter, HPLC system with UV/DAD and/or MS detector, photostability chamber, temperature-controlled ovens.

3. Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the drug substance in a suitable solvent (e.g., water, methanol/water) at a known concentration (e.g., 1 mg/mL).

  • Acid Degradation:

    • Mix equal parts of the stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the sample with an equivalent amount of NaOH before analysis.

  • Base Degradation:

    • Mix equal parts of the stock solution with 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Incubate at 60°C and withdraw aliquots as above.

    • Neutralize the sample with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Store at room temperature (25°C), protected from light.

    • Withdraw aliquots at specified intervals.

  • Thermal Degradation:

    • Place the solid drug substance in a temperature-controlled oven at 80°C.

    • Place a solution of the drug substance in the same oven to assess degradation in solution.

    • Sample at appropriate time points.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2]

    • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

4. Sample Analysis:

  • Analyze all samples using a developed HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the main peak.

  • Use a Diode Array Detector (DAD) to check for peak purity.

  • Characterize significant degradation products using LC-MS/MS.[10]

Visualized Workflows and Logic

Forced_Degradation_Workflow cluster_setup 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Characterization DS Drug Substance (DS) Sol Prepare Stock Solution (e.g., 1 mg/mL) DS->Sol Acid Acid Hydrolysis (0.1M HCl, 60°C) Sol->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Sol->Base Ox Oxidation (3% H₂O₂, 25°C) Sol->Ox Heat Thermal (Solid & Solution, 80°C) Sol->Heat Photo Photolytic (ICH Guidelines) Sol->Photo Analyze HPLC-DAD Analysis (Assay & Purity) Acid->Analyze Base->Analyze Ox->Analyze Heat->Analyze Photo->Analyze ID Identify Degradants Analyze->ID Char Characterize with LC-MS/MS ID->Char Report Report Findings Char->Report

Caption: Workflow for a forced degradation study.

Troubleshooting_HPLC cluster_investigation Investigation Steps cluster_conclusion Conclusions Start Unexpected Peak in HPLC? CheckBlank Run Blank Injection Start->CheckBlank CheckControl Analyze T=0 Control Sample CheckBlank->CheckControl Peak not in blank Artifact Result: System Artifact (Solvent/Column Issue) CheckControl->Artifact Peak present in control Degradant Result: Potential Degradant (Proceed to Characterization) CheckControl->Degradant Peak absent in control

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

Validation & Comparative

A Comparative Analysis of D-Lyxofuranose and D-Xylofuranose for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

This guide provides a detailed comparative analysis of D-Lyxofuranose and D-Xylofuranose, two pentose monosaccharides. While direct comparative studies on their biological activities are notably scarce in publicly available literature, this document consolidates their known structural, physicochemical, and conformational properties. Furthermore, it summarizes the biological activities of their derivatives and outlines general experimental protocols for their analysis.

Structural and Physicochemical Comparison

This compound and D-Xylofuranose are aldopentoses, sharing the same molecular formula (C₅H₁₀O₅) and molecular weight.[1][2][3] Structurally, they are C-3 epimers, meaning their stereochemical configuration differs only at the third carbon atom. This subtle distinction leads to differences in their three-dimensional structure and conformational preferences, which can significantly influence their chemical reactivity and how they are recognized by biological systems.

The furanose ring is known for its high flexibility, capable of adopting multiple conformations.[4] For furanosides, these conformations are often described using a two-state model, representing equilibria between Northern (N) and Southern (S) conformations. The stability of these conformations is influenced by interactions between vicinal hydroxyl groups. In lyxose, some of these interactions are repulsive, which can destabilize certain conformations compared to xylose.[4] A computational study of methyl α-D-lyxofuranoside in the gas phase identified its most stable structures as having three or four internal hydrogen bonds.[5]

Table 1: Comparative Physicochemical Properties

PropertyThis compoundD-Xylofuranose
Molecular Formula C₅H₁₀O₅[2][3]C₅H₁₀O₅[1]
Molecular Weight 150.13 g/mol [2][3]150.13 g/mol [1]
IUPAC Name (alpha-anomer) (2S,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol[3](2S,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol[1]
PubChem CID (alpha-anomer) 12312598[3]10953689[1]
PubChem CID (beta-anomer) 7059433[2]11521105
Topological Polar Surface Area 90.2 Ų[2]90.2 Ų[1]
Hydrogen Bond Donor Count 4[2]4[1]
Hydrogen Bond Acceptor Count 5[2]5[1]

Biological Activity of Derivatives

While data on the standalone biological activities of this compound and D-Xylofuranose is limited, their derivatives have been synthesized and evaluated for various therapeutic applications. It is crucial to note that the activities of these derivatives are not directly indicative of the parent monosaccharides but highlight their potential as scaffolds in medicinal chemistry.

  • This compound Derivatives: Certain 2-substituted α-D- and α-L-lyxofuranosyl benzimidazole derivatives have been synthesized and evaluated for antiviral activity against herpesviruses, including Human Cytomegalovirus (HCMV).

  • D-Xylofuranose Derivatives: Derivatives of D-Xylose have been investigated for a range of bioactivities. For instance, certain 4-substituted-phenyl 1,5-dithio-D-xylopyranosides (derived from D-xylose) have demonstrated significant antithrombotic activity in rats.

Experimental Protocols for Comparative Analysis

A direct comparative study of this compound and D-Xylofuranose would necessitate a combination of spectroscopic and spectrometric techniques to elucidate and compare their structural and physicochemical properties.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure and conformation of carbohydrates in solution.[6][7][8]

Objective: To identify and compare the structural and conformational features of this compound and D-Xylofuranose.

Protocol:

  • Sample Preparation: Dissolve high-purity samples of each furanose in a suitable solvent (e.g., D₂O or a supercooled aqueous solution) to a concentration of approximately 100 mM.[8]

  • 1D NMR (¹H and ¹³C):

    • Acquire ¹H NMR spectra to observe the chemical shifts and coupling constants of the protons. The anomeric proton region is particularly informative for identifying different anomers.[9]

    • Acquire ¹³C NMR spectra to identify the chemical shifts of each carbon atom. The anomeric carbon typically resonates between 90-100 ppm.[7]

  • 2D NMR (COSY, HSQC, HMBC, TOCSY):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify neighboring protons within the furanose ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, aiding in confirming assignments.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is useful for assigning overlapping signals.[6][8]

  • Conformational Analysis: Analyze the vicinal proton-proton coupling constants (³JHH) to infer dihedral angles and determine the preferred ring conformations in solution.[7]

Mass Spectrometry (MS) for Compositional Analysis

Mass spectrometry is used to determine the exact molecular weight and fragmentation patterns, confirming the identity and purity of the monosaccharides.[10][11]

Objective: To verify the molecular weight and assess the purity of this compound and D-Xylofuranose samples.

Protocol:

  • Sample Preparation and Ionization:

    • Dissolve samples in a suitable solvent (e.g., methanol/water).

    • Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate intact molecular ions.[11][12]

  • High-Resolution Mass Spectrometry (HRMS):

    • Analyze the sample using an HRMS instrument (e.g., Q-TOF or Orbitrap) to obtain a high-accuracy mass measurement of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻), confirming the elemental composition (C₅H₁₀O₅).

  • Tandem Mass Spectrometry (MS/MS):

    • Select the parent molecular ion and subject it to collision-induced dissociation (CID).

    • Analyze the resulting fragment ions to establish a characteristic fragmentation pattern for each epimer. Cross-ring cleavages are common fragmentation pathways for saccharides.[13] This can serve as a fingerprint for each compound.

Visualized Workflow for Comparative Analysis

The following diagram illustrates a generalized workflow for a comprehensive comparative analysis of this compound and D-Xylofuranose.

G cluster_sourcing 1. Sourcing & Purity Check cluster_analysis 2. Physicochemical Characterization cluster_data 3. Data Interpretation & Comparison cluster_report 4. Comparative Report S1 This compound (High Purity) NMR NMR Spectroscopy (1D & 2D) S1->NMR MS Mass Spectrometry (HRMS & MS/MS) S1->MS Polarimetry Optical Rotation S1->Polarimetry S2 D-Xylofuranose (High Purity) S2->NMR S2->MS S2->Polarimetry Structure Structural Elucidation (Epimer Confirmation) NMR->Structure Conformation Conformational Analysis NMR->Conformation Purity Purity & Identity Verification MS->Purity Polarimetry->Structure Report Publish Comparison Guide Structure->Report Conformation->Report Purity->Report

Caption: Generalized workflow for the comparative analysis of monosaccharide epimers.

References

D-Lyxofuranose Derivatives: A Comparative Analysis of Biological Activity Against Other Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and selectivity is a constant endeavor. Nucleoside analogs have long been a cornerstone in the treatment of viral infections and cancer. This guide provides a comprehensive comparison of the biological activity of D-Lyxofuranose derivatives against other well-established nucleoside analogs, supported by experimental data and detailed methodologies.

This document delves into the antiviral and anticancer properties of this compound derivatives, presenting quantitative data in easily digestible formats. Detailed experimental protocols for key assays are provided to ensure reproducibility and facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using diagrams to offer a clear understanding of the underlying mechanisms.

Antiviral Activity: this compound Derivatives vs. Standard Antiviral Nucleosides

This compound nucleosides have demonstrated significant potential as antiviral agents, particularly against herpesviruses and hepatitis B virus. The following tables summarize the in vitro efficacy of various this compound derivatives compared to established antiviral drugs.

Activity Against Human Cytomegalovirus (HCMV) and Herpes Simplex Virus 1 (HSV-1)

Derivatives of α-L-lyxofuranose have shown potent activity against HCMV. Notably, the 5-deoxy-α-L-lyxofuranosyl benzimidazole derivatives exhibit impressive inhibitory concentrations.[1] In contrast, these compounds were found to be largely inactive against HSV-1.

CompoundVirus StrainAssay TypeIC50 (µM)Cytotoxicity (CC50 in HFF cells, µM)
2-chloro-5-deoxy-α-L-lyxofuranosylHCMV (Towne)Plaque Reduction0.4>100
2-bromo-5-deoxy-α-L-lyxofuranosylHCMV (Towne)Plaque Reduction0.2>100
2-chloro-α-L-lyxofuranosylHCMV (Towne)Plaque Reduction1.5>100
2-bromo-α-L-lyxofuranosylHCMV (Towne)Plaque Reduction0.8>100
Ganciclovir (Control)HCMV (Towne)Plaque Reduction1.2Not Reported
2-halogenated-5-deoxy-α-L-lyxofuranosylHSV-1Plaque ReductionInactive>100
Acyclovir (Control)HSV-1Plaque ReductionNot ReportedNot Reported
Activity Against Hepatitis B Virus (HBV)

Certain 1-(2-deoxy-β-D-lyxofuranosyl) pyrimidine nucleosides have been evaluated for their activity against both wild-type and lamivudine-resistant HBV. These compounds demonstrated significant antiviral effects.

CompoundHBV StrainCell LineEC50 (µM)Cytotoxicity (CC50, µM)
1-(2-deoxy-β-D-lyxofuranosyl)thymineWild-type2.2.1541.3>100
1-(2-deoxy-β-D-lyxofuranosyl)-5-trifluoromethyluracilWild-type2.2.1533.7>100
1-(2-deoxy-β-D-lyxofuranosyl)-5-trifluoromethyluracilLamivudine-resistant2.2.15>44>100
Lamivudine (Control)Wild-type2.2.150.1>100
Lamivudine (Control)Lamivudine-resistant2.2.15>44>100

Anticancer Activity: A Comparative Look

While extensive comparative studies on the anticancer activity of this compound derivatives are still emerging, we can draw comparisons with established nucleoside analogs like gemcitabine. The table below presents the cytotoxic activity of gemcitabine derivatives against various cancer cell lines, providing a benchmark for future studies on this compound analogs.

CompoundCell LineCancer TypeIC50 (µM)
GemcitabineA549Lung Cancer19.35
Gemcitabine Derivative 1A549Lung Cancer6.599
Gemcitabine Derivative 2A549Lung Cancer6.931
GemcitabineMCF7Breast Cancer15.34
Gemcitabine Derivative 1MCF7Breast Cancer12.23
Gemcitabine Derivative 2MCF7Breast Cancer9.454
GemcitabinePC3Prostate Cancer24.09
Gemcitabine Derivative 1PC3Prostate Cancer21.57
Gemcitabine Derivative 2PC3Prostate Cancer12.09

Mechanism of Action: The Nucleoside Analog Paradigm

The biological activity of this compound derivatives, like other nucleoside analogs, is predicated on their ability to interfere with nucleic acid synthesis. Following cellular uptake, these compounds are phosphorylated by host or viral kinases to their active triphosphate form. This triphosphate analog can then act as a competitive inhibitor of viral DNA or RNA polymerases, or be incorporated into the growing nucleic acid chain, leading to chain termination.

Nucleoside_Analog_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Nucleoside_Analog This compound Derivative Nucleoside_Transporter Nucleoside Transporter Nucleoside_Analog->Nucleoside_Transporter Analog_Mono_P Analog-MP Nucleoside_Transporter->Analog_Mono_P Kinases Analog_Di_P Analog-DP Analog_Mono_P->Analog_Di_P Kinases Analog_Tri_P Analog-TP (Active Form) Analog_Di_P->Analog_Tri_P Kinases Viral_Polymerase Viral DNA/RNA Polymerase Analog_Tri_P->Viral_Polymerase Inhibition Inhibition of Nucleic Acid Synthesis Viral_Polymerase->Inhibition

Caption: General mechanism of action for nucleoside analogs.

One study on a related xylofuranosyladenine derivative demonstrated competitive inhibition of RNA polymerase with a Ki value of 14 µM for polymerase I and 5 µM for polymerase II, indicating a strong interaction with the enzyme's active site.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed protocols for the key assays are provided below.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the ability of a compound to inhibit the lytic cycle of a virus.

  • Cell Seeding: Plate host cells (e.g., human foreskin fibroblasts for HCMV) in 24-well plates and grow to confluence.

  • Virus Inoculation: Infect the confluent cell monolayers with a known titer of the virus (e.g., HCMV) for a 90-minute adsorption period.

  • Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a medium containing various concentrations of the test compound (e.g., this compound derivative) and a semi-solid overlay like methylcellulose to prevent viral spread through the medium.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 7-14 days for HCMV).

  • Plaque Visualization and Counting: Fix the cells with formalin and stain with a solution like crystal violet. Count the number of plaques in each well.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits plaque formation by 50% compared to the untreated virus control, is calculated using regression analysis.

Yield Reduction Assay for Antiviral Activity

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

  • Infection and Treatment: Infect confluent cell monolayers with the virus at a high multiplicity of infection (MOI) in the presence of varying concentrations of the test compound.

  • Incubation: Incubate the cultures for a full viral replication cycle (e.g., 48-72 hours).

  • Virus Harvest: Harvest the supernatant (for cell-free virus) or the cells and supernatant (for cell-associated virus) and subject them to freeze-thaw cycles to release progeny virions.

  • Virus Titer Determination: Determine the titer of the harvested virus from each treatment condition using a standard plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

  • IC90 Determination: The IC90 value, the concentration of the compound that reduces the viral yield by 90% (1 log10), is calculated.

MTT Assay for Anticancer Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The IC50 value, the concentration of the compound that reduces cell viability by 50% compared to the untreated control, is calculated.

Experimental_Workflow cluster_antiviral Antiviral Assays cluster_anticancer Anticancer Assay Plaque_Assay Plaque Reduction Assay Incubation Incubation Plaque_Assay->Incubation Yield_Assay Yield Reduction Assay Yield_Assay->Incubation MTT_Assay MTT Cell Viability Assay MTT_Assay->Incubation Cell_Culture Cell Culture (Host or Cancer Cells) Treatment Treatment/Infection Cell_Culture->Treatment Compound_Prep Compound Preparation (this compound Derivatives) Compound_Prep->Treatment Treatment->Plaque_Assay Antiviral Treatment->Yield_Assay Antiviral Treatment->MTT_Assay Anticancer Data_Acquisition Data Acquisition (Plaque Counting/Titer/Absorbance) Incubation->Data_Acquisition Analysis Data Analysis (IC50/EC50 Calculation) Data_Acquisition->Analysis

Caption: A generalized workflow for in vitro biological activity assays.

References

A Comparative Guide to Confirming the Anomeric Configuration of D-Lyxofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in carbohydrate chemistry and drug development, the precise determination of a sugar's stereochemistry is paramount. The configuration at the anomeric center (C1) profoundly influences a molecule's three-dimensional structure, its interaction with biological receptors, and its overall function. This guide provides a comparative analysis of modern techniques used to confirm the anomeric configuration of furanose sugars, with a specific focus on D-Lyxofuranose.

The primary and most definitive method for determining anomeric configuration in solution is Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing key parameters from ¹H and ¹³C NMR spectra, including chemical shifts, scalar coupling constants, and through-space correlations, one can unambiguously assign the α or β configuration.

Comparative Analysis via NMR Spectroscopy

The distinction between the α and β anomers of this compound rests on the relative orientation of the substituents on C1 and C2 of the furanose ring. In the α-anomer , the C1 hydroxyl group (or aglycone) is trans to the C4 hydroxymethyl group, and the H1 and H2 protons are cis to each other. In the β-anomer , the C1 hydroxyl group is cis to the C4 hydroxymethyl group, and the H1 and H2 protons are trans. These stereochemical differences give rise to distinct and predictable NMR signatures.

Key Differentiating NMR Parameters:
  • ¹H Chemical Shift (δ) : The chemical environment of the anomeric proton (H1) is highly sensitive to its orientation. Generally, for furanoses, the H1 of the α-anomer resonates at a lower field (higher ppm value) than the H1 of the β-anomer.

  • ³J(H1-H2) Coupling Constant : The magnitude of the through-bond scalar coupling between H1 and H2 is governed by the dihedral angle between them, as described by the Karplus relationship.

    • α-Anomer : The cis relationship between H1 and H2 results in a dihedral angle that yields a relatively large coupling constant, typically in the range of 4.0 - 7.0 Hz.

    • β-Anomer : The trans relationship results in a dihedral angle that leads to a significantly smaller coupling constant, usually between 0 - 2.0 Hz.

  • Nuclear Overhauser Effect (NOE) : This technique detects protons that are close in space (< 5 Å). A 2D NOESY experiment is particularly powerful for stereochemical assignment.

    • α-Anomer : A strong NOE cross-peak is expected between the spatially proximate cis protons, H1 and H2.

    • β-Anomer : No NOE is expected between the distant trans H1 and H2 protons. Instead, an NOE may be observed between H1 and other protons on the same face of the ring, such as H4.

Data Presentation

While experimental data for free this compound is scarce due to its preference for the pyranose form in solution, methyl glycosides serve as excellent and stable models. The following tables summarize the expected principles and present experimental data for methyl α-D-lyxofuranoside and methyl β-D-lyxofuranoside.

Table 1: Guiding Principles for Anomeric Assignment of this compound

Parameterα-Anomer (H1, H2 cis)β-Anomer (H1, H2 trans)Rationale
¹H Chemical Shift (δH1) Typically higher ppm (downfield)Typically lower ppm (upfield)Different electronic shielding
³J(H1-H2) Coupling Constant Larger value (4.0 - 7.0 Hz)Smaller value (0 - 2.0 Hz)Karplus relationship (dihedral angle)
NOE Correlation Strong H1 ↔ H2No H1 ↔ H2; Possible H1 ↔ H4Through-space proximity

Table 2: Experimental NMR Data for Methyl D-Lyxofuranosides in D₂O

ParameterMethyl α-D-LyxofuranosideMethyl β-D-Lyxofuranoside
¹H Chemical Shift (δ)
H14.93 ppm4.85 ppm
H24.07 ppm3.96 ppm
H34.11 ppm4.19 ppm
H44.17 ppm4.09 ppm
H5, H5'3.66, 3.58 ppm3.69, 3.61 ppm
³J(H1-H2) Coupling Constant 4.6 Hz1.2 Hz
¹³C Chemical Shift (δ)
C1103.1 ppm109.1 ppm
C276.2 ppm80.8 ppm
C375.8 ppm77.2 ppm
C480.9 ppm83.1 ppm
C561.6 ppm62.0 ppm

Data sourced from Richards et al. (2013). Journal of the American Chemical Society.

Experimental Protocols

1D ¹H NMR Spectroscopy

Objective: To determine the chemical shifts (δ) and coupling constants (J) of the anomeric proton.

Methodology:

  • Sample Preparation: Dissolve 1-5 mg of the purified furanoside sample in ~0.6 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

    • Tune and shim the instrument to ensure high resolution and a symmetrical line shape.

    • Set the sample temperature (e.g., 298 K).

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Apply a 90° pulse angle and a relaxation delay (D1) of at least 2 seconds.

    • If using D₂O, apply solvent suppression to attenuate the residual HDO signal.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to an internal standard (e.g., TMS at 0 ppm or the residual solvent signal).

    • Integrate all signals.

    • Identify the anomeric proton signal (typically between 4.5-5.5 ppm) and measure its chemical shift and the ³J(H1-H2) coupling constant.

2D ¹H-¹H NOESY Spectroscopy

Objective: To identify through-space correlations and confirm the spatial relationship between H1 and H2.

Methodology:

  • Sample Preparation: Prepare the sample as described for the 1D ¹H NMR experiment. Ensure the sample is free of paramagnetic impurities.

  • Instrument Setup:

    • Use the same tuned and shimmed spectrometer.

    • Load a standard 2D NOESY pulse sequence.

  • Data Acquisition:

    • Set the spectral widths in both dimensions to encompass all proton signals.

    • Set the number of increments in the indirect dimension (t₁) to achieve adequate resolution (e.g., 256-512).

    • Set a mixing time (tₘ) appropriate for the molecule's size. For small molecules like furanosides, a mixing time of 500-1000 ms is typical.

    • Acquire a sufficient number of scans per increment.

  • Data Processing:

    • Apply Fourier transformation in both dimensions.

    • Perform phase and baseline corrections.

    • Analyze the 2D spectrum for cross-peaks. A cross-peak between H1 and H2 indicates they are in close spatial proximity, confirming the α-anomeric configuration.

Mandatory Visualization

The logical workflow for determining the anomeric configuration can be visualized as a decision-making process based on the key NMR data points.

Anomer_Assignment_Workflow Workflow for Anomeric Configuration Assignment start Acquire 1D 1H and 2D NOESY NMR Spectra h1_signal Identify Anomeric (H1) Signal (δ ≈ 4.5-5.5 ppm) start->h1_signal j_coupling Measure 3J(H1-H2) Coupling Constant h1_signal->j_coupling j_large J ≈ 4.0 - 7.0 Hz j_coupling->j_large Large j_small J ≈ 0 - 2.0 Hz j_coupling->j_small Small noe_analysis Analyze NOESY Spectrum j_large->noe_analysis alpha_anomer Conclusion: α-Anomer j_large->alpha_anomer j_small->noe_analysis beta_anomer Conclusion: β-Anomer j_small->beta_anomer noe_h1h2 Strong H1-H2 NOE Cross-Peak? noe_analysis->noe_h1h2 noe_h1h2->alpha_anomer Yes noe_h1h2->beta_anomer No inconclusive Inconclusive Data (Consider Conformational Averaging or Re-evaluate Structure)

Caption: Decision workflow for assigning anomeric configuration.

Below is a diagram illustrating the key NOE correlations that differentiate the anomers.

Anomer_NOE_Diagram Key NOE Correlations for D-Lyxofuranosides cluster_alpha α-Anomer cluster_beta β-Anomer alpha_struct alpha_h1 H1 alpha_h2 H2 alpha_h1->alpha_h2 Strong NOE beta_struct beta_h1 H1 beta_h2 H2 beta_h4 H4 beta_h1->beta_h4 NOE Possible

Caption: Diagnostic NOE correlations for anomeric assignment.

Unraveling the Three-Dimensional Puzzle: A Comparative Guide to the Structural Elucidation of D-Lyxofuranose Derivatives Using NOE Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of the three-dimensional structure of carbohydrate derivatives is paramount for understanding their biological function and for rational drug design. This guide provides a comparative analysis of the Nuclear Overhauser Effect (NOE) spectroscopy for the structural elucidation of D-Lyxofuranose derivatives, supported by experimental data and protocols, and benchmarked against alternative analytical techniques.

This compound, a five-membered sugar ring, and its derivatives are integral components of various biologically significant molecules, including nucleoside analogues with potential therapeutic applications. The conformation of the furanose ring is inherently flexible, making its structural determination a challenging yet crucial task.[1][2] NOE spectroscopy, a powerful NMR technique, provides through-space distance information between protons, enabling the detailed characterization of stereochemistry and conformation in solution.

Probing Proximity: The Power of NOE in Structural Elucidation

The Nuclear Overhauser Effect is the change in the intensity of a nuclear resonance signal when the magnetization of a nearby nucleus is perturbed. This effect is distance-dependent, being proportional to the inverse sixth power of the distance between the nuclei. In the context of this compound derivatives, NOE experiments, particularly 2D NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in:

  • Determining Anomeric Configuration: Distinguishing between α and β anomers by observing NOEs between the anomeric proton (H-1) and other protons on the furanose ring.

  • Elucidating Ring Conformation: The flexible furanose ring can adopt various puckered conformations, often described as envelope (E) or twist (T) forms. NOE data, in conjunction with coupling constants, helps to define the preferred conformation in solution.[3][4]

  • Defining the Orientation of Substituents: The spatial relationship between substituents on the furanose ring and the sugar backbone can be established by observing intermolecular NOEs.

The general workflow for the structural elucidation of this compound derivatives using NOE is a systematic process involving sample preparation, data acquisition, and computational analysis.

cluster_0 Experimental Workflow A Sample Preparation (Dissolution in deuterated solvent, degassing) B 1D and 2D NMR Data Acquisition (1H, 13C, COSY, HSQC, HMBC) A->B C 2D NOESY/ROESY Experiment B->C D Data Processing and Peak Integration C->D E Extraction of NOE Constraints D->E F Conformational Analysis (Molecular Modeling, Distance Geometry Calculations) E->F G Structure Refinement and Validation F->G

Figure 1. General experimental workflow for the structural elucidation of this compound derivatives using NOE spectroscopy.

Experimental Protocol: A Closer Look at a 2D NOESY Experiment

While specific parameters may vary depending on the derivative and the available instrumentation, a typical experimental protocol for acquiring 2D NOESY data for a this compound derivative is as follows.

Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).

  • Ensure the sample is free of paramagnetic impurities which can interfere with NOE measurements. Degassing the sample by several freeze-pump-thaw cycles is recommended to remove dissolved oxygen.

NMR Data Acquisition:

  • Acquire standard 1D ¹H and ¹³C NMR spectra, along with 2D correlation spectra such as COSY, HSQC, and HMBC for complete assignment of proton and carbon signals.[5][6]

  • For the 2D NOESY experiment, a standard pulse sequence (e.g., noesygpph) is used on a high-field NMR spectrometer (≥500 MHz is recommended for better signal dispersion).

  • Key parameters to optimize include:

    • Mixing Time (τm): This is a crucial parameter that allows for the build-up of NOE. A series of NOESY spectra with varying mixing times (e.g., 100 ms to 800 ms) should be acquired to build up NOE curves and accurately determine interproton distances.

    • Relaxation Delay (d1): Should be set to at least 1.5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans.

    • Number of Scans (ns) and Increments (ni): These are adjusted to achieve an adequate signal-to-noise ratio.

Data Processing and Analysis:

  • The acquired 2D data is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction.

  • Cross-peak volumes in the NOESY spectrum are integrated. The intensities of the cross-peaks are then used to calculate interproton distances, often by calibration against a known distance within the molecule (e.g., a geminal proton pair).

Quantitative Data Presentation

The following table illustrates the type of quantitative data that can be obtained from NOESY experiments for a hypothetical methyl α-D-lyxofuranoside. The NOE intensities are categorized qualitatively, which can then be translated into distance restraints for structural calculations.

Irradiated ProtonObserved ProtonNOE IntensityInferred Distance (Å)Structural Implication
H-1H-2Strong< 2.5cis relationship, consistent with α-anomer
H-1H-4Medium2.5 - 3.5Proximity suggests a specific ring pucker
H-2H-3Strong< 2.5cis relationship of substituents
H-4H-5a/bWeak> 3.5Information on the conformation of the exocyclic group

A Comparative Look: NOE vs. Other Structural Elucidation Techniques

While NOE spectroscopy is a powerful tool, it is often used in conjunction with other methods for a comprehensive structural analysis. Each technique provides complementary information.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
NOE Spectroscopy Through-space dipolar coupling of nuclear spinsInterproton distances, stereochemistry, conformation in solutionProvides detailed 3D structural information in a native-like stateCan be time-consuming, requires careful data analysis, less effective for highly flexible molecules
X-ray Crystallography Diffraction of X-rays by a crystal latticeHigh-resolution 3D structure in the solid stateProvides precise atomic coordinatesRequires a single crystal, the solid-state conformation may differ from the solution conformation
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesMolecular weight, fragmentation patterns, connectivityHigh sensitivity, can analyze complex mixturesDoes not directly provide 3D structural information
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrationsPresence of functional groupsFast and simpleProvides limited information on the overall 3D structure

The decision-making process for choosing the appropriate structural elucidation technique depends on the specific research question and the nature of the sample.

cluster_1 Comparison of Structural Elucidation Methods A Structural Question B NOE Spectroscopy (Solution Conformation) A->B C X-ray Crystallography (Solid-State Structure) A->C D Mass Spectrometry (Connectivity & MW) A->D E Other Spectroscopic Methods (Functional Groups) A->E F Comprehensive Structural Elucidation B->F C->F D->F E->F

Figure 2. Logical relationship between the research question and the choice of structural elucidation method.

References

A Comparative Analysis of Alpha- and Beta-D-Lyxofuranosyl Nucleosides: Antiviral Activity and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of alpha- and beta-D-lyxofuranosyl nucleosides, focusing on their synthesis and antiviral properties. While a direct head-to-head comparison of identical alpha- and beta-anomers under the same experimental conditions is limited in publicly available literature, this document collates existing data to offer valuable insights into their relative potential as antiviral agents.

This guide summarizes quantitative biological data, details relevant experimental methodologies, and provides visual representations of synthetic and mechanistic pathways to facilitate a deeper understanding of these nucleoside analogues.

Data Presentation: A Comparative Look at Biological Activity

The biological evaluation of alpha- and beta-D-lyxofuranosyl nucleosides has been explored against different viral targets. The following tables summarize the available quantitative data for various derivatives. It is crucial to note that the data for alpha- and beta-anomers were generated from studies on different nucleobase derivatives and against different viruses, which precludes a direct, definitive comparison of their intrinsic antiviral potency.

Table 1: Antiviral Activity and Cytotoxicity of α-D-Lyxofuranosyl Benzimidazole Nucleosides against Human Cytomegalovirus (HCMV) [1]

Compound2-SubstituentAnomerVirus StrainIC50 (µM) - Plaque AssayCytotoxicity (IC50, µM) - HFF Cells
1 2-Bromoα-LTowne0.4>100
2 2-Bromoα-DTowne3>100
3 2-Chloroα-LTowne0.280
4 2-Chloroα-DTowne2>100
5 2-Isopropylaminoα-LTowne60>100
6 2-Isopropylaminoα-DTowne100>100
7 2-Cyclopropylaminoα-LTowne80>100
8 2-Cyclopropylaminoα-DTowne100>100

Data extracted from Migawa et al., J. Med. Chem. 1998, 41 (8), pp 1242–1251.[1] The study also noted that the α-lyxose L-isomers were more active against the AD169 strain of HCMV compared to the Towne strain.[1] Generally, the 2-halogen substituted compounds were more active than the 2-amino substituted derivatives.[1]

Table 2: Antiviral Activity of β-D-Lyxofuranosyl Pyrimidine Nucleosides against Hepatitis B Virus (HBV)

CompoundNucleobaseAnomerVirusEC50 (µM)
9 Thymineβ-DDHBV4.1
10 5-Trifluoromethyluracilβ-DDHBV3.3
11 Thymineβ-DHuman HBV (2.2.15 cells)19.2
12 5-Trifluoromethyluracilβ-DHuman HBV (2.2.15 cells)33.7

Data for DHBV (Duck Hepatitis B Virus) and Human HBV from a study on 1-(2-deoxy-β-D-lyxofuranosyl) pyrimidine nucleosides. It's important to note these are 2'-deoxy derivatives.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for the key antiviral assays cited in the literature for lyxofuranosyl nucleosides.

Human Cytomegalovirus (HCMV) Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of compounds against HCMV by quantifying the reduction in the number of viral plaques.

Materials:

  • Human Foreskin Fibroblast (HFF) cells

  • Eagle's Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin.

  • HCMV strain (e.g., Towne, AD169)

  • Test compounds (alpha- and beta-D-lyxofuranosyl nucleosides)

  • Agarose or Methylcellulose overlay medium

  • Crystal Violet staining solution

Procedure:

  • Cell Seeding: Seed HFF cells in 6-well or 12-well plates and grow to confluence.

  • Virus Inoculation: Aspirate the growth medium and infect the cell monolayers with a dilution of HCMV calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Compound Addition: After adsorption, remove the viral inoculum and overlay the cell monolayers with a medium containing various concentrations of the test compound. The overlay medium typically contains a semi-solid substance like agarose or methylcellulose to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 7-10 days, or until plaques are visible.

  • Plaque Visualization: Aspirate the overlay medium and fix the cells with a solution such as 10% formalin. Stain the cell monolayer with a crystal violet solution. Plaques will appear as clear areas against a background of stained cells.

  • Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control wells.

Hepatitis B Virus (HBV) Antiviral Assay in HepG2.2.15 Cells

The HepG2.2.15 cell line, which constitutively produces HBV particles, is a widely used model for screening anti-HBV compounds.

Materials:

  • HepG2.2.15 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with FBS, G418, L-glutamine, penicillin, and streptomycin.

  • Test compounds (alpha- and beta-D-lyxofuranosyl nucleosides)

  • Reagents for DNA extraction and quantitative PCR (qPCR)

Procedure:

  • Cell Seeding: Plate HepG2.2.15 cells in 96-well plates and allow them to reach confluence.

  • Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of the test compounds. Include a positive control (e.g., lamivudine) and a no-drug control.

  • Incubation and Medium Change: Incubate the cells for 3 days. Then, replace the medium with fresh medium containing the respective concentrations of the test compounds.

  • Supernatant Collection: After a total of 6 days of treatment, collect the cell culture supernatants.

  • HBV DNA Quantification: Isolate viral DNA from the supernatants. Quantify the amount of extracellular HBV DNA using a validated qPCR assay.

  • Data Analysis: The 50% effective concentration (EC50) is determined as the compound concentration that reduces the amount of extracellular HBV DNA by 50% compared to the no-drug control.

  • Cytotoxicity Assay: Concurrently, the cytotoxicity of the compounds on HepG2.2.15 cells is determined using an assay such as the MTT or MTS assay to calculate the 50% cytotoxic concentration (CC50). The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.

Visualizations: Synthesis and Potential Mechanisms

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

General Synthetic Pathway for Nucleosides

The synthesis of nucleoside analogues, including lyxofuranosyl derivatives, typically involves the coupling of a protected sugar moiety with a nucleobase.

G cluster_sugar Sugar Moiety cluster_base Nucleobase D-Lyxose D-Lyxose Protected_Lyxofuranose Protected Lyxofuranose D-Lyxose->Protected_Lyxofuranose Protection of Hydroxyl Groups Activated_Sugar Activated Sugar (e.g., Acetate, Halide) Protected_Lyxofuranose->Activated_Sugar Activation of Anomeric Carbon Coupling Coupling Activated_Sugar->Coupling Heterocyclic_Base Heterocyclic Base (e.g., Benzimidazole, Pyrimidine) Silylated_Base Silylated Base (optional) Heterocyclic_Base->Silylated_Base Silylation Silylated_Base->Coupling Vorbrüggen Glycosylation Anomeric_Mixture Anomeric Mixture (α and β) Coupling->Anomeric_Mixture Deprotection Deprotection Anomeric_Mixture->Deprotection Chromatographic Separation Final_Nucleoside α/β-D-Lyxofuranosyl Nucleoside Deprotection->Final_Nucleoside

A generalized workflow for the synthesis of D-Lyxofuranosyl nucleosides.
Proposed Workflow for Investigating the Mechanism of Action

The precise mechanism of action for lyxofuranosyl nucleosides is not extensively detailed in the literature. However, based on the known mechanisms of other nucleoside analogues, a logical experimental workflow can be proposed to elucidate their mode of action.

G Start Lyxofuranosyl Nucleoside Cellular_Uptake Cellular Uptake (Transporter Studies) Start->Cellular_Uptake Apoptosis_Induction Induction of Apoptosis Start->Apoptosis_Induction Signaling_Pathway_Modulation Modulation of Cellular Signaling Pathways (e.g., NF-κB, MAPK) Start->Signaling_Pathway_Modulation Intracellular_Phosphorylation Intracellular Phosphorylation to Triphosphate Cellular_Uptake->Intracellular_Phosphorylation Viral_Polymerase_Inhibition Inhibition of Viral DNA/RNA Polymerase Intracellular_Phosphorylation->Viral_Polymerase_Inhibition Chain_Termination Chain Termination of Viral Nucleic Acid Viral_Polymerase_Inhibition->Chain_Termination Antiviral_Effect Antiviral Effect Chain_Termination->Antiviral_Effect Apoptosis_Induction->Antiviral_Effect Signaling_Pathway_Modulation->Antiviral_Effect

A proposed workflow to investigate the antiviral mechanism of lyxofuranosyl nucleosides.
Potential Signaling Pathways Affected by Nucleoside Analogues

While specific data for lyxofuranosyl nucleosides is scarce, nucleoside analogues, in general, can induce cellular stress and damage, which in turn can modulate various signaling pathways.

G Nucleoside_Analogue Lyxofuranosyl Nucleoside (as Triphosphate) DNA_Damage DNA Damage / Replication Stress Nucleoside_Analogue->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR NFkB NF-κB Pathway DNA_Damage->NFkB MAPK MAPK Pathway (e.g., JNK, p38) DNA_Damage->MAPK p53 p53 Activation ATM_ATR->p53 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Inflammation_Survival Inflammation & Cell Survival NFkB->Inflammation_Survival MAPK->Apoptosis MAPK->Inflammation_Survival

Potential signaling pathways modulated by nucleoside analogue-induced cellular stress.

Concluding Remarks

The available data suggests that both alpha- and beta-D-lyxofuranosyl nucleosides are promising scaffolds for the development of antiviral agents. The alpha-anomers of benzimidazole derivatives have demonstrated potent activity against HCMV, with structure-activity relationships indicating a preference for L-isomers and halogen substitutions at the 2-position of the benzimidazole ring. While a direct comparison is not currently possible, beta-anomers of pyrimidine nucleosides have shown activity against HBV.

Future research should focus on the systematic synthesis and evaluation of both alpha- and beta-anomers of the same nucleobase derivatives against a panel of viruses to establish a clear comparative profile. Furthermore, detailed mechanistic studies are warranted to elucidate their specific molecular targets and effects on cellular signaling pathways, which will be crucial for their further development as therapeutic agents.

References

A Comparative Analysis of D-Lyxofuranose and L-Lyxofuranose Isomer Efficacy in Antiviral Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the therapeutic efficacy of nucleoside analogues derived from D-Lyxofuranose and L-Lyxofuranose. The focus of this analysis is on their antiviral activity, particularly against Human Cytomegalomegalovirus (HCMV), a significant pathogen in immunocompromised individuals. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Recent research into the antiviral properties of benzimidazole nucleosides has revealed a notable difference in efficacy between D- and L-lyxofuranosyl isomers. Experimental data demonstrates that certain L-lyxofuranosyl derivatives, specifically 5-deoxy-α-L-lyxofuranosyl benzimidazoles, exhibit potent anti-HCMV activity.[1] In contrast, the corresponding D-isomers have been found to be less active.[1] This guide synthesizes the available quantitative data, outlines the experimental methodologies used for these evaluations, and illustrates the potential mechanisms of action.

Data Presentation: Antiviral Efficacy Against HCMV

The antiviral activity of D- and L-lyxofuranosyl benzimidazole derivatives was primarily evaluated using plaque reduction and virus yield reduction assays. The following tables summarize the quantitative data obtained for the most active compounds, which were the 5-deoxy-α-L-lyxofuranosyl analogues.[1] While D-isomers were synthesized and tested, specific quantitative data for their activity were not detailed in the available literature, other than being noted as less active than their L-counterparts.[1]

Table 1: Anti-HCMV Activity of 2-Halogenated 5'-Deoxy-α-L-lyxofuranosyl Benzimidazole Analogues [1]

Compound (Isomer)Assay TypeIC50 (µM)IC90 (µM)
2-Chloro-5,6-dichloro-1-(5-deoxy-α-L-lyxofuranosyl)benzimidazolePlaque Assay0.2 - 0.4Not Reported
2-Bromo-5,6-dichloro-1-(5-deoxy-α-L-lyxofuranosyl)benzimidazolePlaque Assay0.2 - 0.4Not Reported
2-Chloro-5,6-dichloro-1-(5-deoxy-α-L-lyxofuranosyl)benzimidazoleYield Reduction AssayNot Reported0.2 - 2
2-Bromo-5,6-dichloro-1-(5-deoxy-α-L-lyxofuranosyl)benzimidazoleYield Reduction AssayNot Reported0.2 - 2

IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration.

Table 2: Anti-HCMV Activity of 2-Alkylamino α-L-lyxofuranosyl Benzimidazole Analogues [1]

Compound (Isomer)Assay TypeIC50 (µM)IC90 (µM)
2-Isopropylamino-5,6-dichloro-1-(α-L-lyxofuranosyl)benzimidazolePlaque Assay60 - 100Not Reported
2-Cyclopropylamino-5,6-dichloro-1-(α-L-lyxofuranosyl)benzimidazolePlaque Assay60 - 100Not Reported
2-Isopropylamino-5,6-dichloro-1-(α-L-lyxofuranosyl)benzimidazoleYield Reduction AssayNot Reported17 - 100
2-Cyclopropylamino-5,6-dichloro-1-(α-L-lyxofuranosyl)benzimidazoleYield Reduction AssayNot Reported17 - 100

Table 3: Cytotoxicity of Lyxofuranosyl Benzimidazole Derivatives [1]

Compound TypeCell LinesCytotoxicity
2-Halogenated 5'-Deoxy-α-L-lyxofuranosyl AnaloguesHFF, KBNot specified, but activity was separated from cytotoxicity
2-Alkylamino α-L-lyxofuranosyl AnaloguesHFF, KBNot cytotoxic at antiviral concentrations

HFF: Human Foreskin Fibroblast; KB: Human epithelial carcinoma cell line.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparison of D- and L-lyxofuranosyl isomer efficacy.

Plaque Reduction Assay

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (e.g., 50% or 90%).

  • Cell Culture: Confluent monolayers of human foreskin fibroblasts (HFF) are prepared in multi-well plates.

  • Virus Inoculation: The cell monolayers are infected with a known amount of HCMV.

  • Compound Addition: The antiviral compounds (D- and L-lyxofuranosyl derivatives) are serially diluted and added to the infected cell cultures.

  • Overlay: After a viral adsorption period, the medium is replaced with a semi-solid overlay medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: The plates are incubated for a period of 7-14 days to allow for plaque development.

  • Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in the wells treated with the antiviral compounds is counted and compared to untreated control wells.

  • Data Analysis: The IC50 and IC90 values are calculated by determining the compound concentration that reduces the number of plaques by 50% and 90%, respectively, compared to the virus control.

Virus Yield Reduction Assay

This assay measures the ability of an antiviral compound to inhibit the production of new infectious virus particles.

  • Cell Culture and Infection: HFF cells are cultured and infected with HCMV as described for the plaque reduction assay.

  • Compound Treatment: The infected cells are treated with various concentrations of the D- and L-lyxofuranosyl derivatives.

  • Incubation: The cultures are incubated for a full viral replication cycle (typically 5-7 days for HCMV).

  • Virus Harvest: After incubation, the cells and supernatant are harvested, and the cells are lysed (e.g., by freeze-thawing) to release intracellular virus particles.

  • Titration of Progeny Virus: The harvested virus is serially diluted and used to infect fresh HFF cell monolayers in a plaque assay to determine the virus titer (plaque-forming units per mL).

  • Data Analysis: The virus titers from the compound-treated cultures are compared to the titer from the untreated control culture. The IC90 is the concentration of the compound that reduces the virus yield by 90% (i.e., a 1-log10 reduction).

Mandatory Visualizations

Proposed Mechanism of Action for Benzimidazole Nucleosides against HCMV

Benzimidazole nucleosides have been shown to inhibit HCMV replication through multiple mechanisms.[2][3] Depending on the specific substitutions on the benzimidazole ring and the sugar moiety, these compounds can interfere with different stages of the viral life cycle. The diagram below illustrates these potential points of intervention.

HCMV_Inhibition_Mechanisms cluster_host_cell Host Cell Virus_Entry Virus Entry Viral_DNA_Synthesis Viral DNA Synthesis Virus_Entry->Viral_DNA_Synthesis Early Events DNA_Maturation DNA Maturation & Concatemer Cleavage Viral_DNA_Synthesis->DNA_Maturation Late Events Capsid_Egress Nuclear Egress of Capsids DNA_Maturation->Capsid_Egress Virus_Assembly Virus Assembly & Release Capsid_Egress->Virus_Assembly Inhibitor1 Early Stage Inhibition (e.g., some 5'-deoxylyxofuranosyl analogs) Inhibitor1->Virus_Entry Blocks early replication steps Inhibitor2 DNA Synthesis Inhibition (e.g., Maribavir - an L-riboside) Inhibitor2->Viral_DNA_Synthesis Inhibitor3 Late Stage Inhibition (e.g., BDCRB, some α-lyxofuranosyl analogs) Inhibitor3->DNA_Maturation Inhibitor3->Capsid_Egress

Caption: Potential inhibition points of benzimidazole nucleosides in the HCMV replication cycle.

Experimental Workflow for Antiviral Compound Screening

The general workflow for screening and evaluating the antiviral efficacy of the D- and L-lyxofuranosyl isomers is depicted below.

Antiviral_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Antiviral & Cytotoxicity Screening cluster_evaluation Efficacy & Safety Evaluation D_Lyxose D-Lyxose D_Derivatives D-Lyxofuranosyl Benzimidazole Derivatives D_Lyxose->D_Derivatives L_Lyxose L-Lyxose L_Derivatives L-Lyxofuranosyl Benzimidazole Derivatives L_Lyxose->L_Derivatives Plaque_Assay Plaque Reduction Assay (IC50) D_Derivatives->Plaque_Assay Yield_Assay Yield Reduction Assay (IC90) D_Derivatives->Yield_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50) D_Derivatives->Cytotoxicity_Assay L_Derivatives->Plaque_Assay L_Derivatives->Yield_Assay L_Derivatives->Cytotoxicity_Assay Data_Analysis Data Analysis & Comparison Plaque_Assay->Data_Analysis Yield_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: Workflow for synthesis and evaluation of D- and L-lyxofuranosyl antiviral candidates.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for D-Lyxofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of D-Lyxofuranose. Due to the limited availability of direct cross-validation studies for this compound, this document presents a comparative analysis of common analytical techniques used for pentoses and other structurally related sugars. The performance data herein is collated from various studies and serves as a representative guide for method selection and development.

Data Presentation: A Comparative Overview of Analytical Methods

The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of pentoses. These values provide a baseline for what can be expected when developing and validating an analytical method for this compound.

ParameterHPLC-RIDGC-MS (with Derivatization)Colorimetric Assay (Phloroglucinol)
Linearity (R²) > 0.999> 0.998Not Typically Reported
Limit of Detection (LOD) 0.01 - 0.2 mg/mL0.05 - 0.5 µmol/L~0.5 mg/dL
Limit of Quantification (LOQ) 0.03 - 0.6 mg/mL0.1 - 1.0 µmol/LNot Typically Reported
Accuracy (Recovery %) 95 - 105%90 - 110%Variable
Precision (RSD %) < 5%< 15%Variable
Specificity Moderate to HighHighLow (Reacts with all pentoses)

Experimental Protocols

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is suitable for the quantification of underivatized sugars.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Refractive Index Detector (RID)

  • Carbohydrate analysis column (e.g., Amino column, ion-exchange column)

Reagents:

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Carbohydrate analysis column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 20 µL

    • Detector: RID, temperature maintained at 35°C

  • Analysis: Inject the standards and samples onto the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound using the calibration curve generated from the standards.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method offers high sensitivity and specificity but requires a derivatization step to make the sugar volatile.

Instrumentation:

  • Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector

  • Capillary column suitable for sugar analysis (e.g., 5% phenyl-methylpolysiloxane)

Reagents:

  • Pyridine

  • Hydroxylamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • This compound standard

Procedure:

  • Derivatization:

    • Evaporate the aqueous sample containing this compound to dryness under a stream of nitrogen.

    • Add 50 µL of pyridine containing 20 mg/mL hydroxylamine hydrochloride. Incubate at 90°C for 30 minutes to form the oxime.

    • Cool the sample to room temperature and add 100 µL of BSTFA with 1% TMCS. Incubate at 60°C for 30 minutes for silylation.

  • Standard Preparation: Prepare a stock solution of this compound and derivatize it using the same procedure as the samples. Prepare calibration standards by diluting the derivatized stock solution.

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 600.

  • Analysis: Inject the derivatized standards and samples. Identify the this compound derivative peaks by their retention times and mass spectra. Quantify using the calibration curve.

Colorimetric Assay (Phloroglucinol Method)

This is a simpler, but less specific, method for the general quantification of pentoses.

Instrumentation:

  • Spectrophotometer

Reagents:

  • Phloroglucinol reagent (Phloroglucinol in a mixture of hydrochloric acid and acetic acid)

  • This compound standard

Procedure:

  • Standard Preparation: Prepare a series of this compound standards in water.

  • Sample Preparation: Dilute the sample containing this compound with water to fall within the concentration range of the standards.

  • Reaction:

    • To 1 mL of each standard and sample, add 5 mL of the phloroglucinol reagent.

    • Heat the mixture in a boiling water bath for 20 minutes.

    • Cool the tubes to room temperature.

  • Measurement: Measure the absorbance of the resulting color at a specific wavelength (e.g., 552 nm) using the spectrophotometer.

  • Analysis: Create a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the samples from the standard curve.

Mandatory Visualization

CrossValidationWorkflow cluster_Methods Analytical Methods cluster_Validation Method Validation Parameters cluster_Comparison Cross-Validation cluster_Outcome Outcome HPLC HPLC-RID Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy (Recovery) HPLC->Accuracy Precision Precision (RSD) HPLC->Precision Specificity Specificity HPLC->Specificity LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Protocol_Comparison Protocol & Workflow Comparison HPLC->Protocol_Comparison GCMS GC-MS GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->Specificity GCMS->LOD_LOQ GCMS->Protocol_Comparison Colorimetric Colorimetric Assay Colorimetric->Linearity Colorimetric->Accuracy Colorimetric->Precision Colorimetric->Specificity Colorimetric->LOD_LOQ Colorimetric->Protocol_Comparison Data_Comparison Quantitative Data Comparison Linearity->Data_Comparison Accuracy->Data_Comparison Precision->Data_Comparison Specificity->Data_Comparison LOD_LOQ->Data_Comparison Method_Selection Informed Method Selection Data_Comparison->Method_Selection Protocol_Comparison->Method_Selection ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Start Sample containing This compound Dilution Dilution Start->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Derivatization Derivatization (for GC-MS) Filtration->Derivatization HPLC_Analysis HPLC-RID Analysis Filtration->HPLC_Analysis GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Calibration Calibration Curve Construction HPLC_Analysis->Calibration GCMS_Analysis->Calibration Quantification Quantification Calibration->Quantification Result Final Concentration Quantification->Result

Safety Operating Guide

Essential Guide to the Proper Disposal of D-Lyxofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of D-Lyxofuranose, a key carbohydrate used in various research applications.

Immediate Safety and Handling Precautions

While this compound is a naturally occurring carbohydrate and is not classified as a hazardous substance, it is crucial to adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Spill Management: In the event of a spill, sweep up the solid material promptly.[1] Take care to avoid generating dust.[1][2] Place the spilled material into a suitable, clearly labeled container for disposal.[1][2][3]

Step-by-Step Disposal Protocol

The primary principle for the disposal of any laboratory chemical is to consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with all local, state, and federal regulations.[1]

  • Waste Characterization: Although this compound is a carbohydrate, it should be treated as a chemical waste. Do not mix it with non-hazardous trash unless explicitly approved by your EHS office.[1] Nutrient solutions containing carbohydrates may not be considered to have significant environmental effects and can sometimes be poured down the drain, but concentrated forms should be handled as hazardous waste.[4]

  • Containerization: Place waste this compound in a chemically compatible and sealable container.[1] If the original container is used, ensure the label is intact and legible.

  • Labeling: Clearly label the waste container with "Waste this compound," its chemical formula (C₅H₁₀O₅), and any other information required by your institution. Proper labeling is critical for safe transport and disposal.

  • Storage: Store the sealed waste container in a designated and secure chemical waste storage area. This area should be well-ventilated and prevent unauthorized access.

  • Waste Collection: Arrange for the collection of the chemical waste through your institution's established hazardous waste program.[5] Laboratory staff should typically submit a waste collection request detailing the type and volume of the waste.[5]

Disposal of Empty Containers

Empty containers that previously held this compound should be thoroughly rinsed with water before disposal in the regular laboratory waste stream for glass or plastic recycling, as appropriate.[6] The rinsate, if not contaminated with hazardous substances, can typically be disposed of down the drain. However, if the container held a "P-list" chemical, the rinsate must be collected as hazardous waste.[6]

Decision-Making Workflow for this compound Disposal

The following diagram outlines the logical steps for determining the appropriate disposal route for this compound.

G start Start: this compound for Disposal is_contaminated Is the this compound contaminated with a hazardous substance? start->is_contaminated is_concentrated Is it in a pure, concentrated form? is_contaminated->is_concentrated No hazardous_waste Treat as Hazardous Waste: - Containerize and Label - Store in Designated Area - Arrange EHS Pickup is_contaminated->hazardous_waste Yes is_solution Is it a dilute aqueous solution? is_concentrated->is_solution No non_hazardous_waste Treat as Non-Hazardous Chemical Waste: - Containerize and Label - Store in Designated Area - Arrange EHS Pickup is_concentrated->non_hazardous_waste Yes consult_ehs_solution Consult Institutional EHS for guidance on drain disposal. is_solution->consult_ehs_solution Yes is_solution->non_hazardous_waste No (e.g., solid) end End: Proper Disposal hazardous_waste->end consult_ehs_solution->end non_hazardous_waste->end

Caption: Disposal decision workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Lyxofuranose
Reactant of Route 2
D-Lyxofuranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.